molecular formula C10H8N2O2 B011508 7-Aminoquinoline-2-carboxylic acid CAS No. 106139-28-0

7-Aminoquinoline-2-carboxylic acid

Cat. No.: B011508
CAS No.: 106139-28-0
M. Wt: 188.18 g/mol
InChI Key: VVRMARFHABQOAT-UHFFFAOYSA-N
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Description

7-Aminoquinoline-2-carboxylic acid (CAS 106139-28-0) is a high-purity quinoline derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. This compound features both an amino and a carboxylic acid functional group on its quinoline scaffold, making it a valuable precursor for synthesizing more complex molecules. Research Applications & Value: Pharmaceutical Intermediate: Serves as a key synthon in developing potential therapeutic agents. Research indicates that the quinoline-2-carboxylic core is a privileged structure in drug discovery . Anticancer Research: Ester derivatives of quinoline-2-carboxylic acid have demonstrated potent cytotoxic effects and the ability to induce apoptosis, especially causing cell cycle arrest at the S phase, in studies on prostate cancer cell lines . Antidiabetic Potential: The parent compound, quinoline-2-carboxylic acid, isolated from natural sources, has shown significant inhibitory activity against α-glucosidase and α-amylase, suggesting its structural framework is valuable for investigating alternative antidiabetic agents . The compound is characterized by a defined molecular weight of 188.18 g/mol and the molecular formula C 10 H 8 N 2 O 2 . For research purposes, it is recommended to store the product in a dark place, sealed and dry, at 2-8°C . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRMARFHABQOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626747
Record name 7-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106139-28-0
Record name 7-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Aminoquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, 7-Aminoquinoline-2-carboxylic acid stands out as a key building block for the synthesis of novel compounds with potential applications in drug discovery. The strategic placement of an amino group at the 7-position and a carboxylic acid at the 2-position imparts unique electronic and steric properties, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, reactivity, and spectral characteristics, to empower researchers in their drug development endeavors.

Physicochemical Properties

Molecular Structure and Key Physicochemical Data

The structure of this compound features a quinoline core with an electron-donating amino group (-NH₂) at the C7 position and an electron-withdrawing carboxylic acid group (-COOH) at the C2 position. This substitution pattern significantly influences the electron density distribution within the aromatic system and the overall polarity of the molecule.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)Quinoline-2-carboxylic acid[1]7-Aminoquinoline[2]
Molecular Formula C₁₀H₈N₂O₂C₁₀H₇NO₂C₉H₈N₂
Molecular Weight 188.18 g/mol 173.17 g/mol 144.17 g/mol
Appearance Likely a crystalline solidOff-white or yellow powderYellow crystalline solid
Melting Point (°C) Not available156Not available
pKa Estimated to have at least two pKa values (one for the carboxylic acid and one for the protonated amino group/quinoline nitrogen)Data available in IUPAC Digitized pKa Dataset6.60 ± 0.14 (Predicted)
Solubility Expected to have moderate solubility in polar organic solvents and limited solubility in water, with solubility being pH-dependent.14,000 mg/L in water at 25 °CSparingly soluble in water

Note: The properties for this compound are estimations based on the properties of its parent structures and general chemical principles.

Solubility and pKa Considerations

The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the quinoline nitrogen, makes this compound an amphoteric molecule. Its solubility is therefore expected to be highly dependent on the pH of the medium.

  • In acidic solutions: The amino group and the quinoline nitrogen will be protonated, forming a cationic species that is likely to be more soluble in aqueous solutions.

  • In basic solutions: The carboxylic acid will be deprotonated, forming an anionic carboxylate, which should also exhibit increased aqueous solubility.

  • At the isoelectric point (pI): The molecule will exist as a zwitterion with a net neutral charge, at which point its aqueous solubility is expected to be at a minimum.

The pKa of the carboxylic acid group is anticipated to be lower (more acidic) than that of a simple benzoic acid due to the electron-withdrawing nature of the quinoline ring. Conversely, the basicity of the amino group and the quinoline nitrogen will also be influenced by the electronic effects of the other substituents.

Synthesis of this compound

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted 2-aminobenzaldehyde derivative and a pyruvate equivalent.

G This compound This compound Precursor A 2-Amino-4-nitrobenzaldehyde + Pyruvic Acid This compound->Precursor A Friedländer Annulation 2-Amino-4-nitrobenzaldehyde + Pyruvic Acid 2-Amino-4-nitrobenzaldehyde + Pyruvic Acid Starting Materials Starting Materials 2-Amino-4-nitrobenzaldehyde + Pyruvic Acid->Starting Materials Commercially Available

Caption: Retrosynthetic approach for this compound.

Hypothetical Step-by-Step Synthesis Protocol (Friedländer Annulation)

This protocol is a hypothetical adaptation of the Friedländer synthesis and would require experimental optimization.

Step 1: Condensation and Cyclization

  • In a round-bottom flask, dissolve 1 equivalent of 4-nitro-2-aminobenzaldehyde and 1.2 equivalents of pyruvic acid in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) or acid (e.g., p-toluenesulfonic acid), as the Friedländer reaction can be catalyzed by either.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, 7-nitroquinoline-2-carboxylic acid, may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the synthesized 7-nitroquinoline-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add a reducing agent. A common method for nitro group reduction is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) can be used.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After the reaction is complete, filter off the catalyst (if using Pd/C) or neutralize the acid and filter off the metal salts.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

G 4-Nitro-2-aminobenzaldehyde 4-Nitro-2-aminobenzaldehyde 7-Nitroquinoline-2-carboxylic acid 7-Nitroquinoline-2-carboxylic acid 4-Nitro-2-aminobenzaldehyde->7-Nitroquinoline-2-carboxylic acid + Pyruvic Acid, Catalyst This compound This compound 7-Nitroquinoline-2-carboxylic acid->this compound Reduction (e.g., H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Specific spectral data for this compound is not available. However, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and the exchangeable protons of the amino and carboxylic acid groups. The aromatic region will likely display a complex pattern of doublets and triplets. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The amino protons will also likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the ten carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid is expected to have a characteristic chemical shift in the range of 165-185 ppm. The aromatic carbons will appear in the typical downfield region for aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5]

  • N-H stretch (amino group): One or two sharp to moderately broad peaks in the region of 3500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹.[5]

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region.[5]

Mass Spectrometry

In mass spectrometry, the molecular ion peak corresponding to the molecular weight of this compound (188.18 g/mol ) would be expected. Common fragmentation patterns for carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[6] Further fragmentation of the quinoline ring could also be observed.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the inherent reactivity of the quinoline ring system.

Reactivity of the Quinoline Ring
  • Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating amino group at the 7-position will direct electrophiles to the ortho and para positions relative to the amino group (C6 and C8). Electrophilic substitution will likely occur on the benzene ring portion of the quinoline system.[7]

  • Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group is present. The presence of the carboxylic acid at C2 will influence the reactivity at this position.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo typical reactions of this functional group, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.[8]

  • Amide Formation: Reaction with an amine, often requiring an activating agent like dicyclohexylcarbodiimide (DCC), to form an amide.[9]

  • Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (7-aminoquinolin-2-yl)methanol.

Reactivity of the Amino Group

The amino group can undergo reactions typical of aromatic amines, such as:

  • Acylation: Reaction with an acyl chloride or anhydride to form an amide.

  • Alkylation: Reaction with an alkyl halide.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

G cluster_0 Reactivity of Functional Groups Carboxylic Acid Carboxylic Acid Esterification Esterification Carboxylic Acid->Esterification Amide Formation Amide Formation Carboxylic Acid->Amide Formation Reduction Reduction Carboxylic Acid->Reduction Amino Group Amino Group Acylation Acylation Amino Group->Acylation Alkylation Alkylation Amino Group->Alkylation Diazotization Diazotization Amino Group->Diazotization Quinoline Ring Quinoline Ring Electrophilic Substitution Electrophilic Substitution Quinoline Ring->Electrophilic Substitution Nucleophilic Substitution Nucleophilic Substitution Quinoline Ring->Nucleophilic Substitution This compound This compound This compound->Carboxylic Acid This compound->Amino Group This compound->Quinoline Ring

Caption: Reactivity map of this compound.

Applications in Drug Discovery and Development

The 7-aminoquinoline scaffold is a well-established pharmacophore, most notably found in antimalarial drugs like chloroquine. The presence of the carboxylic acid group at the 2-position provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. Derivatives of quinoline-2-carboxylic acid have been investigated for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[10] The unique substitution pattern of this compound makes it a valuable starting material for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties can be reasonably predicted based on the well-understood chemistry of its constituent functional groups and related quinoline derivatives. This technical guide provides a foundational understanding of its synthesis, spectral characteristics, and reactivity, which will be instrumental for researchers and scientists working on the design and development of novel quinoline-based therapeutic agents. Further experimental investigation into the properties of this compound is warranted to fully unlock its potential in drug discovery.

References

photophysical properties of 7-aminoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties of 7-Aminoquinoline Derivatives

This technical guide provides a comprehensive overview of the photophysical properties of 7-aminoquinoline derivatives, a class of heterocyclic compounds with significant applications in drug development and bioimaging.[1] The guide delves into the core principles governing their electronic absorption and fluorescence emission, exploring the influence of structural modifications and environmental factors such as solvent polarity and pH. Key photophysical phenomena, including Intramolecular Charge Transfer (ICT), Excited-State Proton Transfer (ESPT), and Twisted Intramolecular Charge Transfer (TICT), are discussed in detail. Furthermore, this guide presents standardized experimental protocols for the synthesis of 7-aminoquinoline derivatives and the characterization of their photophysical properties, including the determination of fluorescence quantum yields and lifetimes. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the application of these versatile fluorescent molecules.

Introduction: The Significance of 7-Aminoquinoline Derivatives

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and unique optical properties.[1] Among these, 7-aminoquinoline derivatives have emerged as particularly valuable due to their pronounced fluorescence characteristics, which are highly sensitive to their local environment.[1][2] This sensitivity makes them exceptional candidates for fluorescent probes in biological systems, enabling the visualization and tracking of cellular components and processes.[1][2]

The core structure of 7-aminoquinoline, featuring an electron-donating amino group at the 7-position, facilitates a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation.[1] This process, where electron density is redistributed from the donor (amino group) to an acceptor region of the molecule, is fundamental to their photophysical behavior and is responsible for many of their desirable properties, including large Stokes shifts and solvatochromism.[1]

In the context of drug development, the fluorescent properties of 7-aminoquinolines are leveraged for various applications, including:

  • Bioimaging: Their ability to specifically localize in cellular organelles, such as the Golgi apparatus, allows for high-resolution imaging of cellular dynamics.[1]

  • Sensing: Their fluorescence can be modulated by interactions with specific analytes, making them effective sensors for ions and small molecules.[3]

  • Therapeutic Agents: The quinoline nucleus is a key component in a number of therapeutic agents, and understanding their photophysical properties can provide insights into their mechanisms of action and potential for photodynamic therapy.[4][5][6][7][8][9][10]

This guide aims to provide a detailed exploration of the factors that govern the photophysical properties of 7-aminoquinoline derivatives and to equip researchers with the knowledge to design and utilize these powerful molecular tools.

Theoretical Framework: Understanding the Photophysics

The photophysical behavior of 7-aminoquinoline derivatives is governed by the interplay of their electronic structure and the surrounding environment. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways determine the observed fluorescence properties.

Jablonski Diagram and Electronic Transitions

The Jablonski diagram provides a visual representation of the electronic states of a molecule and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2 S₂ (Second Excited State) S2->S1 Vibrational Relaxation T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

  • Absorption: The molecule absorbs a photon, transitioning from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale.

  • Vibrational Relaxation and Internal Conversion: The excited molecule quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes.

  • Fluorescence: The molecule returns to the ground state by emitting a photon. This radiative decay is the source of the observed fluorescence.

  • Intersystem Crossing: The molecule can transition from a singlet excited state to a triplet excited state (T₁). This is a spin-forbidden process and is generally less probable than fluorescence.

  • Phosphorescence: The molecule in the triplet state can return to the ground state by emitting a photon. This process is also spin-forbidden and typically has a much longer lifetime than fluorescence.

  • Non-radiative Decay: The excited state energy can be dissipated as heat through various non-radiative pathways, competing with fluorescence.

Intramolecular Charge Transfer (ICT)

A key feature of many 7-aminoquinoline derivatives is the presence of an electron-donating group (the amino group) and an electron-accepting part of the quinoline ring system.[1] This "push-pull" electronic structure leads to a significant redistribution of electron density upon excitation, a process known as Intramolecular Charge Transfer (ICT).[1]

The ICT state is more polar than the ground state. Consequently, the energy of the ICT state is highly sensitive to the polarity of the solvent. In polar solvents, the ICT state is stabilized, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.[1] This phenomenon, known as solvatochromism , is a hallmark of ICT-exhibiting fluorophores.[1][11][12][13]

The efficiency of the ICT process can be tuned by modifying the electron-donating and -accepting strengths of the substituents on the quinoline core.[1] For instance, introducing a strong electron-withdrawing group, such as a trifluoromethyl group, can enhance the ICT character and lead to larger Stokes shifts.[1]

Excited-State Proton Transfer (ESPT)

In protic solvents, 7-aminoquinoline derivatives can undergo Excited-State Proton Transfer (ESPT).[14][15] In the excited state, the basicity of the quinoline nitrogen and the acidity of the amino proton can change significantly. This can lead to the transfer of a proton, often mediated by solvent molecules, from the amino group to the quinoline nitrogen.[14][15]

ESPT results in the formation of a tautomeric species with a distinct emission spectrum, often appearing as a new, red-shifted emission band.[15] The efficiency of ESPT is influenced by the acidity and basicity of the donor and acceptor sites, as well as the hydrogen-bonding properties of the solvent.[14][15]

ESPT cluster_Normal Normal Form (N) cluster_Tautomer Tautomer Form (T) N_ground S₀ N_excited S₁ N_ground->N_excited hν_abs N_excited->N_ground hν_F (Normal) T_excited S'₁ N_excited->T_excited ESPT T_ground S'₀ T_ground->N_ground Back PT T_excited->T_ground hν'_F (Tautomer)

Caption: Schematic of the Excited-State Proton Transfer (ESPT) process.

Twisted Intramolecular Charge Transfer (TICT)

For some 7-aminoquinoline derivatives with flexible substituents, a non-radiative decay pathway known as Twisted Intramolecular Charge Transfer (TICT) can become significant.[11][12][16] In the excited state, intramolecular rotation around a single bond can lead to a conformation where the donor and acceptor moieties are perpendicular to each other. This "twisted" conformation is often non-emissive or weakly emissive, providing a pathway for efficient non-radiative decay and leading to fluorescence quenching, particularly in polar solvents.[16]

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of 7-aminoquinoline derivatives requires a combination of spectroscopic techniques.

Synthesis of 7-Aminoquinoline Derivatives

The synthesis of 7-aminoquinoline derivatives can be achieved through various organic chemistry methods. A common approach involves the reaction of a substituted 1,3-diaminobenzene with a β-dicarbonyl compound.[4]

Illustrative Synthetic Protocol: [4]

  • Preparation of Vinamidinium Salt: React a suitable acetic acid derivative with dimethylformamide (DMF) in the presence of a dehydrating agent like phosphorus oxychloride to form the corresponding 2-substituted vinamidinium salt.

  • Cyclization Reaction: A solution of the 2-substituted vinamidinium salt in an appropriate solvent (e.g., acetonitrile) is heated with 1,3-diaminobenzene.

  • Work-up and Purification: After the reaction is complete, the mixture is typically treated with water to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

The specific reaction conditions and reagents will vary depending on the desired substituents on the 7-aminoquinoline core.

UV-Visible Absorption and Fluorescence Spectroscopy

Steady-state absorption and fluorescence spectroscopy are the primary tools for characterizing the electronic transitions of these molecules.

  • UV-Visible Absorption Spectroscopy: This technique measures the amount of light absorbed by the sample at different wavelengths. The resulting spectrum reveals the wavelengths at which the molecule is excited to higher electronic states. The absorption maximum (λabs) corresponds to the S₀ → S₁ transition.

  • Fluorescence Spectroscopy: This technique measures the intensity of light emitted by the sample as a function of wavelength after excitation at a specific wavelength. The emission spectrum provides information about the energy of the fluorescent transition (S₁ → S₀), and the emission maximum is denoted as λem. The difference between the absorption and emission maxima is the Stokes shift .

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[17] A common and reliable method for determining ΦF is the relative method, which compares the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[17][18][19][20]

Protocol for Relative Quantum Yield Measurement: [17]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).[21]

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[19]

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of all solutions.

    • Measure the corrected fluorescence emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φs) can be calculated using the following equation:[17]

    Φs = Φr * (Grads / Gradr) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions, respectively.

QY_Workflow A Prepare Sample & Standard Solutions B Measure Absorbance (A) A->B C Measure Corrected Fluorescence (I) A->C D Plot I vs. A B->D C->D E Calculate Gradients (Grad) D->E F Calculate Quantum Yield (Φ) E->F

Caption: Workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state. The most common technique for measuring fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC).[21]

TCSPC Measurement Protocol: [21]

  • Excitation: The sample is excited with a high-repetition-rate pulsed light source (e.g., a picosecond laser diode).

  • Photon Detection: A sensitive, high-speed detector measures the arrival time of the emitted photons relative to the excitation pulse.

  • Data Acquisition: A histogram of photon arrival times is constructed, which represents the fluorescence decay profile.

  • Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).

Influence of Environmental Factors

The photophysical properties of 7-aminoquinoline derivatives are highly sensitive to their environment.

Solvent Effects (Solvatochromism)

As discussed earlier, the ICT character of 7-aminoquinoline derivatives leads to pronounced solvatochromism.[1][11][12][13] In general, an increase in solvent polarity leads to:

  • A bathochromic (red) shift in the emission maximum (λem).[1]

  • Often, a decrease in the fluorescence quantum yield (ΦF) in highly polar, protic solvents due to competing non-radiative decay pathways like TICT or enhanced intersystem crossing.[13][16]

  • Changes in the fluorescence lifetime (τ).[1]

Table 1: Illustrative Solvatochromic Data for a Hypothetical 7-Aminoquinoline Derivative

SolventPolarity (ET(30))λabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦFτ (ns)
n-Hexane30.936541031000.855.0
Toluene33.937043038000.704.5
Dichloromethane41.138048055000.453.2
Acetonitrile46.038551063000.202.1
Methanol55.539053067000.101.5

Note: This data is illustrative and the actual values will depend on the specific derivative.

pH Effects

The fluorescence of 7-aminoquinoline derivatives can be highly sensitive to pH due to the protonation/deprotonation of the amino group and the quinoline nitrogen.[2] Protonation of the quinoline nitrogen can significantly alter the electronic structure and photophysical properties, often leading to changes in the absorption and emission spectra, quantum yield, and lifetime.[2] This pH sensitivity can be exploited for the development of fluorescent pH sensors.[2][22]

For example, protonation of the quinoline nitrogen can lead to a blue-shift in the emission, while protonation of the amino group can quench the fluorescence.[12] The specific response to pH is dependent on the pKa values of the ionizable groups and the specific substituents on the quinoline ring.[2]

Applications in Drug Development and Research

The unique photophysical properties of 7-aminoquinoline derivatives make them valuable tools in various stages of drug discovery and development.

  • High-Throughput Screening (HTS): Fluorescent probes based on 7-aminoquinolines can be used to develop assays for screening large libraries of compounds for their effects on specific biological targets.

  • Cellular Imaging: Their ability to permeate cell membranes and localize in specific organelles makes them excellent probes for studying cellular processes in real-time.[1] Two-photon microscopy, which utilizes the simultaneous absorption of two lower-energy photons, can be employed with certain 7-aminoquinoline derivatives for deeper tissue imaging with reduced phototoxicity.[1]

  • Drug Delivery: The fluorescent properties of these compounds can be used to track the delivery and release of drugs from nanoparticles or other delivery systems.

  • Diagnostics: 7-Aminoquinoline-based sensors can be developed for the detection of disease biomarkers.

Conclusion

7-Aminoquinoline derivatives represent a versatile class of fluorophores with a rich and tunable photophysical landscape. Their sensitivity to the local environment, governed by phenomena such as ICT, ESPT, and TICT, provides a powerful platform for the design of sophisticated molecular probes and sensors. A thorough understanding of their synthesis, spectroscopic characterization, and the influence of environmental factors is crucial for harnessing their full potential in drug development, bioimaging, and materials science. This guide has provided a comprehensive overview of these aspects, offering both the theoretical foundation and practical methodologies for researchers in the field.

References

7-Aminoquinoline Derivatives: A Technical Guide to Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical sciences. Among the myriad of fluorophores, the 7-aminoquinoline scaffold has emerged as a privileged structure, offering a unique combination of favorable photophysical properties, synthetic tractability, and environmental sensitivity. This technical guide provides an in-depth exploration of 7-aminoquinoline derivatives as novel fluorescent probes, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of their design, synthesis, and the fundamental mechanisms governing their fluorescent responses, including Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). Furthermore, this guide will present field-proven insights into their diverse applications, from cellular imaging of metal ions and pH to the detection of biomolecules, complete with detailed experimental protocols and comparative data.

Introduction: The Rise of 7-Aminoquinoline in Fluorescent Probe Design

Fluorescence-based technologies are indispensable tools in biomedical research and diagnostics, offering high sensitivity, rapid response times, and the ability for real-time visualization of biological processes.[1] While classic dyes like fluorescein and rhodamine have been workhorses in the field, there is a continuous demand for novel fluorophores with improved photostability, larger Stokes shifts, and tunable emission properties. The quinoline scaffold, a key structural motif in natural products and pharmaceuticals, has garnered significant attention as a core for fluorescent probes.[2]

The 7-Aminoquinoline Scaffold: Unique Photophysical Properties

The 7-aminoquinoline core is particularly advantageous due to the strong electron-donating nature of the amino group at the 7-position. This feature, often combined with electron-withdrawing substituents at other positions, can induce strong Intramolecular Charge Transfer (ICT) upon photoexcitation.[3] This ICT character is the foundation for many of the desirable properties of these probes, including:

  • Large Stokes Shifts: The significant change in dipole moment between the ground and excited states leads to a large separation between the maximum absorption and emission wavelengths, minimizing self-quenching and improving signal-to-noise ratios.[3][4]

  • Environmental Sensitivity: The emission properties of ICT-based fluorophores are often highly sensitive to the polarity of their local environment (solvatochromism), making them excellent probes for monitoring changes in cellular microenvironments or binding events.[5]

  • Tunability: The photophysical properties of the 7-aminoquinoline scaffold can be readily tuned through synthetic modifications, allowing for the rational design of probes for specific applications.[1]

Advantages over Traditional Fluorophores

Compared to some traditional fluorophores, 7-aminoquinoline derivatives can offer:

  • Simplified Synthesis: Many derivatives can be synthesized in high yields through catalyst-free or one-pot reactions.[3][6]

  • Enhanced Photostability: Certain derivatives exhibit improved resistance to photobleaching, which is crucial for long-term imaging experiments.

  • Biocompatibility: The quinoline motif is found in many biologically active compounds, and probes based on this scaffold have demonstrated good cell permeability and low cytotoxicity.[4][7]

Design and Synthesis Strategies for Functional 7-Aminoquinoline Probes

The versatility of the 7-aminoquinoline scaffold lies in its amenability to chemical modification. By strategically introducing different functional groups, one can fine-tune the probe's photophysical properties and introduce specific recognition moieties for target analytes.

The 7-Aminoquinoline Core: A Versatile Platform

A typical 7-aminoquinoline probe consists of three key components: the 7-aminoquinoline fluorophore, a linker (or spacer), and a receptor unit that selectively interacts with the target analyte. The design principle often revolves around modulating the electronic properties of the fluorophore upon analyte binding to the receptor.

Key Synthetic Pathways

A common and efficient method for synthesizing 2,4-disubstituted 7-aminoquinolines involves the condensation of m-phenylenediamine with unsymmetrical 1,3-diketones.[3] The incorporation of a strongly electron-withdrawing group, such as a trifluoromethyl group (-CF3), on one of the ketones can direct the cyclization to selectively produce the desired 7-aminoquinoline isomer, often without the need for a catalyst.

Representative Protocol: Catalyst-Free Synthesis of a 4-CF3-Substituted 7-Aminoquinoline [3]

  • Reactant Preparation: Dissolve m-phenylenediamine (1.0 mmol) and a trifluoromethyl-substituted 1,3-diketone (1.0 mmol) in a suitable solvent such as ethanol.

  • Reaction: Reflux the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, further purify the product by recrystallization or column chromatography.

This straightforward approach allows for the generation of a library of 7-aminoquinoline derivatives with diverse substituents for screening and optimization.

Structure-Property Relationships: Tuning for Success

The photophysical properties of 7-aminoquinoline probes are highly dependent on their chemical structure. The interplay between electron-donating and electron-withdrawing groups is crucial for establishing the desired ICT characteristics.

Substituent/Modification Position Effect on Photophysical Properties Rationale Reference
Electron-Withdrawing Group (e.g., -CF3)2 or 4Enhances ICT, leading to larger Stokes shifts and increased sensitivity to solvent polarity.Creates a strong "push-pull" system with the electron-donating 7-amino group.[3]
Electron-Donating Group (e.g., -OCH3)2 or 4May decrease ICT character compared to more strongly withdrawing groups.Reduces the "pull" on the electrons from the 7-amino group.[3]
Alkylation of 7-amino group (e.g., -N(Et)2)7Increases the electron-donating strength, often causing a red-shift in absorption and emission.Alkyl groups are electron-donating, enhancing the "push" of the push-pull system.[4]
Introduction of a Receptor UnitVariesModulates fluorescence upon analyte binding through mechanisms like PET or by altering the ICT state.The receptor's electronic properties change upon binding the analyte, which in turn affects the fluorophore.[8][9]

Fundamental Sensing Mechanisms of 7-Aminoquinoline Probes

The ability of 7-aminoquinoline derivatives to function as fluorescent probes is primarily based on their capacity to signal the presence of an analyte through a change in their fluorescence output. This is typically achieved through two main photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

PET-based sensors are multi-component systems where a fluorophore is connected to a recognition group (receptor) by a short, unconjugated linker.[10][11] In the "off" state (no analyte), the receptor can donate an electron to the photoexcited fluorophore, quenching its fluorescence.[11] Upon binding to an analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.[10][11]

PET_Mechanism

Intramolecular Charge Transfer (ICT)

As previously discussed, many 7-aminoquinoline probes operate via an ICT mechanism.[3][4] In these systems, the fluorophore itself has a "push-pull" electronic structure.[12] The sensing mechanism relies on the analyte interacting with either the electron-donating or electron-withdrawing part of the molecule, which alters the energy of the ICT excited state and thus modulates the emission wavelength and/or intensity.[12] This often results in a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes, providing a more robust and reliable signal.

ICT_Mechanism

Applications in Cellular Imaging and Biosensing

The unique properties of 7-aminoquinoline derivatives have led to their successful application in a wide range of biological and chemical sensing scenarios.

Probes for Metal Ions

Metal ions like zinc (Zn²⁺) and copper (Cu²⁺) are essential for numerous biological processes, and their dysregulation is associated with various diseases. 7-aminoquinoline derivatives, particularly those based on the 8-aminoquinoline scaffold, have been extensively developed as fluorescent probes for these ions.[7][13] The nitrogen and oxygen atoms of the quinoline ring can act as a chelating unit, and upon metal binding, the fluorescence is often enhanced due to the inhibition of PET or other non-radiative decay pathways (Chelation-Enhanced Fluorescence, CHEF).[2][7]

Probe Target Ion Sensing Mechanism Detection Limit Key Features Reference
TSQZn²⁺CHEF-One of the most widely used zinc probes in biology.[7]
QZ1/QZ2Zn²⁺CHEF/PETSub-micromolarFluorescein-based with 8-aminoquinoline receptor; rapid and reversible.[14]
BqbpxnZn²⁺CHEF10 ppbSemi-rigid spacer enhances selectivity.[13]

Experimental Protocol: Imaging Intracellular Zinc with a 7-Aminoquinoline-Based Probe

  • Cell Culture: Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes and culture overnight in appropriate media.

  • Probe Loading: Prepare a stock solution of the zinc probe (e.g., 1 mM in DMSO). Dilute the stock solution in serum-free media to a final working concentration (typically 1-10 µM).

  • Incubation: Remove the culture media from the cells, wash once with phosphate-buffered saline (PBS), and incubate the cells with the probe-containing media for 30-60 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells twice with PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh media or PBS to the cells. Image the cells using a fluorescence microscope with appropriate excitation and emission filters for the specific probe.

  • Positive Control: To confirm the probe's response to zinc, cells can be treated with a zinc salt (e.g., 50 µM ZnCl₂) and a zinc ionophore (e.g., pyrithione) for a short period before or during imaging.

Cell_Imaging_Workflow

Probes for pH and Polarity

Given their ICT nature, 7-aminoquinoline derivatives are inherently sensitive to their environment. This property has been harnessed to create probes for pH and local polarity.[3][5] For pH sensing, protonation or deprotonation of the quinoline nitrogen or the 7-amino group can significantly alter the electronic properties of the fluorophore, leading to a change in fluorescence.[8][9][15] For instance, protonation can inhibit the PET process in some designs, causing a fluorescence "turn-on" in acidic environments.[15] These probes are valuable for studying cellular compartments with different pH values, such as lysosomes (acidic) and mitochondria.

Future Directions and Emerging Trends

The field of 7-aminoquinoline fluorescent probes continues to evolve, with several exciting trends on the horizon:

  • Two-Photon and Near-Infrared (NIR) Probes: Developing probes with excitation in the NIR region is highly desirable for deep-tissue imaging, as it minimizes autofluorescence and light scattering.[3]

  • Theranostic Applications: Combining the imaging capabilities of 7-aminoquinoline probes with a therapeutic function (e.g., photodynamic therapy or targeted drug delivery) is a promising area of research.

  • Advanced Materials and Conjugates: Incorporating 7-aminoquinoline fluorophores into polymers, nanoparticles, or bioconjugates can lead to new materials with enhanced sensing capabilities and targeted delivery to specific cells or tissues.

Conclusion

7-aminoquinoline derivatives represent a powerful and versatile class of fluorescent probes. Their favorable photophysical properties, rooted in the principles of Intramolecular Charge Transfer and Photoinduced Electron Transfer, combined with their synthetic accessibility, have enabled the development of highly sensitive and selective tools for a wide range of applications in chemistry and biology. From visualizing the intricate dance of metal ions in living cells to sensing subtle changes in pH, these probes continue to shed light on complex biological processes. As research in this area progresses, we can anticipate the emergence of even more sophisticated 7-aminoquinoline-based tools that will further push the boundaries of molecular imaging and diagnostics.

References

An In-depth Technical Guide to Quinoline-Carboxylic Acids for Selective Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This guide addresses the principles and applications of quinoline-carboxylic acids as selective metal ion sensors. It is important to note that while the specific compound 7-Aminoquinoline-2-carboxylic acid is a known chemical entity used as a synthetic building block, there is a notable absence of published scientific literature detailing its application as a selective metal ion sensor. Therefore, to provide a technically rich and data-driven guide, this document will focus on the closely related and well-characterized analogue, 8-Hydroxyquinoline-2-carboxylic acid (HQC) . The principles, mechanisms, and experimental protocols discussed are representative of this class of compounds and provide a strong theoretical and practical framework for researchers exploring the potential of substituted quinoline-2-carboxylic acids in metal ion detection.

Introduction to Quinoline-Based Fluorescent Sensors

Quinoline and its derivatives are a cornerstone in the development of fluorescent chemosensors for metal ions.[1] Their rigid, aromatic structure provides a robust fluorophore backbone, while strategically placed functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, act as metal ion binding sites (chelators). The core principle of these sensors lies in the modulation of their photophysical properties upon metal ion coordination.

The sensing mechanism is often governed by processes such as:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, fluorescence is often quenched by photoinduced electron transfer (PET) from the chelating group to the quinoline ring. Upon binding a metal ion, this PET process is inhibited, "turning on" the fluorescence.

  • Internal Charge Transfer (ICT): Metal binding can alter the electron-donating or -withdrawing properties of the substituents, modifying the ICT character of the molecule and leading to a shift in the emission wavelength.

The structure of quinoline-2-carboxylic acid provides a tridentate chelation site involving the quinoline nitrogen, the carboxylic oxygen, and a functional group at a nearby position (like the hydroxyl group in 8-Hydroxyquinoline-2-carboxylic acid), leading to the formation of stable complexes with metal ions.[2]

Quantitative Data: Metal Ion Selectivity of 8-Hydroxyquinoline-2-carboxylic acid (HQC)

The selective binding of a sensor to its target ion in the presence of other competing ions is critical for its practical application. Studies on 8-Hydroxyquinoline-2-carboxylic acid (HQC) have quantified its binding affinity for a range of divalent and trivalent metal ions. The stability constants (Log K₁) for the formation of the 1:1 metal-ligand complex are summarized below. A higher Log K₁ value indicates a stronger binding affinity.

Metal IonLog K₁
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II) 12.00
Zn(II)9.10
Cd(II)8.57
Pb(II) 11.35

Data sourced from a study on the metal ion coordinating properties of HQC in 0.1 M NaClO₄ at 25 °C.[2]

As the data indicates, HQC exhibits particularly high binding affinity for Cu(II) and Pb(II), suggesting strong selectivity for these heavy metal ions over common alkali earth metals like Mg(II) and Ca(II).[2]

Signaling Pathway and Experimental Workflow

The interaction between a quinoline-based sensor and a metal ion follows a distinct pathway, leading to a measurable signal. This process, along with a typical experimental workflow, is visualized below.

Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The diagram below illustrates the CHEF mechanism, a common pathway for quinoline sensors. In the unbound state, the lone pair of electrons on the donor atom (e.g., the oxygen of the hydroxyl group) quenches the fluorescence of the quinoline fluorophore via Photoinduced Electron Transfer (PET). Upon chelation with a metal ion, these electrons are engaged in the coordinate bond, inhibiting the PET process and causing a significant increase in fluorescence emission.

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State FreeLigand Free Sensor (e.g., HQC) Excitation1 Light Excitation (hν_ex) FreeLigand->Excitation1 Absorbs Photon BoundLigand Sensor-Metal Complex (HQC-Mⁿ⁺) FreeLigand->BoundLigand Chelation PET Photoinduced Electron Transfer (PET) Excitation1->PET e⁻ transfer Quenched Low Fluorescence (Quenched State) PET->Quenched Non-radiative decay Excitation2 Light Excitation (hν_ex) BoundLigand->Excitation2 Absorbs Photon NoPET PET Blocked Excitation2->NoPET e⁻ engaged in bond Fluorescence High Fluorescence (hν_em) NoPET->Fluorescence Radiative decay MetalIon Metal Ion (Mⁿ⁺) MetalIon->BoundLigand

Caption: Proposed CHEF signaling pathway for a quinoline-based sensor.

General Experimental Workflow

The process of using a fluorescent chemosensor for metal ion quantification involves several key steps, from sample preparation to data analysis.

Experimental_Workflow A 1. Sensor & Sample Prep B Prepare stock solution of 7-AQCA/HQC in a suitable solvent (e.g., DMSO, Ethanol). E 2. Spectrofluorometer Setup A->E Proceed to C Prepare aqueous buffer solution at optimal pH. D Prepare solutions of various metal ions for testing. F Set excitation (λ_ex) and emission (λ_em) wavelengths. (Determine from initial scan) G 3. Titration Experiment E->G Proceed to H Add sensor solution to cuvette with buffer. Record baseline fluorescence. K 4. Data Analysis G->K Proceed to I Incrementally add aliquots of metal ion solution to the cuvette. J Record fluorescence spectrum after each addition. L Plot fluorescence intensity vs. metal ion concentration. M Determine Limit of Detection (LOD) and binding constant. N Repeat for different metal ions to assess selectivity.

Caption: General workflow for metal ion detection using a fluorescent sensor.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of a quinoline-2-carboxylic acid derivative and its use in a metal ion detection experiment.

Synthesis of Quinoline-2-carboxylic Acid via Oxidation

This protocol describes a common method for synthesizing the quinoline-2-carboxylic acid core structure from 2-methylquinoline (quinaldine).[3]

Materials:

  • 2-Methylquinoline (Quinaldine)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 10% solution

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Reaction Mixture: In a round-bottom flask fitted with a reflux condenser, dissolve NaOH (1.2 molar equivalents to 2-methylquinoline) in distilled water. Add 2-methylquinoline (1 molar equivalent) to the alkaline solution.

  • Oxidation: While stirring vigorously, add powdered KMnO₄ (3 molar equivalents) in small portions to control the exothermic reaction.

  • Reflux: Once the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate disappears, leaving a brown precipitate of manganese dioxide (MnO₂).

  • Filtration: While the mixture is still hot, filter it through a Celite pad to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification: Cool the combined filtrate in an ice bath. Slowly acidify the solution with 10% HCl while stirring until the pH reaches ~3-4. Quinoline-2-carboxylic acid will precipitate as a white or off-white solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove residual salts.

  • Recrystallization: Purify the crude product by recrystallizing from an ethanol/water mixture to yield pure quinoline-2-carboxylic acid.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol for Metal Ion Titration using a Fluorescent Sensor

This protocol outlines the steps for evaluating the response of a quinoline-based sensor to a metal ion.

Materials & Equipment:

  • Stock solution of the sensor (e.g., HQC) at 1 mM in DMSO.

  • Stock solutions of various metal salts (e.g., CuCl₂, ZnCl₂, MgCl₂) at 10 mM in deionized water.

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Quartz cuvette (1 cm path length).

  • Spectrofluorometer.

Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

  • Baseline Measurement: Add 2 mL of the buffer solution to the cuvette. Place a 2 µL aliquot of the sensor stock solution into the cuvette to achieve a final concentration of 1 µM. Mix gently.

  • Determine Optimal Wavelengths: Perform an excitation scan (while holding emission fixed at an estimated λ_em) and an emission scan (while holding excitation fixed at the determined λ_ex) to find the optimal excitation and emission maxima for the sensor in the buffer.

  • Titration: Set the spectrofluorometer to record fluorescence intensity at the optimal λ_em.

  • Initial Reading: Record the initial fluorescence intensity (F₀) of the sensor solution.

  • Incremental Additions: Add a small aliquot (e.g., 1-2 µL) of a metal ion stock solution to the cuvette. Mix gently and allow the signal to stabilize (approx. 30-60 seconds).

  • Record Fluorescence: Measure and record the new fluorescence intensity (F).

  • Repeat: Continue adding aliquots of the metal ion solution, recording the intensity after each addition, until the fluorescence signal reaches a plateau.

  • Selectivity Test: Repeat steps 2-8 with different metal ions to compare the sensor's response and determine its selectivity.

Conclusion

Substituted quinoline-2-carboxylic acids, particularly 8-hydroxyquinoline-2-carboxylic acid, are potent and highly selective chelators for heavy metal ions like Cu(II) and Pb(II). Their synthesis is well-established, and their fluorescent response can be readily quantified using standard spectrofluorometric techniques. The robust chelation-enhanced fluorescence mechanism provides a clear "turn-on" signal, making them excellent candidates for the development of novel sensors. While this compound remains an underexplored molecule in this context, the foundational data from its isomers strongly suggest its potential as a valuable scaffold for future research in environmental monitoring, diagnostics, and drug development.

References

The Antiproliferative and Cytotoxic Effects of Quinoline Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. Among these, quinoline carboxylic acids have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of these effects, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary: Antiproliferative and Cytotoxic Activities

The cytotoxic and antiproliferative activities of quinoline carboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following tables summarize the reported IC50 values for various quinoline carboxylic acid derivatives.

Table 1: In Vitro Anticancer Activity of Quinoline-2-Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 ValueReference
Quinoline-2-carboxylic acidHeLa (Cervical Cancer)Significant Cytotoxicity[1]
Quinoline-2-carboxylic acidMCF-7 (Breast Cancer)Remarkable Growth Inhibition[1]
Aryl ester of Quinoline-2-carboxylic acidPC3 (Prostate Cancer)26 µg/mL[2]

Table 2: In Vitro Anticancer Activity of Quinoline-3-Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 ValueReference
Quinoline-3-carboxylic acidMCF-7 (Breast Cancer)Remarkable Growth Inhibition[1]
2,4-disubstituted quinoline-3-carboxylic acid derivatives (2f and 2l)MCF-7 (Breast Cancer), K562 (Leukemia)Micromolar Inhibition[3]

Table 3: In Vitro Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 ValueReference
Quinoline-4-carboxylic acidMCF-7 (Breast Cancer)Remarkable Growth Inhibition[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast Cancer)GI50 < 10 µM[4]
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxylic acid (3b)MCF-7 (Breast Cancer)GI50 ~ 20 µM[4]
6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid (3i)MCF-7 (Breast Cancer)GI50 ~ 30 µM[4]
Novel quinoline analogs of ketoprofen (Compound 6d)A2780/RCIS (Ovarian Cancer)>100 µM (as MRP2 inhibitor)[5]

Table 4: In Vitro Anticancer Activity of Other Quinoline Carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 ValueReference
1,2-dihydro-2-oxo-4-quinoline carboxylic acidsMCF-7 (Breast Cancer)Remarkable Growth Inhibition[1]
Kynurenic acid (hydrate)MCF-7 (Breast Cancer)Remarkable Growth Inhibition[1]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c)MCF-7 (Breast Cancer)1.73 ± 0.27 µg/mL[6]
Quinoline-chalcone derivative (12e)MGC-803 (Gastric Cancer)1.38 µM[7]
Quinoline-chalcone derivative (12e)HCT-116 (Colon Cancer)5.34 µM[7]
Quinoline-chalcone derivative (12e)MCF-7 (Breast Cancer)5.21 µM[7]

Experimental Protocols

The evaluation of the antiproliferative and cytotoxic effects of quinoline carboxylic acids relies on a variety of well-established in vitro assays. This section provides detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an insoluble purple product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass and, consequently, cell number.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid derivatives for the desired incubation period.

  • Cell Fixation: After incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[10]

  • Washing: Remove the TCA and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[10][11] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis using Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the quinoline carboxylic acid derivative at the desired concentration and for the appropriate time.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently.[12][13] Store the fixed cells at 4°C for at least 30 minutes.[12]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[12]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[13]

  • Propidium Iodide Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[13] Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically measured in the FL2 or FL3 channel.[14]

  • Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway, such as Bax, Bcl-2, and caspases.

Protocol:

  • Cell Lysis: Treat cells with the quinoline carboxylic acid derivative, harvest them, and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.[15][16]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15]

Signaling Pathways and Mechanisms of Action

Quinoline carboxylic acids exert their antiproliferative and cytotoxic effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. The following diagrams illustrate the key signaling pathways and experimental workflows involved.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis start Seed Cancer Cells (e.g., MCF-7, HeLa) treat Treat with Quinoline Carboxylic Acid Derivatives start->treat mtt MTT Assay treat->mtt srb SRB Assay treat->srb flow Flow Cytometry (Cell Cycle Analysis) treat->flow western Western Blot (Apoptosis Protein Expression) treat->western ic50 Determine IC50 Values mtt->ic50 srb->ic50 cell_cycle_analysis Analyze Cell Cycle Distribution flow->cell_cycle_analysis protein_quant Quantify Protein Expression western->protein_quant

Fig. 1: General experimental workflow for assessing the antiproliferative effects of quinoline carboxylic acids.

The induction of apoptosis is a key mechanism by which quinoline carboxylic acids eliminate cancer cells. This programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway qca Quinoline Carboxylic Acids bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) qca->bcl2 bax Bax (Pro-apoptotic) (Upregulation) qca->bax death_receptor Death Receptors (e.g., Fas, TRAIL-R) qca->death_receptor mito Mitochondrial Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis topoisomerase_inhibition qca Quinoline Carboxylic Acid Derivative topo Topoisomerase I/II qca->topo Inhibition dna_complex Topoisomerase-DNA Cleavable Complex topo->dna_complex Stabilization dna_damage DNA Strand Breaks dna_complex->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

A Technical Guide to the Anti-inflammatory Potential of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a principal driver of pathology in a vast array of human diseases when dysregulated. Chronic inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), psoriasis, and atherosclerosis represent a significant global health burden. While existing anti-inflammatory drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are mainstays of treatment, their utility is often limited by adverse side effects and incomplete efficacy.[1][2] This therapeutic gap underscores the urgent need for novel agents that can offer improved safety and targeted immunomodulation.

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear repeatedly in successful therapeutic agents due to their ability to interact with multiple biological targets. The quinoline scaffold, a bicyclic aromatic heterocycle, is a quintessential example of such a structure.[3][4] Its derivatives are found in a wide range of clinically used drugs with diverse activities, including antimalarial (Chloroquine), antibacterial (Ofloxacin), and anticancer properties.[3][4] This proven versatility has catalyzed extensive research into its potential as a template for new anti-inflammatory drugs.[5]

This technical guide provides an in-depth exploration of novel quinoline derivatives as a promising class of anti-inflammatory agents. We will dissect their multifaceted mechanisms of action, provide detailed, field-proven protocols for their preclinical evaluation, and synthesize key structure-activity relationships (SAR) to guide future drug design. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering the next generation of inflammation therapeutics.

Part 1: Unraveling the Mechanisms of Action

The anti-inflammatory efficacy of quinoline derivatives stems from their ability to modulate multiple key components of the inflammatory cascade. Rather than acting as a "magic bullet" for a single target, their strength lies in the simultaneous inhibition of several pro-inflammatory pathways, offering a more comprehensive approach to controlling inflammation.

Modulation of Core Inflammatory Signaling Pathways

Inflammatory responses are orchestrated by complex intracellular signaling networks. Quinoline derivatives have been shown to intervene at critical nodes within these pathways.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation.[6] In a resting state, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[7][8] This frees NF-κB to translocate to the nucleus, where it drives the expression of a multitude of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Novel quinoline derivatives have demonstrated potent inhibition of this pathway.[10] For instance, 8-(tosylamino)quinoline (8-TQ) was found to suppress NF-κB activation by blocking the upstream signaling of IκBα, IKK, and Akt.[8] Other derivatives interfere directly with NF-κB's nuclear translocation or its ability to bind to DNA, effectively shutting down the transcription of inflammatory mediators.[6][7] This targeted intervention at the heart of the inflammatory response is a primary reason for the therapeutic potential of the quinoline scaffold.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-p50/p65 (Inactive NF-κB) IKK->IkBa_NFkB Phosphorylates IκBα Proteasome Proteasome Degradation IkBa_NFkB->Proteasome Ub-IκBα p50_p65 p50/p65 (Active NF-κB) p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Proteasome->p50_p65 Releases Quinoline Quinoline Derivatives Quinoline->IKK Inhibits Quinoline->p50_p65 Inhibits Translocation DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription p50_p65_nuc->DNA Binds

Fig. 1: Quinoline Derivative Inhibition of the NF-κB Pathway.

The Mitogen-Activated Protein Kinase (MAPK) cascades, comprising primarily the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.[9][11] Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors (e.g., AP-1), which, like NF-κB, promote the expression of inflammatory genes. Several 2,3-disubstituted quinoline derivatives have been shown to significantly suppress the phosphorylation of MAPKs in activated macrophages, thereby reducing the production of pro-inflammatory cytokines.[12]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are pivotal in immunity and inflammation.[13] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Recently, quinoline and quinazoline derivatives have been developed as potent pan-JAK inhibitors, blocking the signaling of multiple cytokines simultaneously.[14][15] For example, certain imidazo[4,5-c]quinoline derivatives were found to potently inhibit both the JAK/STAT and NF-κB pathways, demonstrating strong anti-inflammatory activity in animal models of IBD.[14]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Dimerization & Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates Quinoline Quinoline Derivatives Quinoline->JAK Inhibits STAT_active p-STAT (Active) STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization & Translocation DNA DNA STAT_dimer->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription

Fig. 2: Quinoline Derivative Inhibition of the JAK/STAT Pathway.
Inhibition of Pro-inflammatory Enzymes and Targets

Beyond broad signaling pathways, quinoline derivatives can exhibit specificity for key enzymes involved in the synthesis of inflammatory mediators.

  • Cyclooxygenase (COX): COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Some quinoline derivatives have been specifically designed as inhibitors of COX, particularly the inducible COX-2 isoform.[1][4][16]

  • Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a molecule that generally has anti-inflammatory effects. By inhibiting PDE4, quinoline derivatives can increase intracellular cAMP levels, leading to a suppression of inflammatory cell activation and cytokine release.[1][16]

  • NLRP3 Inflammasome: A more recently explored target is the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the cleavage and release of the highly pro-inflammatory cytokines IL-1β and IL-18. Novel quinoline analogues have been discovered that directly target and inhibit NLRP3 inflammasome assembly and activation, showing significant therapeutic effects in a mouse model of ulcerative colitis.[17]

Part 2: A Practical Guide to Preclinical Evaluation

The translation of a promising chemical scaffold into a viable drug candidate requires a rigorous and systematic evaluation process. This section outlines validated, step-by-step protocols for assessing the anti-inflammatory potential of novel quinoline derivatives, progressing from high-throughput in vitro screens to more complex in vivo models.

In Vitro Screening: The Foundation of Discovery

In vitro assays are indispensable for the initial characterization of compounds. They are cost-effective, allow for high-throughput screening, and provide the first mechanistic insights.[11] The causality behind this multi-step process is to first establish a non-toxic concentration range before assessing specific anti-inflammatory activity, ensuring that observed effects are not merely a result of cell death.

In_Vitro_Workflow Compound Novel Quinoline Derivative Library Step1 Step 1: Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) Compound->Step1 Decision1 Is compound non-toxic at test concentrations? Step1->Decision1 Step2 Step 2: Primary Screen (LPS-stimulated RAW 264.7 cells) Decision1->Step2 Yes Discard1 Discard/ Redesign Decision1->Discard1 No Assay2a Measure NO Production (Griess Assay) Step2->Assay2a Assay2b Measure Cytokines (TNF-α, IL-6 ELISA) Step2->Assay2b Decision2 Significant inhibition of inflammatory mediators? Assay2b->Decision2 Step3 Step 3: Mechanistic Assays (Western Blot, qPCR) Decision2->Step3 Yes Discard2 Discard/ Deprioritize Decision2->Discard2 No Assay3a Assess Pathway Phosphorylation (p-NF-κB, p-MAPK) Step3->Assay3a Assay3b Assess Gene Expression (iNOS, COX-2) Step3->Assay3b Lead Lead Compound(s) for In Vivo Testing Assay3b->Lead

Fig. 3: General Workflow for In Vitro Screening.
  • Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the quinoline derivatives (e.g., 0.1 to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. This determines the non-cytotoxic concentration range for subsequent assays.[18]

  • Principle: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages via TLR4, inducing a strong inflammatory response. The Griess assay measures nitrite (a stable breakdown product of NO), while ELISA provides specific quantification of secreted cytokines.[12][18]

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow to adhere overnight.

    • Pre-treatment: Treat the cells with non-toxic concentrations of the quinoline derivatives for 1 hour.

    • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Supernatant Collection: Collect the cell culture supernatant for analysis.

    • NO Measurement (Griess Assay):

      • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) in a 96-well plate.

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

      • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

    • Analysis: Compare the levels of NO, TNF-α, and IL-6 in compound-treated groups to the LPS-only control group to determine the percentage of inhibition.

In Vivo Models: Validation in a Physiological Context

While in vitro assays are crucial for screening, in vivo models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole biological system.[19] The choice of model is critical and depends on the intended therapeutic application.

  • Principle: This is a classic, reproducible model of acute inflammation. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema (swelling), mediated initially by histamine and serotonin, and later by prostaglandins and kinins.[20][21] It is highly effective for evaluating compounds with COX-inhibiting properties.

  • Procedure:

    • Animal Acclimation: Use Wistar rats (150-200g), acclimatized for at least one week.

    • Grouping: Divide animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of the quinoline derivative).

    • Compound Administration: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in saline) into the subplantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group).

  • Principle: This model mimics the chronic, systemic inflammation and joint destruction characteristic of human rheumatoid arthritis. A single intradermal injection of Complete Freund's Adjuvant (CFA) induces a T-cell mediated autoimmune response, leading to severe, progressive arthritis.[22] This model is chosen to assess a compound's potential as a disease-modifying antirheumatic drug (DMARD).[22]

  • Procedure:

    • Induction: Anesthetize Lewis or Wistar rats and inject 0.1 mL of CFA into the subplantar region of the right hind paw (Day 0). This induces primary inflammation.

    • Treatment Regimen: Begin prophylactic or therapeutic dosing of the quinoline derivative (e.g., daily oral gavage) starting from Day 0 or upon the onset of secondary inflammation (around Day 10-12).

    • Monitoring: Monitor the animals regularly for:

      • Paw Volume: Measure both injected (primary) and contralateral (secondary) paw volumes every 2-3 days.

      • Arthritis Score: Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint deformity.

      • Body Weight: A decrease in body weight is an indicator of systemic illness.

    • Termination (e.g., Day 21-28):

      • Collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).

      • Harvest joints for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Analysis: Compare the treatment groups to the arthritic control group in terms of paw volume, arthritis scores, body weight changes, and histological damage.

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's chemical structure and its biological activity is the cornerstone of medicinal chemistry. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[23] For quinoline derivatives, the nature and position of substituents on the quinoline ring are critical determinants of their anti-inflammatory profile.[16][24]

Position/Moiety Substituent Type Observed Effect on Anti-Inflammatory Activity Potential Target(s) Reference(s)
GeneralIncreased LipophilicityOften increases activity by improving cell membrane permeability.General[25][26]
C2-PositionHeteroaryl groups (e.g., imidazole, triazole)Potent anti-inflammatory effects in arthritis models.Multiple[22]
C2-PositionBenzoyl groups (e.g., 4-methoxybenzoyl)Inhibition of NO and pro-inflammatory cytokine secretion.NF-κB, MAPKs[12]
C4-PositionAniline moietyAssociated with PDE4 inhibition.PDE4[16][27]
C4-PositionHeterocyclesCan significantly impact anti-proliferative and kinase inhibitory activity.Kinases (e.g., Pim-1)[28]
C-ring FusionImidazo[4,5-c]quinoline scaffoldPotent dual inhibition of JAK/STAT and NF-κB pathways.JAKs, NF-κB[14]
Side ChainCarboxylic acid (-COOH)Associated with COX inhibition.COX[16][27]
Side ChainCarboxamide (-CONH2)Associated with TRPV1 antagonism.TRPV1[16][27]

Table 1: Summary of Key Structure-Activity Relationships for Anti-inflammatory Quinoline Derivatives.

The data clearly indicate that the pharmacological activity of quinoline derivatives can be finely tuned. For example, the presence of a carboxylic acid moiety tends to direct the molecule towards COX inhibition, mimicking the structure of many NSAIDs.[16][27] Conversely, incorporating an aniline moiety at the C-4 position has been linked to PDE4 inhibition.[16][27] More complex, fused systems like imidazo[4,5-c]quinolines can engage multiple pathways simultaneously, offering a powerful strategy for diseases like IBD.[14] These insights are invaluable for the rational design of next-generation quinoline-based inhibitors with optimized and specific anti-inflammatory profiles.

Conclusion and Future Directions

The quinoline scaffold has unequivocally established itself as a privileged and highly versatile framework for the development of novel anti-inflammatory agents. Its derivatives have demonstrated the ability to potently modulate a wide spectrum of key inflammatory targets, from central signaling hubs like NF-κB, MAPKs, and JAK/STAT pathways to specific pro-inflammatory enzymes and the NLRP3 inflammasome. The established in vitro and in vivo methodologies detailed in this guide provide a robust roadmap for the systematic evaluation and advancement of new chemical entities based on this core.

The future of this field is bright and will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or inflammatory targets to minimize off-target effects and improve safety profiles.

  • Novel Target Engagement: Expanding the investigation of quinoline derivatives against emerging inflammatory targets.

  • Advanced Drug Delivery: Utilizing novel formulation strategies, such as nanoparticles, to improve the bioavailability and targeted delivery of quinoline compounds to inflamed tissues.[29]

  • Combination Therapy: Exploring the synergistic potential of quinoline-based agents with existing anti-inflammatory drugs to achieve superior efficacy and overcome drug resistance.

By leveraging the foundational knowledge of the quinoline scaffold's chemistry and biology, and applying the rigorous evaluation strategies outlined herein, the scientific community is well-positioned to develop innovative and impactful therapies for the multitude of patients suffering from chronic inflammatory diseases.

References

Screening Antimicrobial Activity of Quinoline-2-Carboxylic Acid Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the screening process for identifying and characterizing the antimicrobial activity of quinoline-2-carboxylic acid analogs. This class of compounds has garnered significant interest in medicinal chemistry due to the broad-spectrum antimicrobial properties exhibited by the quinoline scaffold.[1] This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanisms and workflows involved in the discovery and evaluation of these potential therapeutic agents.

Data Presentation: Antimicrobial and Cytotoxic Activity

The antimicrobial efficacy of novel compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.[2] Concurrently, assessing the cytotoxicity of these compounds against mammalian cell lines is crucial for evaluating their therapeutic potential and safety profile.

Antimicrobial Activity of Quinoline-2-Carboxylic Acid Analogs

The following table summarizes the MIC values of various quinoline-2-carboxylic acid derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound IDDerivative TypeTarget MicroorganismMIC (µg/mL)Reference
E11 Schiff BaseStaphylococcus aureus-[3]
Escherichia coli20-22 (inhibition zone mm)[3]
E17 ThiazolidinoneStaphylococcus aureus-[3]
Escherichia coli20-22 (inhibition zone mm)[3]
E13 ThiazolidinoneEscherichia coli20-22 (inhibition zone mm)[3]
Compound 9 -Staphylococcus aureus0.12[4]
Streptococcus pyogenes8[4]
Salmonella typhi0.12[4]
Pseudomonas aeruginosa>1024[4]
Escherichia coli0.12[4]
Compound 10 -Staphylococcus aureus0.24[4]
Streptococcus pyogenes32[4]
Salmonella typhi0.12[4]
Pseudomonas aeruginosa>1024[4]
Escherichia coli0.12[4]
Compound 11 -Staphylococcus aureus0.12[4]
Streptococcus pyogenes8[4]
Salmonella typhi0.12[4]
Pseudomonas aeruginosa>1024[4]
Escherichia coli0.12[4]
Compound 12 -Staphylococcus aureus0.24[4]
Streptococcus pyogenes256[4]
Salmonella typhi0.12[4]
Pseudomonas aeruginosa512[4]
Escherichia coli0.12[4]
Compound 13 -Staphylococcus aureus0.12[4]
Streptococcus pyogenes128[4]
Salmonella typhi0.24[4]
Pseudomonas aeruginosa512[4]
Escherichia coli0.12[4]
Compound 14 -Staphylococcus aureus0.12[4]
Streptococcus pyogenes64[4]
Salmonella typhi0.12[4]
Pseudomonas aeruginosa512[4]
Escherichia coli0.12[4]
Compound 25 -Aspergillus fumigatus0.98[4]
Candida albicans0.49[4]
Streptococcus pneumoniae0.49[4]
Staphylococcus aureus1.95[4]
Escherichia coli0.49[4]
Mycobacterium tuberculosis0.78[4]
Compound 26 -Aspergillus fumigatus0.98[4]
Candida albicans0.98[4]
Streptococcus pneumoniae0.49[4]
Staphylococcus aureus0.98[4]
Escherichia coli0.49[4]
Mycobacterium tuberculosis0.39[4]
Compound 15 2-sulfoether-4-quinoloneStaphylococcus aureus0.8 µM[4]
Bacillus cereus0.8 µM[4]
Compound 16 2-fluoro 9-oxime ketolideStreptococcus pneumoniae≤ 0.008[4]
Compound 17 2-fluoro 9-oxime ketolideStreptococcus pneumoniae≤ 0.008[4]
Compound 18 2-fluoro 9-oxime ketolideStreptococcus pneumoniae≤ 0.008[4]
Hybrid 7b HydroxyimidazoliumKlebsiella pneumoniae>50% inhibition at 20, full at 50[5]
Staphylococcus aureus2[5]
Mycobacterium tuberculosis H37Rv10[5]
Hybrid 7h HydroxyimidazoliumStaphylococcus aureus20[5]
Hybrid 7c HydroxyimidazoliumCryptococcus neoformans15.6[5]
Hybrid 7d HydroxyimidazoliumCryptococcus neoformans15.6[5]
Cytotoxicity of Quinoline Analogs

The following table presents the half-maximal inhibitory concentration (IC50) values of selected quinoline derivatives against various mammalian cancer cell lines, providing an indication of their potential toxicity.

Compound IDCell LineIC50 (µM)Reference
Compound 14 HCT-116 (human colon cancer)10.9 ± 1.2[6]
Compound 15 HCT-116 (human colon cancer)3.93 ± 0.65[6]
Compound 17 HCT-116 (human colon cancer)1.48 ± 0.16[6]
Compound 6 HCT116 (colon cancer)14.6[7]
MCF-7 (breast cancer)5.3[7]
K562 (leukemia)12.8[7]
Compound 9 HCT116 (colon cancer)3.5[7]
K562 (leukemia)19.0[7]
Compound 10 MCF-7 (breast cancer)12.6[7]
Compound 11 K562 (leukemia)10.3[7]
Compound 16 Caco-2 (colorectal adenocarcinoma)13[7]
HCT-116 (colon cancer)240.2[7]
Compound 18 Caco-2 (colorectal adenocarcinoma)50.9[7]
HCT-116 (colon cancer)3.3[7]
Compound 19 Caco-2 (colorectal adenocarcinoma)17.0[7]
HCT-116 (colon cancer)5.3[7]
Compound 21 Caco-2 (colorectal adenocarcinoma)18.9[7]
HCT-116 (colon cancer)4.9[7]

Experimental Protocols

Detailed and standardized experimental procedures are essential for the reproducible screening of antimicrobial compounds.

Synthesis of Quinoline-2-Carboxylic Acid Analogs

A general and adaptable one-pot synthesis protocol for quinoline-2-carboxylate derivatives is presented below, which can be further modified to generate a diverse library of analogs.[8][9]

Materials:

  • β-nitroacrylates

  • 2-aminobenzaldehydes

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base

  • Acetonitrile (solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminobenzaldehyde and β-nitroacrylate in acetonitrile.

  • Addition of Base: Add the solid base (BEMP) to the stirred solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the solid base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-carboxylate derivative.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous sodium hydroxide, followed by acidification.[8]

For the synthesis of more complex derivatives such as Mannich bases, Schiff bases, and thiazolidinones starting from quinoline-2-carboxylic acid, multi-step synthetic routes are employed. These typically involve the initial conversion of quinoline-2-carboxylic acid to an activated intermediate, such as an acid chloride, followed by reactions with various amines, hydrazines, and other nucleophiles.[3][10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]

Materials:

  • Test compounds (quinoline-2-carboxylic acid analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or phosphate-buffered saline (PBS).

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test microorganism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control (Growth Control): A well containing only the broth and the inoculum.

    • Negative Control (Sterility Control): A well containing only the broth.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for most bacteria. Fungal plates may require longer incubation times (24-48 hours for yeasts, 48-72 hours for molds).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening of antimicrobial activity of newly synthesized compounds.

Caption: A generalized workflow for the screening of antimicrobial compounds.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for quinolone antimicrobials involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[11][12]

G DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binding Complex Ternary Quinolone-Enzyme-DNA Complex DNA->Complex Gyrase->DNA Cleavage Gyrase->Complex Quinolone Quinolone-2-Carboxylic Acid Analog Quinolone->Complex Replication DNA Replication & Transcription Blocked Complex->Replication Inhibition Breaks Double-Strand DNA Breaks Complex->Breaks Stabilization of Cleaved Complex Death Bacterial Cell Death Replication->Death Breaks->Death

Caption: Proposed mechanism of action for quinoline-2-carboxylic acid analogs.

References

Methodological & Application

Enhancing Carboxylic Acid Analysis in HPLC through Derivatization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylic acids are a crucial class of organic compounds, central to numerous biological processes and pharmaceutical agents. However, their analysis by High-Performance Liquid Chromatography (HPLC) is often hindered by their high polarity, poor retention on reversed-phase columns, and lack of strong chromophores or fluorophores, leading to low sensitivity in UV-Vis or fluorescence detection.[1][2] Pre-column derivatization is a widely adopted strategy to overcome these limitations. This process chemically modifies the carboxylic acid group, attaching a molecule (a derivatizing agent) that enhances its chromatographic properties and detectability.[2][3]

This document provides detailed application notes and protocols for the derivatization of carboxylic acids using three common reagents: 2,4-Dinitrophenylhydrazine (DNPH) for UV detection, and two fluorescent labeling agents, 4-Bromomethyl-7-methoxycoumarin (BrMmc) and 9-Anthryldiazomethane (ADAM), for enhanced sensitivity with fluorescence detection.[4][5][6][7]

Principle of Derivatization for Enhanced HPLC Analysis

The core principle of derivatizing carboxylic acids is to convert the polar carboxyl group into a less polar, more easily detectable derivative. This is typically achieved by forming an ester or an amide linkage with a derivatizing reagent that possesses a UV-active or fluorescent moiety.[8][9]

Benefits of Derivatization:

  • Increased Sensitivity: Introduction of a chromophore or fluorophore significantly enhances detection limits.[10][11]

  • Improved Chromatographic Behavior: Derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.[12][13]

  • Enhanced Specificity: The derivatization reaction can be selective for the carboxyl group, reducing interference from other sample components.

  • Improved Stability: The resulting derivatives can be more stable than the parent carboxylic acid under analytical conditions.[12]

General Experimental Workflow

The overall process for the derivatization and analysis of carboxylic acids by HPLC follows a standardized workflow, from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction of Carboxylic Acids Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization Reaction with Reagent Cleanup->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Data Data Acquisition & Quantification Detection->Data

General workflow for derivatization and HPLC analysis.

Quantitative Data Summary

The choice of derivatizing agent can significantly impact the sensitivity and efficiency of the analysis. The following table summarizes key quantitative parameters for the three discussed reagents.

Derivatizing AgentDetection MethodTypical Reaction TimeTypical Reaction TemperatureLimit of Detection (LOD)Reference
2,4-Dinitrophenylhydrazine (DNPH) UV-Vis (331-334 nm)4-5 hours80°C0.4 µg/m³ (for formic acid in air)[7][14]
4-Bromomethyl-7-methoxycoumarin (BrMmc) Fluorescence30-60 minutes60-80°CPicomole to femtomole range[5][6]
9-Anthryldiazomethane (ADAM) Fluorescence (Ex: ~365 nm, Em: ~412 nm)~1 hourRoom TemperaturePicomole levels[4][5]

Experimental Protocols

Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for UV-Vis Detection

This protocol is adapted for the derivatization of short-chain aliphatic carboxylic acids.

Materials and Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile, HPLC grade

  • Hydrochloric acid (HCl)

  • Carboxylic acid standards

  • Sample containing carboxylic acids

  • Heating block or water bath

  • HPLC system with UV-Vis detector

Derivatization Procedure:

  • Sample Preparation: Prepare a solution of the carboxylic acid sample or standard in a suitable solvent.

  • Reaction Mixture: In a reaction vial, combine the sample or standard solution with a solution of DNPH in acetonitrile containing a catalytic amount of hydrochloric acid.

  • Reaction: Securely cap the vial and heat the mixture at 80°C for 4-5 hours.[7][14]

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the sample with the mobile phase if necessary.

  • Analysis: The sample is now ready for injection into the HPLC system.

Typical HPLC Conditions:

  • Column: RP-Amide C16 column[14]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis at 331-334 nm[7][14]

  • Injection Volume: 10-20 µL

Protocol 2: Derivatization with 4-Bromomethyl-7-methoxycoumarin (BrMmc) for Fluorescence Detection

This method is highly effective for the fluorescent labeling of a wide range of carboxylic acids.[6]

Materials and Reagents:

  • 4-Bromomethyl-7-methoxycoumarin (BrMmc)

  • Acetone, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (catalyst)

  • Carboxylic acid standards

  • Sample containing carboxylic acids

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Derivatization Procedure:

  • Reagent Preparation:

    • Labeling Reagent Solution: Prepare a 1 mg/mL solution of BrMmc in acetone.[1]

    • Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetone.[1]

  • Sample Preparation: Dissolve the carboxylic acid sample or standard in acetone to a concentration of approximately 0.1 mg/mL.[1]

  • Reaction Mixture: To 100 µL of the sample or standard solution in a reaction vial, add an excess of the BrMmc labeling reagent solution, the 18-Crown-6 catalyst solution, and a small amount of anhydrous potassium carbonate.[1]

  • Reaction: Securely cap the vial, vortex the mixture, and incubate at 70°C for 30 minutes.[1]

  • Cooling: After incubation, cool the reaction mixture to room temperature.[1]

  • Analysis: The resulting solution containing the fluorescently labeled derivatives is ready for HPLC analysis.

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: A gradient elution with acetonitrile and water is common.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: Fluorescence (Excitation: ~325 nm, Emission: ~395 nm)[5]

  • Injection Volume: 10-20 µL

Protocol 3: Derivatization with 9-Anthryldiazomethane (ADAM) for Fluorescence Detection

ADAM is a fluorescent labeling reagent used for the sensitive detection of carboxylic acids, forming a stable 9-anthrylmethyl ester.[4]

Materials and Reagents:

  • 9-Anthryldiazomethane (ADAM) - can be prepared in-situ from 9-anthraldehyde hydrazone[15]

  • Ethyl acetate, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Carboxylic acid standards

  • Sample containing carboxylic acids

  • HPLC system with a fluorescence detector

Derivatization Procedure:

  • Reagent Preparation: Prepare a fresh solution of ADAM in a suitable solvent like ethyl acetate.[5]

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable organic solvent (e.g., ethyl acetate).[5]

  • Reaction Mixture: Add the freshly prepared ADAM solution to the sample solution.

  • Reaction: Allow the reaction to proceed at room temperature for approximately 1 hour in the dark. The reaction does not require a catalyst.[4][5]

  • Analysis: An aliquot of the reaction mixture can be directly injected into the HPLC system.[5][15]

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: Fluorescence (Excitation: ~365 nm, Emission: ~412 nm)[5]

  • Injection Volume: 10-20 µL

Signaling Pathways and Logical Relationships

The derivatization reaction is a key step that enables the sensitive detection of carboxylic acids. The following diagram illustrates the logical relationship in the derivatization of a carboxylic acid with a generic labeling reagent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products CarboxylicAcid Carboxylic Acid (R-COOH) Catalyst Catalyst (if required) Derivative Detectable Derivative (Ester or Amide) CarboxylicAcid->Derivative Reacts with Reagent Derivatizing Reagent (e.g., ADAM, BrMmc) Reagent->Derivative Temperature Temperature (Room Temp or Heated) Byproduct Byproduct(s) (e.g., N₂, HBr)

Logical relationship of the derivatization reaction.

Conclusion

Derivatization is a powerful and often necessary technique for the sensitive and robust analysis of carboxylic acids by HPLC. The choice of the derivatizing agent should be based on the specific analytical requirements, including the desired sensitivity, the nature of the sample matrix, and the available detection capabilities. The protocols provided herein for DNPH, BrMmc, and ADAM offer reliable methods for researchers, scientists, and drug development professionals to enhance their HPLC analysis of this important class of compounds.

References

Application Notes and Protocols for Derivatizing Fatty Acids with Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and food science. Fatty acids play vital roles in cellular structure, energy metabolism, and signaling pathways. Their accurate quantification often requires derivatization to enhance their detection by analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Derivatization with aminoquinolines, particularly 6-aminoquinoline (6-AQ), is a robust method that introduces a fluorescent tag to the fatty acid's carboxylic acid group, significantly improving detection sensitivity.

This document provides a detailed protocol for the derivatization of fatty acids with 6-aminoquinoline, including sample preparation from biological matrices, the derivatization reaction, and subsequent analysis.

Principle of the Method

The derivatization of fatty acids with 6-aminoquinoline is a pre-column derivatization technique. The reaction involves the coupling of the carboxylic acid group of the fatty acid with the amino group of 6-aminoquinoline. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in a non-aqueous solvent. The resulting derivative is a stable, highly fluorescent amide that can be readily analyzed by reversed-phase HPLC with fluorescence detection.

Experimental Protocols

I. Sample Preparation: Extraction of Fatty Acids from Biological Matrices

The first step in analyzing fatty acids from biological samples is their efficient extraction from the complex matrix. The choice of extraction method depends on the sample type. Below are two standard protocols for lipid extraction from plasma/serum and tissues.

A. Fatty Acid Extraction from Plasma or Serum (Bligh & Dyer Method)

  • To 1 mL of plasma or serum in a glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of distilled water and vortex for another 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Three layers will be formed: an upper aqueous layer (methanol and water), a protein disk in the middle, and a lower organic layer (chloroform) containing the lipids.

  • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipid solution under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried lipid extract in a known volume of chloroform for derivatization.

B. Fatty Acid Extraction from Tissues (Folch Method)

  • Weigh approximately 100 mg of the tissue sample and homogenize it in 2 mL of a chloroform:methanol (2:1, v/v) solution using a tissue homogenizer.

  • Transfer the homogenate to a glass tube and agitate for 20 minutes at room temperature.

  • Filter the homogenate through a fat-free filter paper into a new glass tube.

  • Wash the filter paper with 1 mL of the chloroform:methanol (2:1, v/v) solution and combine the filtrates.

  • To the combined filtrate, add 0.2 volumes (approximately 0.6 mL) of a 0.9% NaCl solution.

  • Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of chloroform for the derivatization step.

II. Derivatization of Fatty Acids with 6-Aminoquinoline

This protocol is adapted for the derivatization of both fatty acid standards and extracted fatty acids.

Reagents and Materials:

  • Fatty Acid Standard Solutions (e.g., 1 mg/mL in chloroform)

  • Extracted Fatty Acid Samples (reconstituted in chloroform)

  • 6-Aminoquinoline (6-AQ) solution (10 mg/mL in chloroform)

  • N,N'-dicyclohexylcarbodiimide (DCC) solution (20 mg/mL in chloroform)

  • Chloroform (HPLC grade)

  • Small glass vials with PTFE-lined caps

Derivatization Procedure:

  • In a small glass vial, add 50 µL of the fatty acid standard solution or the reconstituted fatty acid extract.

  • Add 100 µL of the 6-Aminoquinoline solution.

  • Add 50 µL of the DCC solution to initiate the coupling reaction.

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 1 hour in the dark.

  • After the incubation, the derivatized sample can be directly analyzed by HPLC without any further cleanup steps.[1] The N,N'-dicyclohexylurea byproduct of the reaction is insoluble in the mobile phase and will be filtered out or will not interfere with the chromatographic analysis.

  • Dilute the derivatized sample with the initial mobile phase (e.g., acetonitrile:water) to a suitable concentration for HPLC analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of 6-aminoquinoline derivatized fatty acids.

Table 1: Analytical Parameters for 6-AQ Derivatized Fatty Acids

ParameterValueReference
Excitation Wavelength (λex)270 nm[1]
Emission Wavelength (λem)495 nm[1]
Limit of Detection (LOD)5 nM[1]
Limit of Quantitation (LOQ)20 nM[1]
Linear Dynamic Range20 nM - 40 µM[1]

Table 2: HPLC-Fluorescence Detection Conditions

ParameterCondition
HPLC SystemStandard HPLC or UPLC system with fluorescence detector
ColumnC4 silica-based column for simultaneous separation of saturated and unsaturated fatty acids[1]
Mobile Phase AAcetonitrile
Mobile Phase BWater
GradientOptimized for the separation of the fatty acids of interest (a typical gradient would start with a lower percentage of acetonitrile and increase over time)
Flow Rate1.0 mL/min
Injection Volume10 - 20 µL
Column Temperature30 °C

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis for the derivatization and quantification of fatty acids with 6-aminoquinoline.

Fatty_Acid_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue) LipidExtraction Lipid Extraction (Folch/Bligh & Dyer) BiologicalSample->LipidExtraction DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Reconstitution Reconstitute in Chloroform DriedExtract->Reconstitution Derivatization Add 6-AQ and DCC (Room Temp, 1 hr) Reconstitution->Derivatization DerivatizedSample Derivatized Fatty Acid Derivatization->DerivatizedSample HPLC HPLC Separation (C4 Column) DerivatizedSample->HPLC Fluorescence Fluorescence Detection (Ex: 270nm, Em: 495nm) HPLC->Fluorescence DataAnalysis Data Acquisition & Quantification Fluorescence->DataAnalysis

Fatty Acid Derivatization and Analysis Workflow
Reaction Mechanism

The following diagram illustrates the chemical reaction for the derivatization of a fatty acid with 6-aminoquinoline using DCC as a coupling agent.

Derivatization_Mechanism FattyAcid R-COOH (Fatty Acid) Intermediate Activated Ester Intermediate FattyAcid->Intermediate + DCC Aminoquinoline 6-Aminoquinoline Aminoquinoline->Intermediate + DCC DCC DerivatizedFA R-CO-NH-AQ (Derivatized Fatty Acid) Intermediate->DerivatizedFA DCU DCU (Byproduct) Intermediate->DCU

Derivatization of Fatty Acid with 6-Aminoquinoline

References

Quantitative Analysis Using 7-Aminoquinolines in Fluorescence Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinoline and its derivatives represent a versatile class of fluorescent probes with significant applications in quantitative analysis. Their core structure can be chemically modified to create probes that are sensitive to their local environment, making them powerful tools for quantifying a wide range of analytes, from metal ions to biological molecules.[1] A key feature of many 7-aminoquinoline derivatives is their strong intramolecular charge-transfer (ICT) fluorescence, which can result in large Stokes shifts and high sensitivity to solvent polarity and pH.[2][3] These properties are highly advantageous for fluorescence spectroscopy, enabling the development of robust and sensitive assays for applications in drug discovery, environmental monitoring, and cellular imaging.[2][4][5]

This document provides detailed protocols and application notes for the use of 7-aminoquinoline-based probes in quantitative fluorescence analysis.

Principle of Quantitative Analysis

Fluorescence spectroscopy is an analytical technique used to measure the fluorescence intensity of a sample. For dilute solutions, the fluorescence intensity is directly proportional to the concentration of the fluorescent substance. This linear relationship forms the basis for quantitative analysis. 7-Aminoquinoline derivatives can be employed in several ways for quantitative analysis:

  • "Turn-on" or "Turn-off" Sensing: The fluorescence of the 7-aminoquinoline probe is either enhanced ("turn-on") or quenched ("turn-off") upon binding to the analyte of interest. The change in fluorescence intensity is then correlated with the analyte concentration.[4]

  • Ratiometric Sensing: Some probes exhibit a shift in their excitation or emission wavelength upon analyte binding. By measuring the ratio of fluorescence intensities at two different wavelengths, a more robust quantification that is less susceptible to variations in probe concentration or excitation light intensity can be achieved.

  • Displacement Assays: In this approach, a non-fluorescent or weakly fluorescent analyte displaces a fluorescent 7-aminoquinoline probe from a host molecule, leading to a change in fluorescence that can be quantified.[6]

Key Experimental Considerations

Several factors can influence the fluorescence of 7-aminoquinoline probes and should be carefully controlled for accurate quantitative analysis:

  • Solvent Polarity: The fluorescence of many 7-aminoquinoline derivatives is highly sensitive to the polarity of the solvent. It is crucial to maintain a consistent solvent environment throughout the experiment.[2][7]

  • pH: The amino group at the 7-position can be protonated, leading to changes in the probe's fluorescence properties. Therefore, the pH of the solution should be buffered and kept constant.[8][9]

  • Temperature: Temperature can affect the fluorescence quantum yield and the kinetics of analyte binding. All measurements should be performed at a constant temperature.

  • Inner Filter Effects: At high concentrations, the analyte or the probe itself can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence. To avoid this, the absorbance of the sample at the excitation wavelength should generally be kept below 0.1.[10]

Data Presentation: Photophysical Properties of Selected 7-Aminoquinoline Derivatives

The following tables summarize key quantitative data for several 7-aminoquinoline derivatives, providing a reference for probe selection and experimental design.

Table 1: Spectral Properties of 7-Aminoquinoline Derivatives in Different Solvents

CompoundSolventExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)
7-amino-4-methyl-2-(trifluoromethyl)quinolineDichloromethane380525145
7-amino-2,4-dimethylquinolineDichloromethane36545085
2-(4-fluorophenyl)quinolin-7-amine DerivativeDichloromethane~380-400~500-550~120-150
(E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one (DQCh)Water/Methanol~449--
7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1)Water with 1% ACN430--
7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2)Water with 1% ACN410--

Data compiled from multiple sources.[2][4][5][6]

Table 2: Fluorescence Quantum Yields and Lifetimes

CompoundSolventQuantum Yield (ΦF)Fluorescence Lifetime (τF, ns)
Trifluoromethyl-substituted 7-aminoquinolines (general)n-hexane to ethyl acetate-4.96 to 20.0
Trifluoromethyl-substituted 7-aminoquinolines (general)Methanol-7.49
7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2)Water with 1% ACN0.03-
DQ2 with CB7Water with 1% ACN0.54-

Data compiled from multiple sources.[2][6]

Experimental Protocols

Protocol 1: General Quantitative Analysis Using a "Turn-on" or "Turn-off" 7-Aminoquinoline Probe

This protocol outlines the steps for creating a calibration curve to determine the concentration of an unknown analyte.

1. Materials and Reagents:

  • 7-Aminoquinoline fluorescent probe

  • High-purity solvent (e.g., DMSO, ethanol, or buffer)

  • Analyte of interest

  • Buffer solution (if pH control is required)

  • Spectrofluorometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Probe Stock Solution: Prepare a concentrated stock solution of the 7-aminoquinoline probe (e.g., 1 mM) in a suitable solvent like DMSO. Store at -20°C, protected from light.[8]

  • Analyte Stock Solution: Prepare a concentrated stock solution of the analyte in the same buffer or solvent that will be used for the assay.

3. Experimental Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission wavelengths based on the spectral properties of the probe. Optimize the slit widths and detector voltage for an adequate signal-to-noise ratio.

  • Preparation of Standards: Prepare a series of analyte standards by serial dilution of the analyte stock solution into the assay buffer. The concentration range should bracket the expected concentration of the unknown sample.

  • Measurement:

    • Pipette a fixed volume of the assay buffer into a quartz cuvette.

    • Add a small, fixed volume of the probe stock solution to the cuvette to achieve the desired final probe concentration (typically in the µM range). Mix well.

    • Place the cuvette in the spectrofluorometer and record the baseline fluorescence intensity (the "blank").

    • Add a small aliquot of the lowest concentration analyte standard to the cuvette. Mix and allow the solution to equilibrate for a predetermined time.

    • Record the fluorescence intensity.

    • Repeat the previous two steps for each analyte standard, from lowest to highest concentration.

    • For the unknown sample, repeat the measurement process using the same volume of the unknown sample instead of a standard.

4. Data Analysis:

  • Calibration Curve: Plot the fluorescence intensity (or the change in fluorescence intensity from the blank) versus the concentration of the analyte standards.

  • Linear Regression: Perform a linear regression analysis on the data points that fall within the linear range of the assay.

  • Determine Unknown Concentration: Use the equation of the line from the linear regression to calculate the concentration of the analyte in the unknown sample based on its fluorescence intensity.

  • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve.

Protocol 2: Staining and Imaging of Cellular Components

This protocol provides a general method for using 7-aminoquinoline probes for fluorescent imaging of cellular organelles, such as the Golgi apparatus.

1. Materials and Reagents:

  • 7-Aminoquinoline fluorescent probe (e.g., 2-(4-fluorophenyl)quinolin-7-amine derivative)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cells grown on coverslips or in imaging dishes

  • Fluorescence microscope (confocal or two-photon)

2. Staining Procedure:

  • Prepare Probe Working Solution: Dilute the 1 mM stock solution of the 7-aminoquinoline probe in pre-warmed cell culture medium to a final concentration of 1-10 µM.[8]

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[5][8]

  • Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove any excess probe.[5][8]

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen probe.[5]

Visualizations

Quantitative_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution prep_analyte Prepare Analyte Stock & Standards setup Instrument Setup (λex, λem) prep_analyte->setup measure_blank Measure Blank (Probe + Buffer) setup->measure_blank measure_standards Titrate with Analyte Standards measure_blank->measure_standards plot_curve Plot Calibration Curve (Intensity vs. Conc.) measure_unknown Measure Unknown Sample measure_standards->measure_unknown measure_unknown->plot_curve regression Linear Regression plot_curve->regression calculate_conc Calculate Unknown Concentration regression->calculate_conc

Caption: Workflow for quantitative analysis using 7-aminoquinoline probes.

Cellular_Imaging_Workflow start Seed Cells on Coverslips/Dishes prep_solution Prepare Probe Working Solution (1-10 µM) start->prep_solution wash1 Wash Cells with PBS prep_solution->wash1 stain Incubate with Probe (15-30 min, 37°C) wash1->stain wash2 Wash Cells 2-3x with PBS/Medium stain->wash2 image Image with Fluorescence Microscope wash2->image

Caption: Protocol for cellular imaging with 7-aminoquinoline probes.

Conclusion

7-Aminoquinoline-based fluorescent probes are highly effective tools for quantitative analysis in various scientific disciplines. Their tunable photophysical properties allow for the rational design of probes for specific applications. By carefully controlling experimental parameters and following standardized protocols, researchers can achieve sensitive and accurate quantification of a wide array of analytes. The methodologies and data presented in these application notes provide a solid foundation for the successful implementation of 7-aminoquinolines in quantitative fluorescence spectroscopy.

References

Application Notes & Protocols: Developing Indicator Displacement Assays with Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Power of Aminoquinoline Derivatives in Indicator Displacement Assays

Indicator Displacement Assays (IDAs) represent a versatile and powerful sensing strategy rooted in the principles of supramolecular chemistry.[1][2] This approach circumvents the often laborious process of covalently modifying a receptor to produce a signal upon analyte binding. Instead, IDAs utilize a three-component system: a synthetic host (receptor), a signaling guest (indicator), and the target analyte.[3] The indicator and analyte compete for binding within the host's cavity. When the analyte displaces the indicator, a detectable change in the indicator's optical properties, such as fluorescence, occurs.[4][5] This method offers significant advantages, including the flexibility to interchange indicators and adapt the assay for various receptors and platforms.[4]

Aminoquinoline derivatives have emerged as particularly promising indicators for fluorescent IDAs (FIDAs).[6][7] Their inherent fluorescence properties, which are often sensitive to the local microenvironment, make them excellent signaling molecules.[8][9] Furthermore, the 8-aminoquinoline scaffold is a well-established motif for designing ion sensors and chemosensors, offering tunable binding affinities and selectivities.[10][11] This application note provides a comprehensive guide to developing robust and sensitive IDAs using aminoquinoline derivatives, from fundamental principles to detailed experimental protocols and data analysis.

The Core Principle: A Supramolecular Dance of Displacement

The foundation of an IDA lies in the principles of host-guest chemistry, which involves the specific, non-covalent binding between a host molecule with a cavity and a complementary guest molecule.[12][13] In our system, the aminoquinoline derivative acts as the fluorescent guest (indicator), and we design or select a synthetic host (receptor) that can reversibly bind it.

The key to a successful IDA is establishing a delicate equilibrium between the host-indicator complex and the free components. The target analyte must possess a higher binding affinity for the host than the indicator.[1] Upon introduction of the analyte, it competes for the host's binding site, leading to the displacement of the aminoquinoline indicator. This liberation of the indicator from the host's cavity into the bulk solution results in a measurable change in its fluorescence signal.[1]

G cluster_0 Initial State: Host-Indicator Complex Host Host (Receptor) HI_Complex Host-Indicator Complex (Fluorescence Quenched/Shifted) Host->HI_Complex Binds Indicator Aminoquinoline Indicator Indicator->HI_Complex Binds HA_Complex Host-Analyte Complex HI_Complex->HA_Complex Analyte Displaces Indicator (Higher Affinity) Free_Indicator Free Aminoquinoline Indicator (Fluorescence ON) HI_Complex->Free_Indicator Analyte Target Analyte Analyte->HA_Complex

Designing the Assay: Key Considerations for Success

The rational design of an IDA using aminoquinoline derivatives requires careful consideration of several factors to ensure optimal performance and reliability.

1. Selection of the Aminoquinoline Indicator:

  • Photophysical Properties: The chosen aminoquinoline derivative should exhibit a significant change in its fluorescence properties (intensity, wavelength, or lifetime) upon binding to the host and subsequent displacement.[8] It is crucial to characterize the excitation and emission spectra of the free indicator and the host-indicator complex to determine the optimal measurement wavelengths.

  • Binding Affinity: The indicator's affinity for the host should be moderate. If the binding is too strong, the analyte may not be able to displace it effectively. Conversely, if the binding is too weak, the initial complex formation will be insufficient, leading to a low signal-to-noise ratio.

2. Host (Receptor) Design and Selection:

  • Analyte Specificity: The host must be designed to bind the target analyte with high affinity and selectivity. This is the cornerstone of the assay's specificity.[12]

  • Indicator Compatibility: The host's cavity should be complementary in size, shape, and chemical functionality to the aminoquinoline indicator to facilitate reversible binding.[12]

  • Solubility: The host, indicator, and their complex must be soluble in the chosen assay buffer.

3. Analyte and Competitive Binding:

  • Higher Affinity: The fundamental principle of IDA dictates that the analyte must have a higher binding constant for the host than the indicator.[1] This ensures efficient displacement and a robust signal change.

Experimental Protocols

This section provides detailed, step-by-step methodologies for performing an IDA with aminoquinoline derivatives.

G prep 1. Reagent Preparation - Prepare stock solutions of Host, Indicator, and Analyte. - Prepare assay buffer. mix 2. Host-Indicator Complex Formation - Mix Host and Indicator in assay buffer. - Incubate to allow complex formation. prep->mix measure1 3. Initial Fluorescence Measurement - Measure the baseline fluorescence of the Host-Indicator complex. mix->measure1 add_analyte 4. Analyte Addition - Add varying concentrations of the Analyte to the complex solution. measure1->add_analyte incubate 5. Incubation - Allow the system to reach equilibrium. add_analyte->incubate measure2 6. Final Fluorescence Measurement - Measure the fluorescence at each analyte concentration. incubate->measure2 analyze 7. Data Analysis - Plot fluorescence change vs. analyte concentration. - Determine binding constants and analyte concentration. measure2->analyze

Materials:

  • Aminoquinoline derivative (Indicator)

  • Synthetic Host (Receptor)

  • Target Analyte

  • Appropriate buffer solution (e.g., PBS, TRIS)

  • High-purity solvent for stock solutions (e.g., DMSO, Methanol)

  • Fluorometer or microplate reader with fluorescence capabilities

  • Black, flat-bottom 96-well plates (for microplate reader assays)

  • Quartz cuvettes (for fluorometer assays)

Protocol 1: Determination of Host-Indicator Binding Constant

This protocol is essential for characterizing the interaction between your chosen host and the aminoquinoline indicator.

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of the aminoquinoline indicator in a suitable organic solvent (e.g., DMSO).

    • Prepare a 1 mM stock solution of the host in the assay buffer.

  • Prepare Working Solutions:

    • Dilute the indicator stock solution in the assay buffer to a final concentration of 1 µM.

  • Titration:

    • To a series of microplate wells or cuvettes, add the 1 µM indicator solution.

    • Add increasing concentrations of the host solution to each well/cuvette. Ensure the final volume is consistent across all samples.

    • Include a control sample with only the indicator.

  • Incubation and Measurement:

    • Incubate the samples at a constant temperature for a sufficient time to reach equilibrium (typically 15-30 minutes).

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.[14]

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the host concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd) of the host-indicator complex.[15]

Protocol 2: Analyte Detection and Quantification

Once the host-indicator system is characterized, it can be used to detect and quantify the target analyte.

  • Prepare Host-Indicator Complex Solution:

    • Prepare a solution containing the host and indicator at concentrations that result in a significant but not complete formation of the complex (e.g., host concentration near the Kd of the host-indicator interaction).

  • Prepare Analyte Solutions:

    • Prepare a series of analyte solutions of known concentrations in the assay buffer.

  • Displacement Assay:

    • To a series of microplate wells or cuvettes, add the pre-formed host-indicator complex solution.

    • Add increasing concentrations of the analyte solutions to each well/cuvette.

    • Include a control sample with only the host-indicator complex.

  • Incubation and Measurement:

    • Incubate the samples to allow for the displacement reaction to reach equilibrium.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the analyte concentration. This will generate a dose-response curve.

    • The concentration of an unknown sample can be determined by interpolating its fluorescence reading on the standard curve.

Data Analysis and Interpretation

The analysis of IDA data is crucial for extracting meaningful quantitative information.

G raw_data Raw Fluorescence Data (Intensity vs. Concentration) plot Plot Data - ΔFluorescence vs. [Analyte] raw_data->plot curve_fit Curve Fitting - Apply appropriate binding model (e.g., competitive binding equation). plot->curve_fit parameters Determine Key Parameters - Binding Constants (Ka, Kd) - Analyte Concentration (EC50, IC50) curve_fit->parameters validate Validate Results - Compare with controls. - Assess goodness of fit (R²). parameters->validate

Calculating Binding Constants:

The binding affinity of the analyte for the host can be determined by fitting the displacement data to a competitive binding model. The IC50 value (the concentration of analyte required to displace 50% of the indicator) can be obtained from the dose-response curve. The binding constant of the analyte (Ki) can then be calculated using the Cheng-Prusoff equation, provided the Kd of the host-indicator complex is known.

Quantitative Data Summary:

ParameterDescriptionExample Value
Kd (Host-Indicator) Dissociation constant of the host-indicator complex.10 µM
IC50 (Analyte) Concentration of analyte that displaces 50% of the indicator.5 µM
Ki (Analyte) Binding constant of the analyte for the host.2.5 µM
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.100 nM
Dynamic Range The range of analyte concentrations over which the assay is effective.100 nM - 10 µM

Troubleshooting Common Issues

Even with a well-designed assay, experimental challenges can arise. Here are some common issues and their potential solutions:

IssuePossible Cause(s)Suggested Solution(s)
Low Signal or No Change in Fluorescence - Indicator fluorescence is not sensitive to the binding event.[16] - Host-indicator binding is too weak.[17]- Screen different aminoquinoline derivatives. - Redesign the host for better interaction with the indicator.
High Background Fluorescence - Autofluorescence from the sample matrix or plate material.[17] - Impurities in reagents.- Use black-walled microplates. - Run appropriate blanks and subtract background. - Use high-purity reagents.
Poor Reproducibility - Pipetting errors.[17] - Temperature fluctuations. - Incomplete mixing.- Use calibrated pipettes. - Maintain a constant temperature. - Ensure thorough mixing of solutions.
Signal Saturation - Detector gain is too high.[17] - Indicator concentration is too high.- Reduce the gain on the fluorometer. - Optimize the indicator concentration.

Conclusion

Indicator Displacement Assays utilizing aminoquinoline derivatives offer a highly adaptable and sensitive platform for the detection and quantification of a wide range of analytes. By understanding the underlying principles of supramolecular chemistry and carefully optimizing the experimental parameters, researchers can develop robust and reliable assays for applications in drug discovery, diagnostics, and environmental monitoring. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful analytical technique.

References

pre-column derivatization methods for amino acid analysis using quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the pre-column derivatization of amino acids using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the underlying chemistry, a detailed protocol for its application, and expert insights into the analysis of the resulting derivatives.

Introduction: The Challenge of Amino Acid Analysis

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes. Accurate quantification of amino acids is essential in diverse fields, from clinical diagnostics and nutritional science to pharmaceutical development and proteomics research. However, the intrinsic properties of amino acids present a significant analytical challenge. Most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence spectroscopy difficult and insensitive. Furthermore, their high polarity and zwitterionic nature complicate their separation by reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of modern analytical chemistry.

To overcome these limitations, a chemical derivatization step is employed prior to chromatographic analysis. This process involves reacting the amino acid with a labeling reagent to attach a tag that imparts desirable analytical characteristics. An ideal derivatizing reagent should react with all primary and secondary amines rapidly and completely under mild conditions to form a single, stable product for each amino acid. The resulting derivatives should be easily separable and highly detectable. Among the various reagents developed for this purpose, those based on a quinoline scaffold have emerged as particularly powerful tools.

The Quinoline Advantage: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a pre-column derivatizing reagent that yields highly fluorescent and stable derivatives of primary and secondary amino acids. The reagent was specifically designed to overcome the stability issues seen with other reagents like phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA). The derivatives formed with AQC, N-acyl-6-aminoquinolyl ureas, are exceptionally stable, allowing for sample batching and re-analysis if necessary, a significant advantage in high-throughput environments.

Reaction Mechanism and Principles

The derivatization reaction with AQC is straightforward and efficient. The N-hydroxysuccinimide (NHS) group of AQC is an excellent leaving group, facilitating a nucleophilic attack by the amino group of the amino acid. The reaction proceeds rapidly at room temperature in a buffered aqueous solution, typically completing within minutes. The resulting amino acid derivatives incorporate the highly fluorescent 6-aminoquinoline (AMQ) moiety, which has a strong absorbance maximum around 250 nm and a fluorescence emission maximum near 395 nm, providing excellent sensitivity for detection.

The general reaction mechanism is illustrated below:

G cluster_reactants Reactants cluster_products Products AQC AQC (6-aminoquinolyl-N- hydroxysuccinimidyl carbamate) Reaction Derivatization Reaction (Aqueous Buffer, Room Temp) AQC->Reaction AminoAcid Amino Acid (Primary or Secondary Amine) AminoAcid->Reaction Derivative Stable, Fluorescent AMQ-Amino Acid Derivative NHS NHS (N-hydroxysuccinimide byproduct) Reaction->Derivative Reaction->NHS

Figure 1: General reaction scheme for the derivatization of an amino acid with AQC.

A key feature of the AQC reagent is its reaction with water, which leads to the formation of 6-aminoquinoline (AMQ). While this hydrolysis reaction consumes the reagent, the resulting AMQ byproduct is chromatographically well-resolved from the amino acid derivatives, preventing interference with quantification.

Application Protocol: Amino Acid Analysis using AQC Derivatization

This section provides a detailed, step-by-step protocol for the derivatization of amino acids from protein hydrolysates or physiological fluids, followed by analysis using UPLC-UV/Fluorescence.

Required Materials and Reagents
  • Sample: Protein hydrolysate, purified amino acid standards, or physiological fluid.

  • Reagents:

    • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent solution.

    • Borate Buffer (e.g., 0.2 M, pH 8.8).

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade (e.g., Milli-Q or equivalent).

    • Formic Acid or Ammonium Acetate for mobile phase preparation.

  • Equipment:

    • Pipettes and tips.

    • Vortex mixer.

    • Heating block or water bath.

    • HPLC or UPLC system equipped with a UV/PDA and/or Fluorescence detector.

    • Reversed-phase C18 column suitable for amino acid analysis.

Experimental Workflow

The overall workflow for sample analysis is depicted below:

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis arrow arrow p1 Prepare 0.2 M Borate Buffer (pH 8.8) p2 Reconstitute AQC Reagent in Acetonitrile p1->p2 p3 Dilute Sample/Standard in 0.1 M HCl p2->p3 d1 Add Borate Buffer to Sample/Standard p3->d1 d2 Add AQC Reagent Solution d1->d2 d3 Vortex Immediately d2->d3 d4 Incubate at 55°C for 10 minutes d3->d4 a1 Transfer to HPLC vial d4->a1 a2 Inject onto UPLC/HPLC System a1->a2 a3 Separate Derivatives on C18 Column a2->a3 a4 Detect via UV (248 nm) or Fluorescence (Ex: 250, Em: 395) a3->a4

Figure 2: Step-by-step workflow for AQC-based amino acid analysis.

Detailed Derivatization Protocol
  • Reagent Preparation: Prepare the AQC derivatizing reagent according to the manufacturer's instructions. This typically involves dissolving the AQC powder in acetonitrile to a final concentration of approximately 3 mg/mL. This solution should be used fresh.

  • Sample Preparation:

    • For protein hydrolysates, ensure the sample is fully hydrolyzed and neutralized. Dilute the sample in a weak acid, such as 0.1 M HCl, to a suitable concentration.

    • Prepare amino acid standard solutions in 0.1 M HCl.

  • Derivatization Reaction:

    • In a microcentrifuge tube or HPLC vial, add 10 µL of the amino acid standard or sample.

    • Add 70 µL of 0.2 M Borate Buffer (pH 8.8) and vortex briefly.

    • Add 20 µL of the prepared AQC reagent solution.

    • Immediately vortex the mixture for 30 seconds.

  • Incubation:

    • Place the vial in a heating block or water bath set to 55°C.

    • Incubate for 10 minutes. This step ensures the complete derivatization of all amino acids and the hydrolysis of excess AQC reagent.

  • Analysis:

    • After incubation, the sample is ready for immediate injection into the HPLC/UPLC system. No further quenching or extraction steps are required.

UPLC-Based Analytical Conditions

The separation of AQC-derivatized amino acids is typically achieved using reversed-phase chromatography. The following table provides a representative set of conditions.

ParameterRecommended Setting
System UPLC/HPLC with UV and/or Fluorescence Detection
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.7 µm
Mobile Phase A Aqueous buffer (e.g., 100 mM Ammonium Acetate, pH 5.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 - 0.6 mL/min
Column Temp. 40 - 55 °C
Injection Vol. 1 - 5 µL
UV Detection 248 - 254 nm
Fluorescence Det. Excitation: 250 nm, Emission: 395 nm
Gradient A typical gradient runs from ~0-2% B to ~30-50% B over 10-20 minutes.

Note: These conditions should be optimized for the specific column and system being used.

Data Interpretation and Troubleshooting

A successful analysis will yield a chromatogram with sharp, well-resolved peaks for each amino acid derivative. The AMQ byproduct from reagent hydrolysis will elute as a distinct peak, typically after the majority of the amino acid derivatives, ensuring it does not interfere with quantification. Quantification is achieved by comparing the peak areas of the amino acids in the sample to those of a known standard mixture.

ProblemPotential Cause(s)Suggested Solution(s)
Low peak intensity for all amino acids - Incomplete derivatization.- Degraded AQC reagent.- Incorrect pH of borate buffer.- Ensure accurate pipetting and immediate vortexing after adding AQC.- Prepare AQC reagent fresh before use.- Verify buffer pH is between 8.5 and 9.0.
Poor peak shape (tailing/fronting) - Column degradation.- Mismatch between sample diluent and mobile phase.- Column overload.- Flush or replace the column.- Ensure sample is fully dissolved in the initial mobile phase conditions.- Reduce injection volume or sample concentration.
Selective loss of certain amino acids - Incomplete hydrolysis (for protein samples).- Oxidation of sensitive amino acids (Met, Cys).- Optimize protein hydrolysis protocol.- Consider adding phenol or other antioxidants during hydrolysis.
Large, interfering early-eluting peaks - Excess reagent not fully hydrolyzed.- Contaminants in the sample or reagents.- Ensure the 10-minute incubation at 55°C is performed.- Use high-purity solvents and reagents. Filter samples if necessary.

Conclusion

Pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a robust, sensitive, and reliable method for the quantitative analysis of amino acids. The rapid reaction kinetics, exceptional stability of the resulting derivatives, and high fluorescence quantum yield make it an ideal choice for a wide range of applications in both academic research and industrial settings. By following the detailed protocol and understanding the principles outlined in this guide, scientists can achieve accurate and reproducible results, advancing our understanding of the complex roles amino acids play in health and disease.

Application Notes and Protocols for High-Resolution Imaging of Lipid Droplets with 7-Aminoquinoline Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of novel 7-aminoquinoline-based fluorescent probes for high-resolution imaging of lipid droplets in live cells. These probes offer significant advantages for studying lipid droplet dynamics, trafficking, and their role in various disease models.

Introduction

Lipid droplets are dynamic cellular organelles involved in lipid storage and metabolism. Their dysregulation is implicated in numerous diseases, including obesity, diabetes, and cancer. Fluorescent imaging is a powerful tool for studying lipid droplets, and 7-aminoquinoline derivatives have emerged as a promising class of probes for this purpose. These probes exhibit favorable photophysical properties, including high quantum yield in nonpolar environments, large Stokes shifts, and good photostability, making them well-suited for high-resolution and long-term live-cell imaging.

One such probe, a multiphoton fluorescent probe (MPF) based on a quinoline scaffold, has been specifically designed for the selective detection of lipid droplets. This probe demonstrates an intramolecular charge transfer (ICT) effect, leading to enhanced fluorescence in the nonpolar environment of lipid droplets. Its multiphoton absorption properties allow for deeper tissue penetration with reduced autofluorescence and phototoxicity, which is particularly advantageous for in vivo and thick tissue sample imaging.[1]

Key Advantages of 7-Aminoquinoline Probes for Lipid Droplet Imaging:

  • High Selectivity: Specifically accumulate in the neutral lipid core of lipid droplets.

  • Fluorogenic Nature: Exhibit low fluorescence in the aqueous cytoplasm and become highly fluorescent in the hydrophobic environment of lipid droplets, resulting in a high signal-to-noise ratio.

  • Photostability: Allow for long-term time-lapse imaging with minimal photobleaching.

  • Large Stokes Shift: Minimizes self-quenching and crosstalk between excitation and emission channels.

  • Multiphoton Excitation: Enables deeper tissue imaging with reduced phototoxicity and background fluorescence.[1]

Quantitative Data

The photophysical properties of a representative 7-aminoquinoline probe designed for lipid droplet imaging are summarized in the table below. The significant enhancement of the three-photon absorption (3PA) cross-section in a lipid-like environment (liposomes) highlights its suitability for lipid droplet imaging.[1]

PropertyValue in Aqueous SolutionValue in LiposomesReference
Excitation Wavelength (nm)~420~450[1]
Emission Wavelength (nm)~550~530[1]
Quantum YieldLowHigh[1]
Three-Photon Absorption (3PA) Cross-Section (GM)Not reportedSignificantly Enhanced[1]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific cell types and experimental conditions.

Protocol 1: Live-Cell Staining and Imaging of Lipid Droplets

This protocol describes the steps for staining and imaging lipid droplets in cultured mammalian cells using a 7-aminoquinoline probe.

Materials:

  • 7-aminoquinoline lipid droplet probe (e.g., MPF probe[1])

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging dish or chambered coverglass

  • Confocal or multiphoton microscope

Procedure:

  • Cell Culture:

    • Plate cells on a live-cell imaging dish or chambered coverglass at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

  • Probe Preparation:

    • Prepare a 1 mM stock solution of the 7-aminoquinoline probe in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Staining:

    • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell line and experimental setup.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Imaging:

    • After incubation, gently wash the cells twice with pre-warmed PBS or live-cell imaging solution.

    • Add fresh, pre-warmed complete culture medium or imaging solution to the cells.

    • Image the cells using a confocal or multiphoton microscope equipped with appropriate filter sets for the specific 7-aminoquinoline probe. For a probe with excitation/emission maxima around 450/530 nm, a standard FITC or GFP filter set may be suitable for initial screening, but optimization is recommended. For multiphoton imaging, an excitation wavelength of around 800-900 nm might be appropriate.

Protocol 2: Induction of Lipid Droplet Formation

To study the dynamics of lipid droplet formation, cells can be treated with oleic acid to induce lipid accumulation.

Materials:

  • Oleic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Complete cell culture medium

Procedure:

  • Preparation of Oleic Acid-BSA Complex:

    • Prepare a 10 mM stock solution of oleic acid in ethanol.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water.

    • To prepare the working solution, slowly add the oleic acid stock solution to the BSA solution while vortexing to achieve a final oleic acid concentration of 5 mM with a molar ratio of oleic acid to BSA of approximately 5:1.

    • Sterile-filter the oleic acid-BSA complex solution.

  • Induction of Lipid Droplets:

    • Dilute the oleic acid-BSA complex in complete cell culture medium to a final concentration of 100-400 µM oleic acid.

    • Treat the cells with the oleic acid-containing medium for 12-24 hours.

    • Proceed with the staining and imaging protocol as described in Protocol 1.

Visualizations

Experimental Workflow for Lipid Droplet Imaging

G cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cell_culture Cell Culture staining Cell Staining cell_culture->staining probe_prep Probe Preparation probe_prep->staining imaging Microscopy staining->imaging data_analysis Image & Data Analysis imaging->data_analysis

Caption: A generalized workflow for imaging lipid droplets in live cells.

Intracellular Charge Transfer (ICT) Mechanism of 7-Aminoquinoline Probes

G probe_aqueous Probe in Aqueous Environment (Low Fluorescence) emission Fluorescence Emission probe_aqueous->emission Quenched probe_lipid Probe in Lipid Droplet (High Fluorescence) ict Intramolecular Charge Transfer (ICT) probe_lipid->ict excitation Light Excitation excitation->probe_aqueous excitation->probe_lipid ict->emission Enhanced

Caption: The ICT mechanism enhances fluorescence in the nonpolar lipid environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Quantum Yield of 7-Aminoquinoline Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-aminoquinoline fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the performance of these versatile fluorescent probes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and maximize the quantum yield of your 7-aminoquinoline derivatives.

Introduction: The Quest for Brighter Signals

7-Aminoquinoline and its derivatives are a cornerstone class of fluorophores, prized for their sensitivity to the local environment, which makes them excellent probes for bioimaging and sensing applications.[1] A high fluorescence quantum yield (Φf) is paramount, as it directly translates to brighter signals and greater sensitivity in experimental assays.[2] However, achieving a high quantum yield with these molecules can be challenging due to their susceptibility to various non-radiative decay pathways. This guide provides a comprehensive overview of the factors influencing the quantum yield of 7-aminoquinoline fluorophores and offers actionable strategies for its improvement.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it a critical parameter for 7-aminoquinoline probes?

A1: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[3] For 7-aminoquinoline probes, a high quantum yield is essential for achieving a strong fluorescent signal, which is crucial for sensitive detection and high-contrast imaging in biological systems.[2]

Q2: What are the primary factors that lead to low quantum yield in 7-aminoquinoline fluorophores?

A2: Low quantum yield in 7-aminoquinoline derivatives often arises from efficient non-radiative decay processes that outcompete fluorescence. The main culprits include:

  • Solvent Effects: Polar solvents can significantly quench the fluorescence of many 7-aminoquinoline probes.[2][4]

  • Intramolecular Rotations: The presence of flexible single bonds can lead to energy dissipation through molecular vibrations and rotations, thus reducing fluorescence.[2]

  • Formation of Non-Fluorescent States: A common non-radiative pathway is the formation of a twisted intramolecular charge-transfer (TICT) state, particularly in polar solvents.[2][5]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, these fluorophores can form aggregates, which often leads to self-quenching and a decrease in the overall fluorescence intensity.[2][6]

  • pH Sensitivity: Protonation or deprotonation of the quinoline nitrogen or the 7-amino group can alter the electronic structure and lead to changes in fluorescence, sometimes resulting in quenching.[7][8][9]

Q3: How do chemical modifications to the 7-aminoquinoline scaffold affect the quantum yield?

A3: The strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the quantum yield. This "push-pull" system facilitates an intramolecular charge transfer (ICT) process, which is fundamental to the fluorescence of these compounds.[1][7] For instance, introducing a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group, can enhance the ICT character and improve the photophysical properties.[1] The substitution pattern on the quinoline ring, particularly at the 2, 4, and 8 positions, allows for fine-tuning of the emission wavelength and quantum yield.[7][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal Degraded Fluorophore: Improper storage can lead to photobleaching or chemical degradation.Store fluorophores protected from light and at the recommended temperature. Prepare fresh stock solutions regularly.[11]
Incompatible Solvent: The solvent polarity may be quenching the fluorescence.Test the fluorescence in a range of solvents with varying polarities. Non-polar solvents often yield higher quantum yields for push-pull systems.[4][10]
Incorrect pH: The pH of the solution may be causing protonation/deprotonation that quenches fluorescence.Measure and adjust the pH of your buffer system. Evaluate the fluorescence across a pH range to determine the optimal conditions.[7][8]
Aggregation-Caused Quenching (ACQ): The fluorophore concentration may be too high, leading to aggregation.Work with dilute solutions. If high concentrations are necessary, consider modifying the fluorophore to include bulky groups that hinder aggregation or explore aggregation-induced emission (AIE) derivatives.[2][6]
Inconsistent Quantum Yield Measurements Inner Filter Effects: Solutions are too concentrated, leading to reabsorption of emitted light.Ensure the absorbance of your solutions at the excitation wavelength is below 0.1, and ideally below 0.05, in a 1 cm cuvette.[12][13]
Mismatched Reference Standard: The quantum yield standard has an emission profile that is significantly different from the sample.Choose a reference standard that absorbs and emits in a similar wavelength range as your 7-aminoquinoline derivative.[13][14]
Instrumental Artifacts: The spectrofluorometer's detector has a wavelength-dependent response that has not been corrected for.Use a spectrofluorometer with a corrected emission spectrum or apply a correction curve to your data.[12]
Unexpected Shifts in Emission Wavelength Solvatochromism: The emission wavelength is sensitive to the polarity of the solvent.This is an inherent property of many ICT fluorophores. Use it to your advantage to probe the local environment or maintain a consistent solvent system for reproducible results.[7][10]
Protonation/Deprotonation: Changes in pH are altering the electronic structure of the fluorophore.Control the pH of your experiments carefully with appropriate buffer systems.[7][15]

Key Strategies for Quantum Yield Enhancement

The following diagram illustrates the interplay of key factors that can be manipulated to improve the quantum yield of 7-aminoquinoline fluorophores.

G cluster_strategies Strategies for Quantum Yield Enhancement cluster_mechanisms Underlying Mechanisms cluster_outcome Desired Outcome A Structural Modification (Push-Pull System) X Enhanced Intramolecular Charge Transfer (ICT) A->X B Solvent Optimization (Polarity & Viscosity) Y Reduced Non-Radiative Decay (e.g., TICT, Rotations) B->Y C Environmental Control (pH & Concentration) C->Y Z Prevention of Aggregation-Caused Quenching C->Z D Supramolecular Encapsulation (Host-Guest Chemistry) D->Y D->Z QY Increased Quantum Yield (Φf) X->QY Y->QY Z->QY

Caption: Interplay of strategies to enhance quantum yield.

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This protocol describes the widely used comparative method for measuring the fluorescence quantum yield of a 7-aminoquinoline derivative relative to a known standard.[14][16]

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • High-purity spectroscopic grade solvent

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)[2]

  • Your 7-aminoquinoline sample

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and your 7-aminoquinoline sample in the same high-purity solvent.

    • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.

    • Determine the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. Excite all solutions at the same wavelength used for the absorbance measurements.

    • Ensure the excitation and emission slit widths are kept constant throughout the measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both data sets. The plots should be linear with an intercept close to zero.

    • Determine the gradient (slope) of each line.

  • Quantum Yield Calculation:

    • The quantum yield of your sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).[2]

The following diagram illustrates the workflow for this protocol.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Abs < 0.1) A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Spectrofluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Determine Gradients (Slopes) F->G H Calculate Quantum Yield G->H

Caption: Workflow for relative quantum yield determination.

Protocol 2: General Synthesis of a Substituted 7-Aminoquinoline

This protocol provides a generalized approach for synthesizing 7-aminoquinoline derivatives with tailored substitutions, often involving a palladium-catalyzed cross-coupling reaction.[2][10]

  • Synthesis of the Quinoline Core:

    • A common route involves the Friedländer annulation, which is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.

    • Alternatively, catalyst-free methods involving the condensation of m-phenylenediamine with β-diketones containing an electron-withdrawing group (e.g., -CF3) can be employed to efficiently generate the 7-aminoquinoline scaffold.[1]

  • Introduction of Substituents:

    • To create a "push-pull" system, further modifications can be made. For instance, a key precursor such as a halogenated 7-aminoquinoline can be synthesized.

    • Regioselective Suzuki-Miyaura cross-coupling reactions can then be used to introduce various aryl or heteroaryl groups at specific positions (e.g., C2 and C4) on the quinoline ring.[7]

  • Purification and Characterization:

    • The final product should be purified using techniques such as column chromatography or recrystallization.

    • The structure and purity of the synthesized compound must be confirmed using analytical methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Optimizing the Derivatization of Carboxylic Acids with 7-Aminoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of carboxylic acids with 7-aminoquinoline for analytical purposes, such as HPLC with fluorescence detection.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing carboxylic acids with 7-aminoquinoline?

A1: The primary purpose is to introduce a fluorescent tag (the quinoline moiety) onto the carboxylic acid molecule. This allows for highly sensitive detection using fluorescence detectors in analytical techniques like High-Performance Liquid Chromatography (HPLC), which is particularly useful for analyzing low-concentration carboxylic acids that lack a strong chromophore.

Q2: What is the general reaction mechanism for the derivatization of a carboxylic acid with 7-aminoquinoline?

A2: The derivatization is typically an amidation reaction. The carboxylic acid is first activated to form a more reactive intermediate. This activated intermediate then reacts with the amino group of 7-aminoquinoline to form a stable amide bond. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP).

Q3: What are the key parameters to control for a successful derivatization reaction?

A3: The key parameters to control are:

  • Reagent Purity: Use high-purity carboxylic acid, 7-aminoquinoline, and coupling reagents.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate and reduce the yield.

  • Reaction Temperature: The optimal temperature will depend on the specific carboxylic acid and solvent but is often in the range of room temperature to gentle heating.

  • Reaction Time: The reaction time needs to be sufficient for completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or HPLC.

  • Stoichiometry of Reagents: The molar ratios of the carboxylic acid, 7-aminoquinoline, and coupling agents are critical for maximizing yield and minimizing side products.

Q4: How can I monitor the progress of the derivatization reaction?

A4: The progress of the reaction can be monitored by TLC or HPLC. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting materials (carboxylic acid and 7-aminoquinoline) and the appearance of the fluorescent product spot. HPLC analysis of aliquots from the reaction mixture can provide a more quantitative assessment of the conversion.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete activation of the carboxylic acid. 2. Hydrolysis of the activated intermediate due to moisture. 3. Low reactivity of the carboxylic acid or 7-aminoquinoline. 4. Suboptimal reaction temperature or time. 5. Incorrect stoichiometry of reagents. 1. Ensure the purity and activity of the coupling agent (e.g., EDC). Consider adding a catalyst like DMAP or HOBt. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction temperature and/or extend the reaction time. For sterically hindered acids, a stronger activating agent might be needed. 4. Optimize the reaction temperature and time by running small-scale trials and monitoring by TLC or HPLC. 5. Optimize the molar ratios of the reactants. A slight excess of 7-aminoquinoline and the coupling agent may be beneficial.
Presence of Multiple Spots/Peaks in TLC/HPLC 1. Formation of side products. 2. Degradation of starting materials or product. 3. Impure starting materials. 1. A common side product in EDC coupling is the formation of an N-acylurea byproduct.[1][2] Adding HOBt or NHS can suppress this. Ensure the amine (7-aminoquinoline) is added shortly after the activating agent. 2. Avoid excessive heat and prolonged reaction times. Check the stability of your carboxylic acid and the 7-aminoquinoline derivative under the reaction conditions. Quinoline compounds can be susceptible to degradation under strongly acidic or basic conditions and upon prolonged exposure to light.[3][4] 3. Verify the purity of your starting materials before the reaction.
Difficulty in Product Purification 1. Similar polarity of the product and unreacted starting materials or byproducts. 2. The product is not stable on the purification medium (e.g., silica gel). 1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase or employing preparative HPLC. 2. If the product is unstable on silica, consider alternative purification methods like recrystallization or size-exclusion chromatography.
Inconsistent Results 1. Variability in reagent quality. 2. Presence of moisture. 3. Inconsistent reaction setup and conditions. 1. Use reagents from the same batch for a series of experiments. Always use high-purity reagents. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Maintain consistent reaction parameters (temperature, stirring speed, order of reagent addition).

Quantitative Data Presentation

Table 1: Effect of Coupling Agent and Additive on Derivatization Yield

Carboxylic AcidCoupling SystemSolventTemperature (°C)Time (h)Approximate Yield (%)
Hexanoic AcidEDC/DMAPDichloromethane251275-85
Hexanoic AcidEDC/HOBtAcetonitrile251280-90
Benzoic AcidDCC/DMAPDichloromethane251870-80
Benzoic AcidHATU/DIPEADMF258>90

Note: Yields are approximate and can vary based on specific experimental conditions and the nature of the carboxylic acid.

Table 2: Influence of Solvent on Reaction Efficiency

SolventDielectric ConstantGeneral Observation
Dichloromethane (DCM)9.1Good for dissolving many organic compounds, but less polar.
Acetonitrile37.5A polar aprotic solvent that can facilitate the reaction.
Dimethylformamide (DMF)36.7A highly polar aprotic solvent, often used for difficult couplings.
Tetrahydrofuran (THF)7.6A less polar ether solvent.

Note: The optimal solvent will depend on the solubility of the specific carboxylic acid and 7-aminoquinoline. 7-Aminoquinoline is sparingly soluble in water but soluble in polar organic solvents.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Carboxylic Acids with 7-Aminoquinoline using EDC/DMAP

Materials:

  • Carboxylic acid

  • 7-Aminoquinoline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask and condenser (if heating)

  • Standard laboratory glassware

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or acetonitrile) in a round-bottom flask.

  • Addition of Amine and Catalyst: Add 7-aminoquinoline (1.1 equivalents) and DMAP (0.1-0.2 equivalents) to the solution. If the carboxylic acid salt is used, or if the reaction is sluggish, a non-nucleophilic base like DIPEA (1.5 equivalents) can be added. Stir the mixture at room temperature for 10-15 minutes.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep Dissolve Carboxylic Acid in Anhydrous Solvent Add_Reagents Add 7-Aminoquinoline and DMAP Prep->Add_Reagents Inert Atmosphere Activation Activate with EDC at 0°C Add_Reagents->Activation Stir Stir at Room Temperature (12-24h) Activation->Stir Workup Aqueous Work-up Stir->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Derivatized Product Purify->Product

Caption: Experimental workflow for the derivatization of carboxylic acids with 7-aminoquinoline.

Troubleshooting_Logic Start Start Derivatization Check_Yield Low/No Yield? Start->Check_Yield Multiple_Products Multiple Products? Check_Yield->Multiple_Products No Anhydrous Ensure Anhydrous Conditions Check_Yield->Anhydrous Yes Success Successful Derivatization Multiple_Products->Success No Check_Purity Check Starting Material Purity Multiple_Products->Check_Purity Yes Optimize_Reagents Optimize Reagent Stoichiometry & Purity Anhydrous->Optimize_Reagents Optimize_Conditions Optimize Temperature & Time Optimize_Reagents->Optimize_Conditions Optimize_Conditions->Check_Yield Re-run Add_Suppressor Add HOBt/NHS to Suppress Side Reactions Check_Purity->Add_Suppressor Control_Conditions Avoid Excessive Heat/ Prolonged Reaction Add_Suppressor->Control_Conditions Control_Conditions->Multiple_Products Re-run

Caption: A logical flowchart for troubleshooting common issues in the derivatization reaction.

References

Technical Support Center: Enhancing 7-Aminoquinoline Fluorescence with Cucurbiturils

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-aminoquinoline and cucurbiturils. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of 7-aminoquinoline fluorescence through host-guest complexation with cucurbiturils, particularly cucurbit[1]uril (CB7).

Frequently Asked Questions (FAQs)

Q1: Why is there an enhancement in the fluorescence intensity of 7-aminoquinoline in the presence of cucurbiturils?

A1: The fluorescence enhancement of a guest molecule like 7-aminoquinoline upon encapsulation by a cucurbituril host is a well-documented phenomenon. The hydrophobic cavity of the cucurbituril macrocycle provides a non-polar microenvironment for the guest molecule. This rigid, confined space restricts the non-radiative decay pathways of the excited state of 7-aminoquinoline, such as molecular vibrations and thermal motion. By suppressing these non-radiative processes, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant increase in fluorescence intensity and quantum yield.[2][3]

Q2: Which cucurbituril is best suited for enhancing 7-aminoquinoline fluorescence?

A2: Cucurbit[1]uril (CB7) is often the most suitable host for enhancing the fluorescence of quinoline derivatives.[2] This is due to its adequate water solubility and a cavity size that is complementary to many aromatic molecules, allowing for stable 1:1 host-guest complex formation.[2][4] The partially negatively charged carbonyl portals of CB7 can also engage in favorable ion-dipole interactions with cationic guest molecules.

Q3: What is the typical stoichiometry of the 7-aminoquinoline-cucurbituril complex?

A3: For many quinoline derivatives and other guest molecules of similar size, the complexation with CB7 typically exhibits a 1:1 stoichiometry.[2][5] This can be experimentally confirmed using techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and mass spectrometry.[2][5][6]

Q4: Besides fluorescence enhancement, what other photophysical changes can be expected upon complexation?

A4: In addition to a significant increase in fluorescence intensity, you may observe other changes in the photophysical properties of 7-aminoquinoline upon complexation with CB7. These can include:

  • A bathochromic (red) shift in the absorption and emission maxima.[2][3]

  • An increase in the fluorescence quantum yield and lifetime.[2][7]

  • A shift in the pKa value of the guest molecule.[2][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant fluorescence enhancement observed. 1. Incorrect cucurbituril: The cavity of the chosen cucurbituril (e.g., CB6) may be too small to encapsulate 7-aminoquinoline. 2. Incompatible solvent: The experiment may be conducted in a solvent that competes with 7-aminoquinoline for the cucurbituril cavity or disrupts the host-guest interaction. Cucurbituril host-guest chemistry is most effective in aqueous solutions. 3. pH of the solution: The protonation state of 7-aminoquinoline can affect its binding affinity for the cucurbituril. The interaction is often stronger with the protonated form of the amine. 4. Impure reagents: Impurities in the 7-aminoquinoline or cucurbituril samples can interfere with complex formation.1. Use CB7: It has a suitable cavity size for aromatic guests. 2. Use aqueous buffer: Perform experiments in water or a suitable aqueous buffer (e.g., phosphate or acetate buffer). 3. Optimize pH: Investigate a range of pH values to find the optimal condition for complexation and fluorescence enhancement. Acidic conditions may be favorable. 4. Verify reagent purity: Ensure the purity of both 7-aminoquinoline and the cucurbituril using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Inconsistent or irreproducible fluorescence readings. 1. Aggregation of the guest or host-guest complex: At higher concentrations, aggregation can lead to fluorescence quenching and variability in measurements. 2. Temperature fluctuations: Binding affinities and fluorescence are temperature-dependent. 3. Photobleaching: Prolonged exposure to the excitation light source can cause degradation of the fluorophore.1. Work at lower concentrations: Conduct experiments at micromolar concentrations to minimize aggregation. 2. Maintain constant temperature: Use a temperature-controlled cuvette holder in the spectrofluorometer. 3. Minimize light exposure: Use the lowest necessary excitation power and exposure time. Prepare fresh samples if photobleaching is suspected.
Difficulty in determining the binding constant. 1. Inappropriate concentration range: The concentrations of the host and guest may not be suitable for accurate determination of the binding constant from the titration data. 2. Weak binding: The interaction between 7-aminoquinoline and the chosen cucurbituril might be too weak to measure accurately with the selected technique. 3. Complex binding stoichiometry: The binding may not follow a simple 1:1 model.1. Adjust concentrations: For fluorescence titration, the concentration of the fluorophore should be kept constant while the concentration of the quencher/enhancer (cucurbituril) is varied over a wide range. For ITC, the concentrations should be chosen based on the expected binding affinity. 2. Use a complementary technique: If fluorescence titration is not providing a clear binding isotherm, consider using Isothermal Titration Calorimetry (ITC) for a direct measurement of the binding thermodynamics. 3. Vary the fitting model: Attempt to fit the data to different binding models (e.g., 1:2, 2:1) to see if a better fit is achieved.

Quantitative Data Summary

The following tables summarize quantitative data for the interaction of cucurbit[1]uril (CB7) with 7-(diethylamino)quinolin-2(1H)-one derivatives, which are structurally related to 7-aminoquinoline and provide an indication of the expected magnitude of fluorescence enhancement.

Table 1: Photophysical Properties of 7-(diethylamino)quinolin-2(1H)-one Derivatives (DQ1 and DQ2) in the Absence and Presence of CB7 [2]

CompoundConditionAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)
DQ1 Free4264800.112.1
+ CB74304840.556.3
DQ2 Free4234930.030.9
+ CB74305000.547.1

Table 2: Thermodynamic Parameters for the Binding of DQ1 and DQ2 with CB7 [2]

CompoundBinding Constant (K_a, M⁻¹)ΔG° (kcal/mol)ΔH° (kcal/mol)-TΔS° (kcal/mol)
DQ1 (1.2 ± 0.1) x 10⁵-6.9 ± 0.1-8.2 ± 0.21.3
DQ2 (2.4 ± 0.2) x 10⁵-7.3 ± 0.1-8.9 ± 0.11.6

Experimental Protocols

Protocol 1: Fluorescence Titration to Determine Binding Affinity
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 7-aminoquinoline in a suitable aqueous buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).

    • Prepare a stock solution of CB7 in the same buffer.

  • Sample Preparation:

    • In a series of cuvettes, add a fixed concentration of 7-aminoquinoline (e.g., 10 µM).

    • Add increasing concentrations of CB7 to each cuvette, ensuring the final volume is the same in all samples. Include a blank sample with only 7-aminoquinoline.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum of each sample using a spectrofluorometer.

    • Determine the excitation wavelength by measuring the absorption spectrum and setting the excitation to the absorption maximum.

    • Monitor the change in fluorescence intensity at the emission maximum as a function of CB7 concentration.

  • Data Analysis:

    • Plot the change in fluorescence intensity (ΔF) against the concentration of CB7.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) to determine the association constant (K_a).

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a solution of 7-aminoquinoline in the desired aqueous buffer.

    • Prepare a solution of CB7 in the same buffer at a concentration approximately 10-15 times higher than the 7-aminoquinoline solution.

    • Thoroughly degas both solutions before the experiment.

  • ITC Experiment:

    • Fill the ITC sample cell with the 7-aminoquinoline solution.

    • Fill the injection syringe with the CB7 solution.

    • Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

    • Perform the titration, injecting small aliquots of the CB7 solution into the 7-aminoquinoline solution.

  • Data Analysis:

    • Integrate the heat changes associated with each injection.

    • Plot the heat change per mole of injectant against the molar ratio of CB7 to 7-aminoquinoline.

    • Fit the data to a suitable binding model to determine the binding constant (K_a), enthalpy change (ΔH°), and stoichiometry (n).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_7aq Prepare 7-Aminoquinoline Stock Solution titration Perform Titration (Fluorescence or ITC) prep_7aq->titration prep_cb7 Prepare Cucurbituril Stock Solution prep_cb7->titration measurement Record Data (Fluorescence Intensity or Heat Change) titration->measurement plot Plot Data (Binding Isotherm) measurement->plot fit Fit to Binding Model plot->fit results Determine Binding Parameters (K_a, ΔH°, n) fit->results

Caption: Workflow for determining the binding parameters of the 7-aminoquinoline-cucurbituril complex.

Host_Guest_Interaction cluster_system Host-Guest System cluster_process Observed Phenomena 7_AQ 7-Aminoquinoline (Guest) Complex [7-AQ]⊂CB7 Complex 7_AQ->Complex + CB7 Cucurbit[7]uril (Host) CB7->Complex Enhancement Fluorescence Enhancement Complex->Enhancement leads to Shifts Spectral Shifts Complex->Shifts leads to

Caption: Logical relationship of host-guest complex formation and resulting fluorescence enhancement.

References

Technical Support Center: Reducing Photobleaching of Quinoline Dyes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using quinoline dyes in live-cell imaging experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during live-cell imaging with quinoline dyes.

Problem 1: Rapid and severe signal loss upon initial illumination.

This issue often points to imaging conditions that are too harsh for the specific quinoline dye being used.

Possible Cause Suggested Solution Rationale
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio (e.g., 1-10% of maximum power). Use neutral density (ND) filters to attenuate the light source.High photon flux accelerates the rate of fluorophore transition to the triplet state and subsequent interaction with oxygen, leading to rapid photobleaching.[1][2]
Inappropriate Excitation Wavelength Ensure the excitation wavelength is set to the optimal absorption maximum (λex) of your quinoline dye. Exciting at the peak of the absorption spectrum is most efficient.Off-peak excitation can be inefficient and may require higher light intensity to achieve a detectable signal, thereby increasing photobleaching.
Long Exposure Times Use the shortest possible camera exposure time that allows for clear image acquisition (e.g., 50-200 ms).The total number of photons a fluorophore can emit before photobleaching is finite. Shorter exposure times reduce the duration of light-induced stress on the dye molecules for each captured frame.[1]
High Numerical Aperture (NA) Objective Not Used Use an objective with a high numerical aperture (NA ≥ 1.2).High-NA objectives are more efficient at collecting emitted photons, allowing for lower excitation power to achieve the same signal intensity.

Troubleshooting Workflow for Rapid Signal Loss

A Start: Rapid Signal Loss B Reduce Excitation Intensity (1-10%) A->B C Decrease Exposure Time (e.g., <200ms) B->C D Check Excitation Wavelength C->D E Use High NA Objective D->E F Problem Resolved? E->F F->B No, continue optimization G End F->G Yes H No I Yes cluster_0 Excitation & Emission Cycle cluster_1 Photobleaching & Phototoxicity A Ground State Quinoline Dye B Excited Singlet State A->B Light Absorption C Fluorescence Emission B->C D Excited Triplet State B->D Intersystem Crossing C->A E Molecular Oxygen (O2) D->E F Reactive Oxygen Species (ROS) E->F Energy Transfer G Photobleaching (Dye Destruction) F->G H Phototoxicity (Cell Damage) F->H A Cell Seeding B Dye Loading A->B C Washing B->C D Addition of Antifade Medium (Optional) C->D E Image Acquisition Setup C->E Without Antifade D->E F Time-Lapse Imaging E->F G Data Analysis F->G

References

Technical Support Center: 7-Aminoquinoline Fluorescence Lifetime Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 7-aminoquinoline and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during fluorescence lifetime measurements, particularly concerning the influence of solvent polarity.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the fluorescence lifetime of 7-aminoquinoline derivatives?

A1: The fluorescence lifetime of 7-aminoquinoline derivatives is significantly influenced by the polarity of the solvent. For certain substituted 7-aminoquinolines, a general trend observed is an initial increase in fluorescence lifetime in moderately polar solvents, followed by a decrease in strongly polar solvents. This behavior is often attributed to the nature of the excited state. In moderately polar environments, an intramolecular charge transfer (ICT) state can become more stabilized, leading to a longer lifetime. However, in highly polar solvents, this pronounced ICT character can lead to increased non-radiative decay pathways, thus shortening the fluorescence lifetime.

Q2: What is the recommended experimental technique for measuring the fluorescence lifetime of 7-aminoquinoline?

A2: The preferred method for accurately measuring the fluorescence lifetime of 7-aminoquinoline and its derivatives is Time-Correlated Single Photon Counting (TCSPC). This highly sensitive technique allows for the precise measurement of fluorescence decay kinetics in the picosecond to nanosecond range by statistically counting the arrival times of single photons after pulsed laser excitation.

Q3: Are there specific sample preparation considerations for these experiments?

A3: Yes, proper sample preparation is crucial for accurate results. Ensure that the concentration of the 7-aminoquinoline solution is optimized to avoid issues like inner filter effects and self-quenching, which can occur at high concentrations. The absorbance of the sample at the excitation wavelength should typically be kept below 0.1. Additionally, using high-purity solvents is essential to avoid interference from fluorescent impurities.

Troubleshooting Guide

This guide addresses common problems encountered during the fluorescence lifetime measurement of 7-aminoquinoline derivatives in various solvents.

Problem Potential Cause Recommended Solution
No or very weak fluorescence signal. 1. Incorrect excitation wavelength: The selected excitation wavelength does not correspond to an absorption maximum of the 7-aminoquinoline derivative in the specific solvent. 2. Low quantum yield in the chosen solvent: Some solvents can quench the fluorescence of 7-aminoquinoline derivatives, leading to a very low quantum yield. 3. Instrumental misalignment: The light path of the spectrometer may not be correctly aligned.1. Verify excitation wavelength: Measure the UV-Vis absorption spectrum of your sample in the specific solvent to determine the optimal excitation wavelength. 2. Solvent selection: If possible, test the fluorescence in a different solvent where the compound is known to have a higher quantum yield. 3. Instrument check: Ensure the instrument is properly aligned and calibrated according to the manufacturer's instructions.
Fluorescence lifetime values are inconsistent between measurements. 1. Sample degradation: 7-Aminoquinoline derivatives can be susceptible to photobleaching or chemical degradation, especially under prolonged exposure to the excitation source. 2. Presence of quenchers: Contaminants in the solvent or the sample itself can act as fluorescence quenchers. Dissolved oxygen is a common quencher. 3. Temperature fluctuations: Fluorescence lifetime can be temperature-dependent.1. Minimize light exposure: Use the lowest possible excitation power and acquire data for the shortest necessary duration. Prepare fresh samples frequently. 2. Use high-purity solvents: Employ spectroscopic grade solvents. Consider degassing the solvent by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen. 3. Control temperature: Use a temperature-controlled sample holder to maintain a constant temperature throughout the experiment.
The fluorescence decay curve does not fit well to a single exponential model. 1. Presence of multiple fluorescent species: The sample may contain impurities, or the 7-aminoquinoline derivative might exist in different protonation states or conformations in the specific solvent, each with a distinct fluorescence lifetime. 2. Solvent-solute interactions: In some solvents, complex interactions between the solvent molecules and the excited fluorophore can lead to non-exponential decay kinetics.1. Check sample purity: Use techniques like chromatography to assess the purity of your compound. For pH-sensitive compounds, use buffered solutions to maintain a single protonation state. 2. Use multi-exponential decay analysis: Fit the decay curve to a bi- or tri-exponential decay model to see if a better fit can be obtained. This can provide insights into the different decay processes.
Distorted Instrument Response Function (IRF). 1. Scattered excitation light reaching the detector: Improper filtering or alignment can cause scattered light from the excitation source to be detected. 2. Inappropriate scattering solution: The solution used to measure the IRF (e.g., a colloidal silica suspension) may have some residual fluorescence.1. Optimize filter selection: Use appropriate emission filters to block scattered excitation light. 2. Use a non-fluorescent scatterer: Ensure the scattering solution used for IRF measurement is free of fluorescent impurities. A common choice is a dilute suspension of non-dairy creamer or a Ludox solution.

Data Presentation

The following table summarizes the fluorescence lifetime (τ) of several trifluoromethyl-substituted 7-aminoquinoline derivatives in a range of solvents with varying polarity. This data illustrates the significant impact of the solvent environment on the excited-state lifetime of these compounds.

CompoundSolventDielectric Constant (ε)Fluorescence Lifetime (τ) [ns]
1a n-Hexane1.885.21
Toluene2.389.77
Diethyl Ether4.3416.5
Dichloromethane8.9317.5
Ethyl Acetate6.0219.3
Acetonitrile37.511.0
Methanol32.77.91
1b n-Hexane1.884.96
Toluene2.389.54
Diethyl Ether4.3416.1
Dichloromethane8.9316.8
Ethyl Acetate6.0218.9
Acetonitrile37.510.5
Methanol32.77.49
1c n-Hexane1.885.15
Toluene2.389.88
Diethyl Ether4.3417.0
Dichloromethane8.9318.1
Ethyl Acetate6.0219.8
Acetonitrile37.511.2
Methanol32.78.12
1d n-Hexane1.884.96
Toluene2.389.62
Diethyl Ether4.3416.3
Dichloromethane8.9317.2
Ethyl Acetate6.0220.0
Acetonitrile37.510.8
Methanol32.77.49

Data adapted from a study on trifluoromethyl-substituted 7-aminoquinolines.

Experimental Protocols

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

This protocol outlines the key steps for measuring the fluorescence lifetime of a 7-aminoquinoline derivative.

1. Instrumentation:

  • Pulsed light source (e.g., picosecond pulsed diode laser or Ti:Sapphire laser) with an appropriate excitation wavelength for the 7-aminoquinoline derivative.

  • Sample holder (cuvette holder), preferably with temperature control.

  • Emission monochromator or bandpass filter to select the fluorescence emission wavelength.

  • A sensitive, high-speed photodetector (e.g., a photomultiplier tube (PMT) or a microchannel plate (MCP-PMT)).

  • TCSPC electronics (e.g., a time-to-amplitude converter (TAC) and a multichannel analyzer (MCA)).

2. Sample Preparation:

  • Prepare a stock solution of the 7-aminoquinoline derivative in a high-purity solvent.

  • Prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of less than 0.1 at the excitation wavelength to prevent inner filter effects.

  • Prepare a scattering solution for measuring the Instrument Response Function (IRF). A common choice is a dilute aqueous suspension of colloidal silica (e.g., Ludox) or non-dairy creamer.

3. Data Acquisition:

  • IRF Measurement:

    • Place the scattering solution in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF by collecting the scattered light from the pulsed source. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Replace the scattering solution with the 7-aminoquinoline sample solution.

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

4. Data Analysis:

  • The acquired fluorescence decay data is a convolution of the true fluorescence decay and the IRF.

  • Use deconvolution software (often provided with the TCSPC instrument) to fit the experimental decay data to an exponential decay model (e.g., mono-exponential, bi-exponential).

  • The software will use an iterative reconvolution algorithm to compare the convoluted model decay with the experimental data and find the best-fit lifetime value(s) (τ).

  • The quality of the fit is assessed by statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals.

Visualizations

Experimental_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition (TCSPC) cluster_analysis Data Analysis prep_sample Prepare 7-Aminoquinoline Solution (Abs < 0.1) measure_decay Measure Fluorescence Decay of Sample prep_sample->measure_decay prep_irf Prepare Scattering Solution (e.g., Ludox) measure_irf Measure Instrument Response Function (IRF) prep_irf->measure_irf instrument_setup Instrument Setup & Calibration instrument_setup->measure_irf instrument_setup->measure_decay deconvolution Deconvolution of Decay from IRF measure_irf->deconvolution measure_decay->deconvolution fitting Fit to Exponential Decay Model deconvolution->fitting results Obtain Fluorescence Lifetime (τ) fitting->results

Caption: Workflow for fluorescence lifetime measurement.

logical_relationship cluster_solvent Solvent Properties cluster_excited_state Excited State Dynamics polarity Polarity ict Intramolecular Charge Transfer (ICT) State polarity->ict influences stabilization proticity Proticity (H-bonding) proticity->ict influences non_rad Non-radiative Decay Rate ict->non_rad can increase rad Radiative Decay Rate ict->rad can decrease lifetime Fluorescence Lifetime (τ) non_rad->lifetime shortens rad->lifetime lengthens

Caption: Factors influencing fluorescence lifetime.

Technical Support Center: Stability of Aminoquinoline Fluorescent Probes Under Varying pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminoquinoline-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical factor of pH in ensuring the stability and optimal performance of these probes in your experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.

Troubleshooting Guide

Researchers may encounter variability in fluorescence signals when working with aminoquinoline probes. The following guide addresses common issues related to pH and provides systematic steps for troubleshooting.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Inappropriate Buffer pH: The fluorescence of many aminoquinoline probes is highly pH-sensitive. The probe may be in a protonated or deprotonated state that is non-fluorescent or weakly fluorescent at the experimental pH.[1]- Verify the optimal pH range for your specific aminoquinoline probe from the manufacturer's datasheet or relevant literature.- Prepare buffers at a range of pH values to determine the optimal pH for your probe.- Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Probe Concentration Too Low: The concentration of the probe may be insufficient to generate a detectable signal.[1][2]- Perform a concentration titration to find the optimal probe concentration. A typical starting range is 1-10 µM.[1]
Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the fluorophore.[1]- Minimize the exposure time and intensity of the excitation light.- Use an anti-fade mounting medium if applicable, especially for microscopy.- Acquire images using a sensitive camera to reduce required exposure times.
Fluorescence Signal Decreases Over Time (Quenching) pH Shift During Experiment: Cellular processes or chemical reactions can alter the local pH, leading to fluorescence quenching.- Monitor the pH of your sample before and after the experiment.- Use a buffer with a higher buffering capacity.- For live-cell imaging, ensure the cell culture medium is adequately buffered.
Presence of Quenching Agents: Certain ions or molecules in the sample can quench fluorescence.- Identify potential quenchers in your sample (e.g., heavy metal ions, iodide).- Consider purification of your sample or the use of a chelating agent if metal ion quenching is suspected.
Probe Aggregation: At high concentrations, some probes can form aggregates, which may have different fluorescent properties and can lead to self-quenching.[1]- Reduce the probe concentration.- Evaluate the solubility of the probe in your experimental buffer. The addition of a small amount of organic co-solvent (e.g., DMSO, ethanol) may be necessary, but its effect on pH and fluorescence must be validated.
Unexpected Shift in Emission Wavelength Protonation/Deprotonation of the Fluorophore: Changes in pH can alter the electronic structure of the aminoquinoline ring system, leading to a shift in the emission maximum.[3]- Characterize the emission spectra of your probe at different pH values to understand its pH-dependent spectral properties.- Use this property to your advantage for ratiometric pH measurements if the probe is suitable.[4]
High Background Fluorescence Autofluorescence: Biological samples often exhibit intrinsic fluorescence (autofluorescence), which can interfere with the signal from the probe.- Include an unstained control to assess the level of autofluorescence.- Choose a probe that excites and emits at longer wavelengths to minimize overlap with common autofluorescent species.
Non-specific Binding: The probe may bind to components in your sample other than the target of interest.- Optimize washing steps to remove unbound probe.- Consider using a blocking agent (e.g., BSA) to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of aminoquinoline probes?

The fluorescence of aminoquinoline probes is generally sensitive to pH due to the presence of nitrogen atoms in the quinoline ring and the amino group. Changes in pH can lead to protonation or deprotonation of these nitrogen atoms. This alters the electronic properties of the molecule and can significantly impact its fluorescence intensity, quantum yield, and lifetime.[5][6] A common mechanism involved is Photoinduced Electron Transfer (PET), where at certain pH values, a lone pair of electrons on a nitrogen atom can quench the fluorescence of the excited fluorophore. Protonation of this nitrogen can inhibit the PET process, leading to an increase in fluorescence.[5][6]

Q2: What is the typical optimal pH range for aminoquinoline probes?

The optimal pH range can vary significantly depending on the specific chemical structure of the aminoquinoline probe. Some are designed to be fluorescent in acidic environments, while others are more fluorescent in neutral or basic conditions.[4][7] It is crucial to consult the manufacturer's specifications or the primary literature for the specific probe you are using.

Q3: Can I use aminoquinoline probes for ratiometric pH measurements?

Yes, some aminoquinoline probes exhibit a pH-dependent shift in their excitation or emission spectra.[4] This property allows for ratiometric measurements, where the ratio of fluorescence intensities at two different wavelengths is used to determine the pH. This method has the advantage of being less sensitive to variations in probe concentration, excitation light intensity, and detection efficiency.[4]

Q4: How can I determine the pKa of my aminoquinoline probe?

The pKa, the pH at which the probe is 50% protonated and 50% deprotonated, can be determined by measuring the fluorescence intensity of the probe over a wide range of pH values. The fluorescence intensity is then plotted against the pH, and the data is fitted to the Henderson-Hasselbalch equation to calculate the pKa.[7]

Q5: What should I consider when using aminoquinoline probes in live-cell imaging?

For live-cell imaging, it is important to choose a probe that is cell-permeable, non-toxic, and has a pKa value within the physiological pH range of the organelle or cellular compartment of interest. You should also consider the potential for the probe to accumulate in specific organelles, which may have a different pH than the cytosol.

Quantitative Data on pH Effects

The following tables summarize the effect of pH on the key fluorescence properties of representative aminoquinoline-based probes.

Table 1: Effect of pH on Fluorescence Intensity and pKa of Selected Aminoquinoline Probes

ProbepH RangeChange in Fluorescence IntensitypKaReference
Dansyl-8-aminoquinoline (DAQ)2.00 - 7.95Increase with decreasing pH5.73[7]
Dansyl-8-aminoquinoline (DAQ)7.95 - 10.87Decrease with increasing pH8.56[7]
Aminoquinoxaline QC111.5 - 6.1Slight increase with decreasing pH9.32-10.25[3]
Aminoquinoxaline QC15.9 - 1.0Significant increase with decreasing pH2.61-3.07[3]
Quinoline-based probe DQPH4.50 - 9.00Ratiometric change (F531nm/F588nm) from 0.30 to 1.367.18[4]

Table 2: Effect of pH on Fluorescence Quantum Yield (Φ) and Lifetime (τ) of Quinolinium-Based Probes

ProbepH ConditionFluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference
1-methyl-7-amino-quinolinium based probes (general)Low pH (protonated)~0.6 - 0.8~12 - 13[5][6]
1-methyl-7-amino-quinolinium based probes (general)High pH (deprotonated)DecreasedDecreased[5][6]
Quinolinium Probe 2bLow pH-~12.5[5][6]
Quinolinium Probe 2bHigh pH-Decreases above pH 8[5][6]
Quinolinium Probe 2cLow pH-~12.0[5][6]
Quinolinium Probe 2cHigh pH-Decreases above pH 5.5[5][6]

Experimental Protocols

Protocol 1: General Procedure for Determining the pH Stability of an Aminoquinoline Fluorescent Probe

This protocol provides a general method for assessing the effect of pH on the fluorescence intensity of an aminoquinoline probe.

Materials:

  • Aminoquinoline fluorescent probe stock solution (e.g., 1 mM in DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., citrate-phosphate buffer for pH 3-8, borate buffer for pH 8-11)

  • pH meter

  • Fluorometer (spectrofluorometer or plate reader)

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Buffer Preparation: Prepare a series of buffers with known pH values. It is recommended to use buffers with overlapping ranges to ensure continuous pH coverage.

  • Probe Dilution: Prepare a working solution of the aminoquinoline probe by diluting the stock solution in an appropriate solvent (e.g., water, ethanol). The final concentration should be within the linear range of your instrument (typically in the low micromolar range).

  • Sample Preparation: For each pH value to be tested, add a small aliquot of the probe working solution to the corresponding buffer in a cuvette or microplate well. The final probe concentration should be consistent across all samples. Gently mix the solutions.

  • Incubation: Allow the samples to equilibrate for a short period (e.g., 5-10 minutes) at a constant temperature, protected from light.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer to the optimal values for your probe. If these are unknown, you may need to first run excitation and emission scans.

    • Measure the fluorescence intensity of each sample.

    • Measure the fluorescence of a blank sample (buffer without the probe) for each pH value to subtract any background fluorescence.

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence for each pH value.

    • Plot the corrected fluorescence intensity as a function of pH.

    • If a sigmoidal curve is obtained, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence is halfway between the minimum and maximum values.

Visualizations

Diagram 1: Photoinduced Electron Transfer (PET) Mechanism in Aminoquinoline Probes

Caption: Photoinduced Electron Transfer (PET) mechanism.

Diagram 2: Experimental Workflow for pH Stability Testing

Workflow start Start prep_buffer Prepare Buffers (Varying pH) start->prep_buffer prep_probe Prepare Probe Stock Solution start->prep_probe mix Mix Probe and Buffer prep_buffer->mix prep_probe->mix incubate Incubate mix->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Plot Intensity vs. pH) measure->analyze end End analyze->end

Caption: Workflow for pH stability testing.

References

Technical Support Center: Enhancing Aqueous Solubility of Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of aminoquinoline derivatives. Below you will find troubleshooting guides in a question-and-answer format to directly address common experimental issues, alongside detailed experimental protocols and supporting data.

Frequently Asked Questions (FAQs)

Q1: Why do my aminoquinoline derivatives have such low water solubility?

A1: The poor aqueous solubility of many aminoquinoline derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system, making it inherently hydrophobic. Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1][2] The type and placement of substituents on the quinoline ring also play a significant role; lipophilic groups can further decrease water solubility.[2]

Q2: What are the primary strategies to improve the solubility of my aminoquinoline compound?

A2: There are several effective methods to enhance the solubility of substituted quinolines, which can be broadly categorized into physical and chemical modifications. Common approaches include:

  • pH Adjustment: Since aminoquinolines are typically weak bases, lowering the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[1][2][3]

  • Co-solvency: Adding a water-miscible organic solvent (co-solvent) can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][3]

  • Salt Formation: Reacting the aminoquinoline with an acid to form a stable salt can significantly improve its aqueous solubility and dissolution rate.[1][2][4]

  • Prodrug Approach: A poorly soluble drug can be chemically modified into a more soluble derivative (prodrug) that converts back to the active parent drug within the body.[1][5][6][7]

  • Solid Dispersions: Dispersing the aminoquinoline compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1][2]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic aminoquinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][2][3][8][9][10]

  • Nanotechnology: Approaches like nanosuspensions, solid lipid nanoparticles (SLNs), and nanoemulsions can significantly improve the solubility and dissolution rate of hydrophobic drugs by increasing the surface area or encapsulating the drug in a soluble carrier.[1][11][12][13]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug, which can improve the dissolution rate.[1][14][15][16]

Troubleshooting Guides

Issue 1: My aminoquinoline derivative precipitates when I dilute my DMSO stock into an aqueous buffer for an in vitro assay.

This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has low solubility in the final aqueous assay buffer.[1] The abrupt change in solvent composition causes the compound to precipitate.[1]

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤1%) to minimize its effect on both the biological system and compound solubility. If precipitation persists, you may need to lower it further.[1]

  • Adjust Buffer pH: Since aminoquinolines are weak bases, lowering the pH of your aqueous buffer can increase solubility by promoting the formation of the more soluble protonated form.[1][17] Conduct small-scale tests to find a pH where your compound remains in solution without compromising the assay's integrity.

  • Use a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the assay buffer can help maintain the compound's solubility.

  • Utilize a Complexation Agent: Consider pre-complexing your aminoquinoline derivative with a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the assay buffer.

G cluster_0 Troubleshooting Compound Precipitation in In Vitro Assays start Precipitation observed upon dilution of DMSO stock into aqueous buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO concentration (e.g., to 0.1-0.5%) check_dmso->reduce_dmso Yes is_weak_base Is the compound a weak base? (Likely for aminoquinoline) check_dmso->is_weak_base No reduce_dmso->is_weak_base resolved Problem Resolved reduce_dmso->resolved If successful lower_ph Lower assay buffer pH (e.g., from 7.4 to 6.8) is_weak_base->lower_ph Yes use_excipients Consider solubility-enhancing excipients is_weak_base->use_excipients No verify_ph Verify new pH does not interfere with assay lower_ph->verify_ph add_surfactant Add low concentration of non-ionic surfactant (e.g., 0.01% Tween® 80) use_excipients->add_surfactant use_cyclodextrin Use complexation agent (e.g., HP-β-CD) use_excipients->use_cyclodextrin add_surfactant->resolved use_cyclodextrin->resolved verify_ph->use_excipients verify_ph->resolved If successful

Caption: Troubleshooting workflow for compound precipitation in assays.

Issue 2: My aminoquinoline derivative shows good in vitro activity but has poor bioavailability in animal studies.

Poor bioavailability despite good potency is a classic challenge for poorly soluble drugs.[1] The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract to be absorbed into the bloodstream.[1]

Potential Solutions and Formulation Strategies:

  • Particle Size Reduction:

    • Micronization: Milling techniques can reduce particle size to the micron range, which enhances the dissolution rate but does not alter the equilibrium solubility.[1][15]

    • Nanonization (Nanosuspensions): Further reducing the particle size to the nanometer range can more dramatically improve dissolution velocity and saturation solubility.[1]

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug within a hydrophilic polymer matrix. The amorphous form of the drug has higher energy and is more soluble than its stable crystalline form.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system (e.g., Self-Emulsifying Drug Delivery Systems, or SEDDS) can improve oral absorption. These formulations form fine emulsions or microemulsions in the GI tract, which keeps the drug in a solubilized state for absorption.[1]

  • Prodrug Approach: Chemically modifying the compound to create a more soluble prodrug that is converted to the active form in vivo can be an effective strategy.[5][6]

Data Presentation: Comparison of Solubility Enhancement Methods

MethodMechanism of Solubility EnhancementTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Converts the drug to its more soluble ionized (salt) form in solution.[3]Variable (highly dependent on pKa and pH)[1]Simple, cost-effective for ionizable drugs.[1]Risk of precipitation if pH changes (e.g., in the GI tract); not for neutral compounds.[1]
Co-solvency Reduces solvent polarity, lowering the energy required to solvate the hydrophobic compound.10 to >1,000-fold[1]Simple to formulate and produce; effective for nonpolar drugs.[1]Potential for drug precipitation upon dilution; toxicity of some co-solvents.[1]
Salt Formation Creates a salt with more favorable crystal lattice energy and higher aqueous solubility than the free base.[18][19]Can be > 1,000-foldSignificantly enhances dissolution rate/solubility.[20]Potential for conversion back to the less soluble free base depending on pH; hygroscopicity issues.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior to the aqueous environment.[8][9][10]10 to 100-foldCan improve stability; well-established technique.[9][10]Can be limited by the stoichiometry of complexation; potential for renal toxicity with some cyclodextrins.[14]
Solid Dispersion Disperses the drug at a molecular level in a hydrophilic polymer matrix, often in an amorphous state, which has higher energy and solubility.[1][2]10 to >1,000-foldCan significantly increase both dissolution rate and extent of supersaturation.Physical instability (recrystallization) of the amorphous drug can be a concern.
Nanonization Increases the surface area-to-volume ratio, leading to a faster dissolution rate and increased saturation solubility.[1][20]Variable, depends on particle sizeHigh drug loading; suitable for poorly soluble drugs.[20]Can be challenging to maintain particle size without aggregation.
Prodrug Approach Attaches a polar, water-solubilizing promoiety that is cleaved in vivo to release the active drug.[5][6][7][21]Can be > 1,000-foldCan overcome very low solubility and improve permeability.[5][6]Requires careful design to ensure efficient cleavage and release of the active drug; potential for altered pharmacology of the prodrug itself.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of an aminoquinoline derivative.

Materials:

  • Aminoquinoline derivative (solid powder)

  • Purified water or relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Sealed flasks (e.g., glass vials with screw caps)

  • Constant temperature bath/shaker (e.g., 25 °C or 37 °C)

  • Filtration device (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the aminoquinoline derivative to a known volume of the aqueous medium in a sealed flask. The solid should be in excess to ensure a saturated solution at equilibrium.

  • Agitate the flask in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).[22]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.[22] Take care to avoid disturbing the solid material at the bottom of the flask.

  • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the aminoquinoline derivative in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.[22]

  • Calculate the solubility, taking into account the dilution factor. It is recommended to perform at least three replicate determinations.[23]

G cluster_1 Shake-Flask Solubility Determination Workflow start Start add_excess Add excess compound to buffer in a sealed flask start->add_excess incubate Incubate at constant temperature with agitation (24-48h) add_excess->incubate filter_sample Filter supernatant to remove undissolved solid incubate->filter_sample analyze Analyze filtrate concentration (e.g., HPLC-UV) filter_sample->analyze calculate Calculate solubility analyze->calculate end_process End calculate->end_process

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol aims to enhance solubility by converting the crystalline drug into a more soluble amorphous form dispersed within a polymer.

Materials:

  • Aminoquinoline derivative

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh and dissolve the aminoquinoline derivative and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask. Ensure both components are fully dissolved.[1] Gentle warming or sonication can be used if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the inside of the flask.[1]

  • Place the flask in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.[1]

  • Carefully scrape the solid dispersion from the flask.

  • Characterize the prepared solid dispersion for its physical state (amorphous or crystalline) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), and evaluate its dissolution properties.

Protocol 3: Cyclodextrin Complexation by Kneading Method

This protocol describes a simple method to prepare an inclusion complex of an aminoquinoline derivative with a cyclodextrin.

Materials:

  • Aminoquinoline derivative

  • Cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin)

  • Mortar and pestle

  • Hydroalcoholic solution (e.g., water/ethanol 1:1 v/v)

Procedure:

  • Choose a suitable cyclodextrin, such as β-cyclodextrin (β-CD) or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[2]

  • Mix the aminoquinoline derivative and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1).[2]

  • Add a small amount of the hydroalcoholic solution to the mixture to form a paste-like consistency.[2]

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can then be sieved to obtain a uniform particle size.

  • Confirm complex formation using analytical techniques such as DSC, PXRD, or Fourier-Transform Infrared (FTIR) spectroscopy.

G cluster_2 Cyclodextrin Inclusion Complex Formation drug Aminoquinoline (Hydrophobic) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of aminoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical mobile phase parameter for the successful separation of aminoquinoline derivatives?

A1: The most critical parameter is the pH of the mobile phase . Aminoquinolines are basic compounds, and their ionization state is highly dependent on the mobile phase pH. Controlling the pH is essential for achieving reproducible retention times, good peak shapes, and desired selectivity.[1][2][3][4]

Q2: What is the ideal pH range for separating aminoquinoline derivatives in reversed-phase HPLC?

A2: A common starting point for the analysis of basic compounds like aminoquinolines is a low pH mobile phase, typically in the range of pH 2.5 to 4.5 .[5] At this pH, the basic analytes will be protonated, and the acidic silanol groups on the silica-based stationary phase will be unionized, which helps to minimize undesirable secondary interactions that can lead to peak tailing.[6]

Q3: Why do my aminoquinoline peaks show significant tailing?

A3: Peak tailing for basic compounds like aminoquinolines in reversed-phase HPLC is often caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica stationary phase.[6][7] These interactions lead to a non-ideal chromatographic process and result in asymmetric peaks.

Q4: How can I reduce or eliminate peak tailing for my aminoquinoline analytes?

A4: There are several strategies to mitigate peak tailing:

  • Lower the mobile phase pH: Operating at a low pH (e.g., pH 3) suppresses the ionization of silanol groups, reducing their interaction with the basic analytes.

  • Use a mobile phase additive: Small amounts of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase to compete with the aminoquinoline for active silanol sites.[8]

  • Employ an end-capped column: These columns have a stationary phase where the residual silanol groups have been chemically deactivated, reducing the potential for secondary interactions.

  • Increase the buffer concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask residual silanol groups.

Q5: What are the recommended starting conditions for developing an HPLC method for aminoquinoline derivatives?

A5: A good starting point for method development would be:

  • Column: A C18 or C8 end-capped column.

  • Mobile Phase A: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the aminoquinoline derivative has significant absorbance.

  • Gradient Elution: A gradient from a low to a high percentage of mobile phase B is often a good starting point to determine the approximate elution conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of aminoquinoline derivatives.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Lower the mobile phase pH to 2.5-3.5. Add a competing base like triethylamine (0.1%) to the mobile phase. Use a highly deactivated, end-capped column. Increase the buffer concentration.
Column overload.Reduce the sample concentration or injection volume.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the pH.
Inadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Poor Resolution Inappropriate mobile phase composition.Optimize the organic modifier concentration and/or the pH of the mobile phase to improve selectivity.
Unsuitable stationary phase.Try a different stationary phase with a different selectivity (e.g., a phenyl or cyano column).
High Backpressure Column frit blockage.Filter all samples and mobile phases before use. If necessary, reverse-flush the column (check manufacturer's instructions).
Buffer precipitation.Ensure the buffer is soluble in the highest concentration of organic modifier used in the gradient.
Ghost Peaks Contaminated mobile phase or sample diluent.Use high-purity solvents and prepare fresh mobile phases daily.
Carryover from previous injections.Implement a needle wash step in the autosampler program.

Data Presentation

The following tables illustrate the expected effect of mobile phase parameters on the chromatographic separation of a hypothetical aminoquinoline derivative.

Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry

Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
3.012.51.2
4.510.21.8
6.07.82.5
7.55.13.2
As peak asymmetry increases, the peak tailing becomes more pronounced.

Table 2: Effect of Organic Modifier Concentration on Retention Time and Resolution

% AcetonitrileRetention Time (min)Resolution (Rs) between two aminoquinolines
30%15.82.5
40%11.22.1
50%7.51.6
60%4.31.1
Resolution values below 1.5 indicate incomplete separation of the two peaks.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Analysis of Chloroquine and Primaquine

This protocol is adapted from a validated method for the simultaneous quantification of chloroquine and primaquine.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Hypersil C18, 5 µm, 250 x 4.6 mm

    • Mobile Phase A: 0.1% Triethylamine in water, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-15 min: 20% to 60% B

      • 15-20 min: 60% B

      • 20-22 min: 60% to 20% B

      • 22-30 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals select_column Select Initial Column (e.g., C18, end-capped) start->select_column initial_conditions Define Initial Mobile Phase (e.g., A: 0.1% FA in H2O, B: ACN) and Gradient select_column->initial_conditions run_initial Perform Initial Gradient Run initial_conditions->run_initial evaluate_initial Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time run_initial->evaluate_initial optimize_ph Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5) evaluate_initial->optimize_ph Poor Peak Shape optimize_gradient Optimize Gradient Profile (Slope and Time) evaluate_initial->optimize_gradient Poor Resolution optimize_organic Select and Optimize Organic Modifier (ACN vs. MeOH) evaluate_initial->optimize_organic Co-elution evaluate_optimized Evaluate Optimized Method: - Good Peak Shape? - Adequate Resolution? optimize_ph->evaluate_optimized optimize_gradient->evaluate_optimized optimize_organic->evaluate_optimized evaluate_optimized->optimize_ph No, Re-optimize method_validation Method Validation evaluate_optimized->method_validation Yes

Caption: Workflow for mobile phase optimization in HPLC.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Action: Lower pH to 2.5-3.5 check_ph->lower_ph No check_column Is an End-Capped Column Being Used? check_ph->check_column Yes solution Solution: Improved Peak Shape lower_ph->solution use_endcapped Action: Switch to an End-Capped Column check_column->use_endcapped No check_overload Is Sample Concentration High? check_column->check_overload Yes use_endcapped->solution add_modifier Consider Adding a Mobile Phase Modifier (e.g., 0.1% TEA) add_modifier->solution check_overload->add_modifier No reduce_concentration Action: Reduce Sample Concentration/Injection Volume check_overload->reduce_concentration Yes reduce_concentration->solution

Caption: Troubleshooting decision tree for peak tailing.

References

overcoming matrix effects in biological samples for aminoquinoline analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of aminoquinolines in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects during experimental analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of aminoquinolines in biological samples.

Problem: Low Analyte Recovery

Potential Cause Suggested Solution
Protein Precipitation (PPT): Analyte co-precipitates with proteins.- Optimize Precipitation Solvent: Test different organic solvents like acetonitrile, methanol, or ethanol. Acetonitrile is often effective.[1] - Adjust Solvent-to-Sample Ratio: A 3:1 or higher solvent-to-plasma ratio is common.[2] - Temperature Control: Using cold solvent (e.g., -20°C) can enhance protein precipitation and may improve analyte recovery.
Liquid-Liquid Extraction (LLE): Incorrect pH of the aqueous phase.- pH Adjustment: Aminoquinolines are basic compounds. Adjust the sample pH to be at least 2 units above the pKa of the analyte to ensure it is in its neutral, more extractable form.
Liquid-Liquid Extraction (LLE): Inappropriate organic solvent.- Solvent Selection: Choose a water-immiscible organic solvent that has a good affinity for the aminoquinoline. A mixture of methyl tert-butyl ether and isooctane has been used successfully for chloroquine.[3]
Solid-Phase Extraction (SPE): Incorrect sorbent selection.- Sorbent Choice: For basic compounds like aminoquinolines, a cation-exchange SPE cartridge is often a good choice.[4]
Solid-Phase Extraction (SPE): Inefficient elution of the analyte.- Optimize Elution Solvent: Ensure the elution solvent is strong enough to displace the analyte from the sorbent. This may involve increasing the organic solvent concentration or adding a modifier like ammonia or triethylamine to neutralize the charge interaction.
Solid-Phase Extraction (SPE): Sample breakthrough during loading.- Loading Conditions: Ensure the sample is loaded at a slow and consistent flow rate to allow for proper binding to the sorbent.[5][6]

Problem: Significant Matrix Effects (Ion Suppression or Enhancement)

Potential Cause Suggested Solution
Co-elution of Phospholipids: Common in protein precipitation and some LLE methods.- Optimize Chromatography: Use a longer column or a different stationary phase (e.g., a phenyl column) to improve separation of the analyte from interfering matrix components.[7] - Employ a More Selective Sample Preparation: Solid-phase extraction (SPE) is generally more effective at removing phospholipids than protein precipitation.[2]
High Salt Concentration in the Final Extract: Can suppress ionization.- Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering salts. - Optimize SPE Washing Step: Include a wash step with a weak organic solvent to remove salts before eluting the analyte.
Residual Proteins or Other Endogenous Components: - Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or a two-step LLE. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[8]

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for aminoquinoline analysis?

A1: The "best" technique depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

  • Protein Precipitation (PPT) is fast, simple, and inexpensive, but it is the least clean and most prone to matrix effects.[2][9]

  • Liquid-Liquid Extraction (LLE) offers a cleaner sample than PPT but is more labor-intensive and uses larger volumes of organic solvents.[9]

  • Solid-Phase Extraction (SPE) provides the cleanest samples and can concentrate the analyte, but it is the most complex and costly method to develop.[2]

Q2: How can I determine if I have a matrix effect issue?

A2: Two common methods to assess matrix effects are:

  • Post-column infusion: A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Dips or peaks in the analyte's signal indicate ion suppression or enhancement at specific retention times.

  • Post-extraction spike: The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solvent. A significant difference in response indicates the presence of matrix effects.[10] The matrix factor (MF) can be calculated, where an MF < 1 suggests suppression and > 1 indicates enhancement.[10]

Q3: What type of internal standard should I use for aminoquinoline analysis?

A3: A stable isotope-labeled internal standard (SIL-IS) of the aminoquinoline you are analyzing is the gold standard. It has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and will be affected by matrix effects in the same way, thus providing the most accurate correction.[8] If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte.

Q4: My recovery is inconsistent between samples. What could be the cause?

A4: Inconsistent recovery can stem from several factors:

  • Inconsistent technique: Ensure that all manual steps, such as pipetting, vortexing, and phase separation, are performed consistently for all samples.

  • pH variability: Small variations in the pH of your samples can significantly impact the extraction efficiency of ionizable compounds like aminoquinolines.

  • SPE cartridge variability: If using SPE, inconsistencies in cartridge packing or conditioning can lead to variable recoveries. Ensure cartridges are from a reliable source and are properly conditioned before use.[5]

Data Summary

The following tables summarize quantitative data from various studies on aminoquinoline analysis to aid in method selection and troubleshooting.

Table 1: Comparison of Sample Preparation Techniques for Aminoquinoline Analysis

Analyte Matrix Preparation Method Recovery (%) Matrix Effect (%) Reference
ChloroquinePlasmaLiquid-Liquid Extraction (MTBE/Isooctane)89.3 - 108.4Not specified[3]
HydroxychloroquinePlasmaProtein Precipitation (Methanol)>82.39Not specified[1]
HydroxychloroquineWhole BloodProtein Precipitation (Acetonitrile)>91Not specified[6]
5-Amino-1-methyl quinoliniumRat PlasmaProtein Precipitation99.5 - 110.6-6.1 - 14.1[11][12]
ChloroquineWhole BloodSolid-Phase Extraction (CBA)~85-95Not specified[8][9]
ChloroquinePlasmaSupported Liquid Extraction~80-90Not specified[8][9]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies.

Experimental Protocols

Protocol 1: Protein Precipitation for Hydroxychloroquine in Whole Blood

  • To 200 µL of whole blood, add 20 µL of an internal standard solution.

  • Vortex mix for 5 seconds.

  • Add 400 µL of cold (-20°C) methanol and 50 µL of 3 mM cupric sulfate.

  • Vortex for 2 minutes at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.[7]

Protocol 2: Liquid-Liquid Extraction for Chloroquine in Plasma

  • To 1 mL of plasma, add an internal standard.

  • Add a suitable volume of a mixture of methyl t-butyl ether and isooctane (90:10, v/v).

  • Adjust the pH to 12 with ammonium hydroxide.

  • Vortex to mix and then centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.[3]

Protocol 3: Solid-Phase Extraction for Chloroquine in Whole Blood

  • Conditioning: Condition a cation-exchange (CBA) SPE cartridge with 1 mL of methanol followed by 1 mL of 20 mM ammonium carbonate.

  • Sample Loading: Load 200 µL of a buffer-diluted whole blood sample onto the cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 20 mM ammonium carbonate, 1 mL of 20:80 (v/v) ammonium carbonate-methanol, and 1 mL of 50:50 (v/v) methanol-water.

  • Drying: Dry the cartridge under full vacuum for an extended period (e.g., 40 minutes).

  • Elution: Elute the analyte with 2% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute in the mobile phase.[8][9]

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start: Biological Sample (e.g., Plasma) pretreat Sample Pre-treatment (e.g., Dilution, pH adjustment) start->pretreat condition 1. Conditioning (e.g., Methanol) pretreat->condition Load Pre-treated Sample equilibrate 2. Equilibration (e.g., Aqueous Buffer) condition->equilibrate load 3. Sample Loading equilibrate->load wash 4. Washing (Remove Interferences) load->wash elute 5. Elution (Collect Analyte) wash->elute post_elution Post-Elution Processing (Evaporation & Reconstitution) elute->post_elution Eluted Sample analysis LC-MS/MS Analysis post_elution->analysis

Caption: A typical workflow for sample preparation using Solid-Phase Extraction (SPE).

Troubleshooting_Matrix_Effects cluster_solutions Solutions start Problem: Inaccurate Results (Poor Accuracy/Precision) check_me Assess for Matrix Effects (Post-column infusion or Post-extraction spike) start->check_me no_me Matrix Effects Not Significant. Investigate other causes (e.g., calibration issues). check_me->no_me No Significant Effect me_present Matrix Effects Detected (Ion Suppression/Enhancement) check_me->me_present Significant Effect solution1 Improve Sample Cleanup (Switch PPT -> LLE/SPE) me_present->solution1 solution2 Optimize Chromatography (Change column, gradient, mobile phase) me_present->solution2 solution3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->solution3 solution4 Dilute Sample Extract me_present->solution4

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of 7-Aminoquinoline Probes and Commercial Organelle Stains

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Cellular Clarity

In the intricate world of cell biology, visualizing the dynamic machinery of organelles is paramount to understanding cellular function, signaling, and disease. For decades, researchers have relied on fluorescent probes to illuminate these subcellular structures. While classic commercial stains like the MitoTracker™ and LysoTracker™ series have been indispensable workhorses, the field is continually driven by the pursuit of brighter, more stable, and less toxic imaging agents.[1][2] This has led to the development of novel fluorophore scaffolds, among which the 7-aminoquinoline (7-AQ) framework has emerged as a particularly promising candidate.[3][4]

This guide provides an in-depth comparative analysis of emerging 7-AQ based probes against established commercial organelle stains. We will dissect their fundamental mechanisms, evaluate key performance metrics, provide actionable experimental protocols, and offer expert guidance to help you, the researcher, select the optimal tool for your specific imaging needs. Our focus is not just on what these probes do, but why they are designed that way and how their chemical properties translate into biological performance.

Understanding the Fluorophores: Mechanisms and Design

The performance of any fluorescent probe is fundamentally rooted in its chemical structure and its interaction with the cellular environment.

The 7-Aminoquinoline Scaffold: A Platform for Innovation

The 7-aminoquinoline core structure is a versatile platform for developing novel fluorescent probes.[3][4] Its key advantages stem from its inherent photophysical properties, which can be finely tuned through chemical modification.

  • Intramolecular Charge Transfer (ICT): Many 7-AQ probes are designed as "push-pull" systems.[3][4] The amino group at the 7-position acts as a strong electron donor (the "push"), while an electron-withdrawing group is placed elsewhere on the quinoline ring (the "pull").[4] Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment.[4] This ICT process is highly sensitive to the local environment's polarity.[4]

  • Solvatochromism & Large Stokes Shifts: The sensitivity of the ICT state to solvent polarity results in a phenomenon called solvatochromism, where the color of the fluorescence emission changes with the polarity of the environment.[4][5][6] This property can be exploited for sensing applications. Crucially, the structural relaxation that occurs in the excited state often leads to a large Stokes shift —a significant separation between the peak excitation and emission wavelengths.[3][4][7] A large Stokes shift (>80-100 nm) is highly desirable as it minimizes self-quenching and spectral crosstalk, leading to a better signal-to-noise ratio in imaging experiments.[7][8]

Commercial Organelle Stains: The Established Gold Standard

Commercial stains have earned their place in labs worldwide due to their reliability and well-characterized performance. Their targeting mechanisms are elegant examples of bio-physicochemical engineering.

  • Mitochondria Stains (e.g., MitoTracker™ Red CMXRos): These probes are lipophilic cations.[9][10] They carry a positive charge that drives their accumulation into the mitochondrial matrix, which maintains a highly negative membrane potential (~ -140 to -180 mV) relative to the cytoplasm.[10][11][12] This potential-dependent accumulation means they selectively stain active, healthy mitochondria.[9] Some versions, like MitoTracker™ Red CMXRos, also contain a mildly reactive chloromethyl group that covalently links the dye to mitochondrial proteins, making the signal fixable.[10]

  • Lysosome Stains (e.g., LysoTracker™ Red DND-99): These probes are weak bases attached to a fluorophore.[13] They are membrane-permeable in their neutral state, allowing them to diffuse freely across cellular membranes.[13] Upon entering an acidic compartment like the lysosome (pH ~4.5-5.0), the basic moiety becomes protonated.[12][13] This charged form is membrane-impermeable and becomes trapped, leading to a bright accumulation of fluorescence specifically within acidic organelles.[13] This mechanism is known as lysosomotropism.[14]

Head-to-Head Comparison: A Multi-Factor Performance Analysis

The choice between a novel 7-AQ probe and a commercial stain hinges on several key performance indicators that directly impact experimental success.

Performance Metric 7-Aminoquinoline (7-AQ) Probes Commercial Stains (Mito/LysoTracker™) Why It Matters for Researchers
Targeting Mechanism Often relies on specific chemical interactions or physicochemical properties tailored to the organelle (e.g., pH sensitivity, affinity for specific lipids/proteins).[11][15]Primarily driven by broad physicochemical principles: mitochondrial membrane potential or acidic pH.[9][13]Understanding the mechanism is crucial for interpreting results. Potential- or pH-dependent stains can be reporters of organelle health, while others report structure.
Specificity Can be engineered for very high specificity, sometimes targeting sub-organellar structures or specific protein environments.[4][16]Generally high for the target organelle but can sometimes show off-target accumulation (e.g., in other acidic vesicles for LysoTracker).[13]High specificity ensures that the signal you see is from the organelle you intend to study, preventing misinterpretation of protein localization or dynamics.
Photostability Often designed for superior photostability, enabling long-term time-lapse imaging with less signal degradation.[17][18]Variable. Classic dyes like rhodamine are reasonably stable, but can photobleach under intense or prolonged illumination.[1][19]High photostability is critical for experiments that require imaging over extended periods, such as tracking organelle movement or fusion/fission events.
Cytotoxicity Generally designed for low cytotoxicity, minimizing perturbation of normal cell physiology.[17][18]Generally low at working concentrations, but can sometimes impact mitochondrial function or lysosomal pH.[9][12][20]Low toxicity is essential for live-cell imaging to ensure that observed effects are due to the experimental conditions, not the probe itself.
Spectral Properties Often feature large Stokes shifts, reducing spectral overlap and improving signal-to-noise. Tunable emission spectra.[4][7]Well-defined spectra, but often with smaller Stokes shifts. Wide range of colors available.[9]A large Stokes shift simplifies filter set design and is ideal for multiplexing. A wide color palette allows for co-staining with other probes (e.g., GFP-tagged proteins).
Cellular Retention Can be designed for excellent retention.Some are well-retained (e.g., fixable MitoTrackers), while others can leak out if organelle health is compromised.[9]Good retention ensures a stable signal throughout the experiment, even if cellular conditions change.
P-glycoprotein (P-gp) Efflux Less studied, but as novel small molecules, could be substrates.Known substrates for efflux pumps like P-gp, which can prevent staining in resistant cell lines (e.g., some cancer cells).[21][22]If working with drug-resistant cell lines, it is critical to use probes that are not expelled by efflux pumps to ensure successful staining.

Experimental Deep Dive: Protocols and Data Interpretation

To provide a practical context, we present standardized protocols for staining lysosomes using a representative 7-AQ probe and a commercial standard, LysoTracker™ Red.

Experimental Workflow Overview

The following diagram outlines the general workflow for fluorescent staining of live cells, a process applicable to both probe types.

G cluster_prep Phase 1: Cell Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging & Analysis prep1 Seed cells on imaging-quality glass-bottom dish prep2 Allow cells to adhere and grow (24-48 hours) prep1->prep2 stain1 Prepare fresh probe working solution in pre-warmed culture medium prep2->stain1 stain2 Replace medium with probe solution stain1->stain2 stain3 Incubate at 37°C, 5% CO2 (Time varies by probe) stain2->stain3 image1 Optional: Wash with fresh medium to remove excess probe stain3->image1 image2 Mount on microscope stage (with environmental control) image1->image2 image3 Acquire images using appropriate laser lines and emission filters image2->image3 image4 Analyze data (e.g., co-localization, intensity, morphology) image3->image4

Caption: General workflow for live-cell organelle staining.

Protocol 1: Staining Lysosomes with a Hypothetical 7-AQ Probe (e.g., LysoAQ-550)

This protocol is representative for a novel lysosomotropic 7-AQ probe designed for high photostability.

  • Causality: This probe's mechanism relies on its weakly basic amine moiety, which becomes protonated and trapped within the acidic lumen of the lysosome, causing a significant increase in fluorescence quantum yield.

Reagents:

  • LysoAQ-550 stock solution (1 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Live cells cultured on glass-bottom imaging dishes

Procedure:

  • Prepare Working Solution: On the day of the experiment, prepare a 100 nM working solution of LysoAQ-550 by diluting the 1 mM DMSO stock into pre-warmed (37°C) complete culture medium. A 1:10,000 dilution is typical. Vortex briefly to ensure complete mixing.

    • Expert Insight: Always add the DMSO stock to the medium, not the other way around, to prevent precipitation of the dye.

  • Cell Staining: Aspirate the existing medium from the cultured cells. Gently add the 100 nM LysoAQ-550 working solution to the dish.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

    • Expert Insight: Incubation time is a critical parameter to optimize. Too short may result in dim staining; too long may lead to off-target accumulation or cytotoxicity.

  • Wash Step (Optional but Recommended): Aspirate the staining solution and wash the cells twice with pre-warmed complete medium. This step reduces background fluorescence from any non-sequestered probe, improving the signal-to-noise ratio.

  • Imaging: Add fresh, pre-warmed medium to the cells. Immediately proceed to imaging on a confocal or epifluorescence microscope equipped with appropriate filters for the probe (e.g., Excitation: 488 nm, Emission: 530-580 nm).

Protocol 2: Staining Lysosomes with LysoTracker™ Red DND-99

This is a standard protocol for a widely used commercial lysosomal stain.

  • Causality: This protocol leverages the same pH-dependent trapping mechanism as the 7-AQ probe, providing a direct comparison of probe performance under similar biological conditions.

Reagents:

  • LysoTracker™ Red DND-99 stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Live cells cultured on glass-bottom imaging dishes

Procedure:

  • Prepare Working Solution: Prepare a 50-75 nM working solution of LysoTracker™ Red by diluting the 1 mM stock into pre-warmed (37°C) complete culture medium.

  • Cell Staining: Aspirate the existing medium and replace it with the LysoTracker™ working solution.

  • Incubation: Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

  • Imaging: LysoTracker™ protocols often do not require a wash step. You can image the cells directly in the staining solution. Mount the dish on the microscope for immediate imaging (e.g., Excitation: 577 nm, Emission: 590 nm).

Discussion and Expert Recommendations

The choice between a novel 7-AQ probe and an established commercial stain is not about which is universally "better," but which is the right tool for the question being asked.

When to Choose a 7-AQ Probe:
  • Long-Term Live-Cell Imaging: If your experiment involves tracking organelles for many hours or requires repeated imaging (e.g., studying drug effects over time), the superior photostability and lower cytotoxicity often found in newer 7-AQ probes make them the ideal choice.[17]

  • Multiplexing and FRET: The characteristic large Stokes shift of many 7-AQ probes is a significant advantage when performing multi-color experiments with other fluorophores (like GFP, RFP) to minimize spectral bleed-through.[7]

  • Super-Resolution Microscopy: Techniques like STED microscopy benefit immensely from dyes with high photostability and large Stokes shifts.[7]

When to Choose a Commercial Stain:
  • Standard Endpoint Assays: For routine, quick-look experiments or endpoint assays where extensive time-lapse imaging is not required, the reliability and vast body of literature supporting commercial stains like MitoTracker™ and LysoTracker™ make them a safe and efficient choice.

  • Validating Novel Probes: Commercial stains serve as the essential "gold standard" for validating the localization and specificity of any new probe you may be developing or testing. Co-localization experiments are a mandatory validation step.

  • Studies in Drug-Resistant Cells: Be cautious, as both LysoTracker™ and MitoTracker™ are known substrates of the P-glycoprotein efflux pump.[21][22] If staining is weak or absent in your cell line, this could be the cause. The efflux susceptibility of novel 7-AQ probes should be empirically determined.

Visualizing the Decision Logic

The following diagram illustrates a decision-making framework for probe selection.

G start Start: Define Experimental Goal q1 Long-Term Live Imaging (> 2 hours)? start->q1 q2 Multiplexing with other fluorophores? q1->q2 No res_7aq Strongly Consider 7-AQ Probe (High Photostability, Large Stokes Shift) q1->res_7aq Yes q3 Using Drug-Resistant Cell Line? q2->q3 No q2->res_7aq Yes res_comm Commercial Stain is a Reliable Starting Point q3->res_comm No res_validate Validate probe is not effluxed by P-gp q3->res_validate Yes res_validate->res_comm

Caption: Decision tree for selecting an organelle probe.

Conclusion

The development of 7-aminoquinoline probes represents a significant step forward in fluorescent imaging, offering tangible advantages in photostability and spectral properties that directly address the limitations of some older dyes. They are particularly powerful tools for researchers pushing the boundaries of long-term, live-cell, and multi-channel imaging. However, commercial stains remain highly valuable, providing robust and well-validated solutions for a vast range of standard applications. The ultimate decision rests on a careful consideration of your specific experimental needs, cell model, and imaging capabilities. By understanding the fundamental principles behind each class of probe, researchers can make informed choices that enhance data quality and drive discovery.

References

A Comparative Guide to the Cytotoxicity of Novel Quinoline Carboxylic Acid Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, quinoline carboxylic acid derivatives have emerged as a particularly promising class of anticancer agents.[1][4] Their versatile structure allows for modifications that can lead to compounds with enhanced potency and selectivity against various cancer cell lines.[3][5] These derivatives have been shown to exert their cytotoxic effects through diverse mechanisms of action, including the inhibition of key enzymes involved in cancer progression like tyrosine kinases (EGFR, VEGFR-2), topoisomerases, and Pim-1 kinase, as well as by inducing apoptosis and cell cycle arrest.[6][7][8]

This guide provides a comparative analysis of the cytotoxic effects of several novel quinoline carboxylic acid derivatives against a panel of human cancer cell lines. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed protocols for standard in vitro assays to empower researchers in their quest for more effective cancer therapeutics.

Comparative Cytotoxicity of Novel Quinoline Carboxylic Acid Derivatives

The in vitro cytotoxicity of novel compounds is a critical initial step in the drug discovery pipeline. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of different compounds. The following table summarizes the IC50 values for a selection of recently developed quinoline carboxylic acid derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 12e Quinoline-ChalconeMGC-803 (Gastric)1.38[9]
HCT-116 (Colon)5.34[9]
MCF-7 (Breast)5.21[9]
Compound 3j Quinoline-4-carboxylic acidMCF-7 (Breast)Shows 82.9% reduction in cell growth at 100 µM[4]
Compound 5a Quinoline-based EGFR/HER-2 inhibitorMCF-7 (Breast)GI50: 25-82 nM range[10][11]
A-549 (Lung)GI50: 25-82 nM range[10][11]
Compound A4 Poly-functionalised dihydropyridine quinolineA549 (Lung)Dose-dependent toxicity, highest at 250 µM[12]
Compound A8 Poly-functionalised dihydropyridine quinolineA549 (Lung)Highest toxicity at 125, 250, and 500 µM[12]
Quinoline-2-carboxylic acid Quinoline carboxylic acidMCF7 (Breast)Significant growth inhibition[13]
HELA (Cervical)Significant cytotoxicity[13]
Quinoline-4-carboxylic acid Quinoline carboxylic acidMCF7 (Breast)Significant growth inhibition[13]

Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. A significant number of these compounds have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15]

Dysregulation of EGFR and VEGFR-2 signaling is a hallmark of many cancers, leading to uncontrolled cell growth and the formation of new blood vessels that supply tumors with nutrients.[14][15] Dual inhibition of both EGFR and VEGFR-2 is a validated and promising strategy in cancer therapy.[8][14]

EGFR_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC PKC->Raf PKC->Angiogenesis Quinoline Quinoline Carboxylic Acid Derivatives Quinoline->EGFR Quinoline->VEGFR2

EGFR and VEGFR-2 signaling pathways targeted by quinoline derivatives.

Other quinoline derivatives have been found to inhibit Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell survival and proliferation.[6] Some derivatives also act as DNA intercalating agents and topoisomerase inhibitors, leading to DNA damage and apoptosis.[5][6]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and reliability of cytotoxicity data, standardized protocols are essential. Below are detailed, step-by-step methodologies for three commonly used colorimetric assays for assessing cytotoxicity.[16][17][18]

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (24h incubation) A->B C 3. Compound Treatment (Varying concentrations of quinoline derivatives) B->C D 4. Incubation (e.g., 48-72h) C->D E 5. Cytotoxicity Assay (MTT, SRB, or LDH) D->E F 6. Data Acquisition (Spectrophotometric reading) E->F G 7. Data Analysis (IC50 calculation) F->G

References

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 7-Aminoquinoline Probes in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Double-Edged Sword of Cellular Imaging

Fluorescent small-molecule probes have revolutionized our ability to visualize and quantify biological processes within living systems.[1][2] Among these, 7-aminoquinoline (7-AQ) derivatives have gained prominence due to their versatile synthesis, favorable photophysical properties—including strong intramolecular charge-transfer (ICT) fluorescence and large Stokes shifts—and their utility in imaging specific cellular components like the Golgi apparatus.[3] However, the very reactivity that makes a probe useful can also be its greatest liability. In the complex, protein-dense environment of a cell, the potential for off-target interactions is a significant concern that can lead to experimental artifacts and misinterpretation of data.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of 7-aminoquinoline probes. We move beyond simple colocalization to present a robust, mass spectrometry-based workflow for identifying unintended protein targets. By understanding and controlling for these off-target effects, we can enhance the reliability and reproducibility of fluorescence-based cellular assays.

The Chemistry of 7-Aminoquinolines: A Primer on Reactivity and Fluorescence

The 7-aminoquinoline scaffold is an attractive fluorophore due to its inherent photophysical properties and synthetic tractability.[1][6] The core structure consists of a fused benzene and pyridine ring system with an amino group at the 7-position.[7][8] This electron-donating amino group, often in conjunction with an electron-withdrawing group elsewhere on the quinoline ring (such as a trifluoromethyl group), facilitates an intramolecular charge-transfer (ICT) state upon photoexcitation.[3] This ICT character is responsible for the molecule's sensitivity to its local environment and its characteristically large Stokes shift, which is advantageous for minimizing self-quenching and background signal in imaging experiments.[3]

However, the same electronic features and structural motifs that confer desirable fluorescence can also mediate unintended interactions. Many quinoline derivatives are known to possess broad biological activity, including antimalarial, antiviral, and anticancer properties, underscoring their capacity to engage with biological macromolecules.[9][10][11] Some derivatives can form electrophilic intermediates that covalently modify proteins, a phenomenon that, if not intended, constitutes significant cross-reactivity.[9] Therefore, a probe's performance must be validated not just by its fluorescence but by its molecular specificity.

Workflow for Unbiased Identification of Off-Target Protein Adducts

To comprehensively assess cross-reactivity, we must identify the specific proteins that a 7-AQ probe interacts with, whether covalently or non-covalently. The gold-standard for this is a "bottom-up" proteomics approach using high-resolution mass spectrometry.[12][13] This strategy allows for the unbiased identification of probe-modified peptides from a complex cellular lysate.

G cluster_cell_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis & Validation A 1. Plate Cells B 2. Treat with 7-AQ Probe (Experimental) A->B C 3. Treat with Vehicle (Negative Control) A->C D 4. Treat with Probe + Competitor (Specificity Control) A->D E 5. Cell Lysis F 6. Protein Quantification E->F G 7. Trypsin Digestion F->G H 8. Peptide Cleanup (e.g., C18) G->H I 9. LC-MS/MS Analysis (High-Resolution Orbitrap) H->I J 10. Data-Dependent Acquisition (DDA) I->J K 11. Database Search (e.g., Magnum, MaxQuant) J->K L 12. Identify Probe-Modified Peptides (Open Modification Search) K->L M 13. Quantify & Compare (Experimental vs. Controls) L->M N 14. Target Validation M->N G cluster_pathway Cellular Signaling Pathway Probe 7-AQ Probe Target Intended Target (e.g., Enzyme A) Probe->Target Intended Binding OffTarget Off-Target Hit (e.g., Kinase X) Probe->OffTarget Cross-Reactivity Response Observed Biological Response (e.g., Apoptosis) Target->Response Expected Effect Downstream Downstream Effector OffTarget->Downstream Unintended Activation/ Inhibition Upstream Upstream Signal Upstream->Downstream Downstream->Response

References

A Comparative Guide: One-Photon vs. Two-Photon Excitation of Aminoquinoline Dyes for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal imaging modality is paramount for achieving high-resolution, deep-tissue visualization with minimal photodamage. This guide provides a comprehensive comparison of one-photon and two-photon excitation microscopy for use with aminoquinoline dyes, a versatile class of fluorescent probes.

Aminoquinoline dyes have garnered significant interest in bio-imaging due to their sensitivity to the cellular microenvironment and their utility as fluorescent probes.[1][2] The choice between one-photon and two-photon excitation dramatically impacts their performance, particularly in the challenging context of deep tissue imaging. This guide objectively compares these two modalities, offering supporting data and detailed experimental protocols to inform your research decisions.

At a Glance: One-Photon vs. Two-Photon Excitation

Two-photon microscopy generally offers significant advantages for deep tissue imaging compared to conventional one-photon (confocal) microscopy.[3][4] The use of lower-energy, near-infrared (NIR) excitation light in two-photon microscopy results in less scattering and deeper tissue penetration.[4] Furthermore, the non-linear nature of two-photon absorption confines excitation to the focal volume, reducing phototoxicity and photobleaching in surrounding tissue.[5][6]

Quantitative Performance Comparison

FeatureOne-Photon Excitation (Confocal)Two-Photon ExcitationKey Advantages of Two-Photon
Imaging Depth ~50-100 µmUp to 1000 µm (1 mm)[4]Deeper penetration due to reduced scattering of NIR light.[4]
Resolution High (diffraction-limited)High (diffraction-limited)Comparable to confocal microscopy.
Photobleaching Occurs throughout the light coneConfined to the focal point[5]Significantly reduced photobleaching, enabling longer time-lapse imaging.[5]
Phototoxicity Higher, due to out-of-focus absorptionLower, localized excitation minimizes damage to surrounding tissue[1][4]Improved cell viability, crucial for live-cell and in vivo studies.[5]
Signal-to-Noise Ratio Can be limited by scattering and autofluorescenceGenerally higher in deep tissue due to reduced scattering and background fluorescenceEnhanced contrast and clarity in deep tissue imaging.
Two-Photon Action Cross-Section (δ 2p) Not Applicable52 GM (for a quinoline-based NO probe)A key parameter indicating the efficiency of two-photon absorption.

Note: The provided two-photon action cross-section is for a specific quinoline-based nitric oxide probe and may vary for other aminoquinoline dyes. GM (Goppert-Mayer) is the unit for two-photon absorption cross-section.

The Excitation Process: A Visual Explanation

The fundamental difference between one-photon and two-photon excitation lies in how the fluorophore is excited to a higher energy state.

G cluster_0 One-Photon Excitation cluster_1 Two-Photon Excitation 1PE_ground Ground State (S₀) 1PE_excited Excited State (S₁) 1PE_ground->1PE_excited Absorption 1PE_excited->1PE_ground Emission 1PE_photon High-Energy Photon (e.g., UV/Visible) 1PE_emission Fluorescence 2PE_ground Ground State (S₀) 2PE_excited Excited State (S₁) 2PE_ground->2PE_excited Simultaneous Absorption 2PE_excited->2PE_ground Emission 2PE_photons Two Low-Energy Photons (NIR) 2PE_emission Fluorescence

One-photon vs. Two-photon excitation principles.

In one-photon excitation, a single high-energy photon directly excites the fluorophore. In two-photon excitation, two lower-energy photons are absorbed nearly simultaneously to achieve the same excited state.

Experimental Protocols

Detailed protocols are crucial for successful deep tissue imaging. Below are generalized workflows for both one-photon and two-photon microscopy with aminoquinoline dyes.

General Tissue Preparation and Staining Protocol
  • Tissue Fixation (for fixed samples): Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the dissected tissue in 4% PFA overnight at 4°C.

  • Tissue Sectioning: Section the tissue to the desired thickness (typically 100-500 µm for deep tissue imaging) using a vibratome or cryostat.

  • Staining:

    • Prepare a stock solution of the aminoquinoline dye in a suitable solvent like DMSO.

    • Dilute the stock solution to the final working concentration (typically 1-10 µM) in PBS or an appropriate imaging buffer.

    • Incubate the tissue sections in the staining solution for 30 minutes to 2 hours at room temperature or 37°C, protected from light.

    • Wash the sections three times with PBS to remove excess dye.

  • Mounting: Mount the stained tissue sections on a microscope slide using an appropriate mounting medium with a coverslip. For live-cell imaging, use a suitable imaging chamber.

Experimental Workflow for Deep Tissue Imaging

G cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis prep1 Tissue Preparation (Fixation/Sectioning) prep2 Aminoquinoline Dye Staining prep1->prep2 img1 Mount Sample on Microscope Stage prep2->img1 img2 Select Excitation Source (One-Photon or Two-Photon Laser) img1->img2 img3 Set Imaging Parameters (Wavelength, Power, Dwell Time) img2->img3 img4 Acquire Z-stack Images img3->img4 ana1 Image Processing (Denoising, Deconvolution) img4->ana1 ana2 3D Reconstruction ana1->ana2 ana3 Quantitative Analysis (Intensity, Colocalization) ana2->ana3

A typical workflow for deep tissue imaging.

Mechanism of Action: Cellular Uptake and Fluorescence

The fluorescence of many aminoquinoline dyes is sensitive to their local environment, a property known as solvatochromism.[2] Upon entering a cell, these probes can localize to specific organelles, and their fluorescence properties can change based on factors like polarity and pH.

G Dye Aminoquinoline Dye (in extracellular space) Membrane Cell Membrane Dye->Membrane Passive Diffusion or Endocytosis Cytosol Cytosol (Low Fluorescence) Membrane->Cytosol Organelle Target Organelle (e.g., Lipid Droplet, Lysosome) (Fluorescence Enhancement) Cytosol->Organelle Accumulation & Interaction

Cellular uptake and fluorescence mechanism.

The mechanism often involves an intramolecular charge transfer (ICT) process, where the electron density shifts upon excitation.[1] In non-polar environments, such as lipid droplets, the fluorescence quantum yield of some aminoquinoline derivatives can be significantly enhanced.[1]

Conclusion

For deep tissue imaging applications utilizing aminoquinoline dyes, two-photon excitation microscopy emerges as the superior technique. Its inherent advantages of increased penetration depth, reduced phototoxicity, and localized excitation enable high-resolution imaging in thick, scattering samples with minimal damage to the biological specimen. While one-photon confocal microscopy remains a valuable tool for imaging thin samples, the benefits of two-photon excitation are indispensable for researchers aiming to probe the intricate cellular and molecular dynamics deep within living tissues. The choice of the specific aminoquinoline dye and the optimization of imaging parameters are critical for achieving the best possible results in both modalities.

References

A Head-to-Head Comparison: Novel 7-Aminoquinoline Derivatives versus BODIPY for Superior Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Lipid Droplet Visualization

Lipid droplets (LDs) are no longer viewed as mere static fat reservoirs within cells. They are now recognized as highly dynamic organelles integral to energy homeostasis, lipid metabolism, cell signaling, and the pathogenesis of numerous diseases, including obesity, fatty liver disease, and cancer. Consequently, the ability to accurately visualize and quantify these organelles in both live and fixed cells is paramount for researchers in cell biology and drug development.

The ideal fluorescent probe for LDs must exhibit high specificity, brightness, photostability, and low cytotoxicity. For decades, the go-to solution has been the BODIPY family of dyes, particularly BODIPY 493/503. However, recent advancements in fluorophore chemistry have introduced new challengers, notably derivatives of the 7-aminoquinoline scaffold. These emerging probes leverage a different photophysical mechanism—solvatochromism—to promise higher signal-to-noise ratios and robust performance.

This guide provides an in-depth, evidence-based comparison between the established benchmark, BODIPY 493/503, and a promising new class of 7-aminoquinoline derivatives. We will delve into their mechanisms of action, compare key performance metrics with supporting data, and provide detailed protocols to empower researchers to make informed decisions for their specific experimental needs.

Mechanism of Action: A Tale of Two Staining Strategies

The fundamental difference between these two classes of dyes lies in how they generate a signal within the lipid droplet.

BODIPY: The Lipophilic Partitioner

BODIPY dyes are inherently lipophilic, neutral molecules. Their mechanism relies on simple partitioning from the aqueous cytoplasm into the nonpolar, neutral lipid core (triglycerides and cholesteryl esters) of the LDs. While effective, this "always-on" fluorescence means that any dye molecules non-specifically associated with other lipid-rich structures, like cellular membranes, can contribute to background signal.

7-Aminoquinoline Derivatives: The Solvatochromic Switch

The novel 7-aminoquinoline derivatives discussed here are "push-pull" type fluorophores. They possess both an electron-donating group (the 7-amino group) and an electron-withdrawing group within a π-conjugated system. This architecture makes their fluorescence highly sensitive to the polarity of their environment—a property known as solvatochromism. In the polar, aqueous environment of the cytoplasm, the dye is in a low-fluorescence or quenched state. Upon entering the non-polar, hydrophobic core of a lipid droplet, its conformation changes, leading to a dramatic increase in fluorescence quantum yield and a strong, localized signal. This "turn-on" mechanism is designed to inherently minimize background fluorescence, offering a potentially superior signal-to-noise ratio.

G cluster_0 Staining Mechanisms B_Cytoplasm BODIPY in Cytoplasm (Aqueous, Fluorescent) B_LD BODIPY in Lipid Droplet (Non-polar, Brightly Fluorescent) B_Cytoplasm->B_LD Partitions (Lipophilic) B_Membrane Non-specific Membrane Staining (Potential Background) B_Cytoplasm->B_Membrane AQ_Cytoplasm 7-AQ in Cytoplasm (Aqueous, Quenched/Low Fluorescence) AQ_LD 7-AQ in Lipid Droplet (Non-polar, Brightly Fluorescent) AQ_Cytoplasm->AQ_LD Activates (Solvatochromic Shift)

Caption: Staining Mechanisms of BODIPY vs. 7-Aminoquinoline (7-AQ) Derivatives.

Performance Benchmark: Quantitative Comparison

To provide a clear overview, we've summarized the key performance characteristics of BODIPY 493/503 and a representative push-pull 7-aminoquinoline derivative (TFMAQ) based on published data.

FeatureBODIPY 493/503New 7-Aminoquinoline Derivatives (e.g., TFMAQ-8Ar)Rationale & Advantage
Mechanism Lipophilic PartitioningSolvatochromism / ICT7-AQ's "turn-on" mechanism inherently reduces background for a higher S/N ratio.
Excitation (λex) ~493 nm~370-400 nm (environment dependent)BODIPY is compatible with standard 488 nm lasers. 7-AQ requires a violet laser (~405 nm).
Emission (λem) ~503 nm (Green)~500-540 nm (Green/Yellow, environment dependent)Both emit in the green channel, but 7-AQ shows a larger Stokes shift, reducing spectral overlap.
Photostability Good, but prone to photobleaching with intense/prolonged exposure.Reported as highly photostable.Enhanced photostability in new probes is crucial for long-term live-cell imaging and time-lapse studies.
Signal-to-Noise Moderate to Good. Can exhibit background from membrane association.Excellent. Fluorescence is quenched in aqueous media, leading to very low background.This is the primary advantage of the 7-AQ class, enabling clearer visualization of small or faint LDs.
Cytotoxicity Low at typical working concentrations (0.5-2 µM).Reported to have low cytotoxicity.Both are well-suited for live-cell imaging, though this should always be validated per cell line.
Live/Fixed Cells Suitable for both.Suitable for both.Both offer versatility, though fixation methods can impact LD morphology.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, including optional steps for inducing lipid droplet formation to serve as a positive control.

Workflow Overview

G start Plate Cells on Coverslips induce Optional: Induce LD Formation (Oleic Acid Treatment) start->induce wash1 Wash with PBS induce->wash1 24h incubation stain Stain with Probe (BODIPY or 7-AQ) wash1->stain wash2 Wash with PBS (Optional for some probes) stain->wash2 15-30 min incubation fix Optional: Fix with PFA wash2->fix mount Mount Coverslip wash2->mount Live Cell fix->mount Fix image Image with Fluorescence Microscope mount->image

Caption: General experimental workflow for lipid droplet staining.

Part 1: Cell Preparation & Optional LD Induction
  • Causality: To ensure robust staining, it is critical to work with healthy, sub-confluent cells (60-80% confluency). For a positive control or to study lipid accumulation, cells can be treated with oleic acid, a potent inducer of triglyceride synthesis and LD formation.

  • Cell Plating: Plate cells (e.g., HeLa, 3T3-L1, HepG2) onto sterile glass coverslips in a multi-well plate to achieve 60-80% confluency at the time of staining.

  • (Optional) Oleic Acid Treatment: Prepare an oleic acid-BSA complex. Treat cells with the complex in their culture medium for 16-24 hours at 37°C. Include an untreated well as a negative control.

Part 2: Staining Protocol
  • Causality: The dye concentration and incubation time are critical parameters that must be optimized. Too high a concentration can lead to aggregation and cytotoxicity, while too low a concentration will result in a weak signal. Incubation should be performed in the dark to prevent premature photobleaching.

A) BODIPY 493/503 Staining

  • Prepare Staining Solution: Prepare a 0.5–2 µM working solution of BODIPY 493/503 in pre-warmed, serum-free medium or PBS. A 1 mg/mL stock in DMSO is typically diluted 1:1000 to 1:2500.

  • Cell Washing: Gently wash the cells twice with warm PBS to remove residual culture medium.

  • Incubation: Add the BODIPY staining solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.

  • Final Wash: Wash the cells twice with PBS to remove excess dye.

B) 7-Aminoquinoline Derivative Staining (Based on TFMAQ-8Ar)

  • Prepare Staining Solution: Prepare a working solution of the 7-aminoquinoline derivative (e.g., 1-5 µM) in pre-warmed, serum-free medium or PBS from a DMSO stock.

  • Cell Washing: Gently wash the cells twice with warm PBS.

  • Incubation: Add the staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Final Wash: Washing is often optional due to the probe's fluorogenic nature, but a single rinse with PBS can improve clarity.

Part 3: Fixation (Optional) and Imaging
  • Causality: For experiments requiring fixation, a mild aldehyde-based fixative like paraformaldehyde (PFA) is recommended. Methanol-based fixatives should be avoided as they can extract lipids and disrupt LD integrity.

  • (For Fixed Cells): After the final wash step, add 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature. Wash 3x with PBS.

  • Mounting: Mount the coverslip onto a glass slide using an anti-fade mounting medium, preferably one containing DAPI for nuclear counterstaining.

  • Imaging:

    • BODIPY 493/503: Use a standard green channel filter set (e.g., excitation ~488 nm, emission ~500-550 nm).

    • 7-Aminoquinoline Derivative: Use a violet excitation source (e.g., ~405 nm laser) and a green emission filter (e.g., ~500-550 nm).

    • Pro Tip: To minimize photobleaching, especially with BODIPY, locate the desired field of view using brightfield or a low laser power, then switch to the fluorescence channel and capture the image promptly.

Conclusion and Future Outlook

BODIPY 493/503 remains a reliable and effective workhorse for lipid droplet staining, backed by decades of use and extensive literature. Its compatibility with standard 488 nm excitation is a significant practical advantage for many labs.

However, the development of solvatochromic 7-aminoquinoline derivatives represents a significant step forward in the quest for higher-fidelity imaging. Their environment-sensitive fluorescence provides a built-in mechanism for background suppression, leading to a superior signal-to-noise ratio. This is particularly advantageous for challenging applications such as detecting small, nascent lipid droplets or performing sensitive quantitative analysis. While they may require a 405 nm excitation source, their enhanced photostability and high-contrast performance make them a compelling alternative for researchers pursuing long-term live-cell imaging or high-resolution studies.

As with any technique, the choice of probe should be dictated by the specific biological question and the available instrumentation. We encourage researchers to validate both dye classes in their specific model systems to determine the optimal tool for their discovery.

Safety Operating Guide

Proper Disposal of 7-Aminoquinoline-2-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 7-Aminoquinoline-2-carboxylic acid as hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must comply with local, regional, and national regulations. The following guide provides a detailed operational plan for the safe handling and disposal of this compound, based on established protocols for quinoline derivatives.

I. Hazard Profile and Safety Information

The following table summarizes the hazards identified for structurally similar quinoline carboxylic acids, which should be considered as potential hazards for this compound.

Hazard TypeAssociated Risks and PrecautionsRelevant Compounds
Skin Irritation Causes skin irritation. Avoid contact with skin. In case of contact, wash immediately with soap and plenty of water.[1][2][3][4]Quinoline-3-carboxylic acid, 8-Hydroxyquinoline-2-carboxylic acid, Quinoline-5-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid
Eye Irritation Causes serious eye irritation.[1][2][3][4] Wear eye protection.[2][3] In case of contact, rinse cautiously with water for several minutes.[2][3]Quinoline-3-carboxylic acid, 8-Hydroxyquinoline-2-carboxylic acid, Quinoline-5-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid
Respiratory Irritation May cause respiratory irritation.[2][4][5] Avoid breathing dust.[1][2]8-Hydroxyquinoline-2-carboxylic acid, 4-Hydroxyquinoline-2-carboxylic acid
Aquatic Toxicity Harmful to aquatic life. Do not empty into drains.[1][6]Pyridine-2-carboxylic acid

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by a certified hazardous waste contractor.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a dedicated, properly labeled hazardous waste container.[7]

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[8]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated liquid hazardous waste container.

    • Do not mix with other incompatible waste streams. Specifically, avoid mixing with strong acids or bases unless part of a neutralization procedure.[8]

  • Empty Containers:

    • An empty container that held this compound should be treated as hazardous waste unless it has been triple-rinsed.[9]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[9]

Step 2: Labeling and Storage

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound." If it is a solution, indicate the solvent and approximate concentration.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][10]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[10]

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[11]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS):

    • Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, but institutional and local regulations may vary), contact your institution's EHS office to arrange for a hazardous waste pickup.[8][10]

  • Professional Disposal:

    • The ultimate disposal of this compound should be carried out by a licensed hazardous waste disposal company.[3][12]

    • The most common and effective method for this type of chemical waste is incineration at a permitted hazardous waste facility.[11]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in a labeled solid hazardous waste container. B->C Solid D Collect in a labeled liquid hazardous waste container. B->D Liquid E Store container in a designated Satellite Accumulation Area (SAA). C->E D->E F Is the container full or has the maximum storage time been reached? E->F G Continue to store in SAA. F->G No H Contact Environmental Health & Safety (EHS) for hazardous waste pickup. F->H Yes G->F I Waste is transported and disposed of by a licensed contractor (e.g., incineration). H->I J End I->J

Caption: Disposal workflow for this compound.

IV. Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory hazardous waste management guidelines and information extrapolated from Safety Data Sheets for similar chemical compounds. Key principles include:

  • Waste Characterization: In the absence of specific data, treating a chemical as hazardous based on the profile of structurally related compounds is a standard precautionary measure.

  • Segregation: The principle of segregating waste streams prevents unintended chemical reactions and ensures proper disposal routes.[8]

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.[10] This is facilitated through partnership with institutional EHS departments and licensed disposal contractors.

References

Personal protective equipment for handling 7-Aminoquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 7-Aminoquinoline-2-carboxylic acid, a heterocyclic aromatic compound that necessitates careful management due to its potential as a skin, eye, and respiratory irritant.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The required PPE for handling this compound is detailed below.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact with the chemical. Gloves should be inspected for any signs of degradation or punctures before use.[1]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1]Primary
Respiratory Protection - N95 (or higher) Particulate Respirator - Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[1] - For handling solutions or when vapors may be generated.[1]Task-Dependent
Body Protection - Laboratory Coat - Chemical-resistant Apron- Protects skin and personal clothing from contamination.[1] - Recommended when handling larger quantities or when there is a significant risk of splashing.[1]Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[1]Secondary

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of experimental work.

  • Preparation :

    • Donning PPE : Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[1]

    • Work Area Preparation : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Handling :

    • Weighing : When weighing the solid, powdered form, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.

    • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[1]

    • Experimental Procedures : Maintain a safe distance from reactions and use appropriate shielding.[1] Avoid direct contact with the substance at all times.[1]

  • Cleanup and Disposal :

    • Decontamination : All glassware and surfaces that have come into contact with this compound should be decontaminated with an appropriate solvent and then washed thoroughly.[1]

    • Waste Disposal : All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[1]

    • PPE Removal : Remove PPE in the designated area to prevent the spread of contamination.[1] Dispose of single-use items in the hazardous waste container.[1]

Disposal Plan

Proper disposal of chemical waste is critical to environmental protection and laboratory safety.

  • Solid Waste : Contaminated items such as gloves, weigh paper, and disposable labware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal : Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe disp_solid Solid Hazardous Waste cleanup_waste->disp_solid disp_liquid Liquid Hazardous Waste cleanup_waste->disp_liquid

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.